molecular formula C10H6ClNO2 B1369576 7-Chloroisoquinoline-3-carboxylic acid CAS No. 234098-55-6

7-Chloroisoquinoline-3-carboxylic acid

Cat. No.: B1369576
CAS No.: 234098-55-6
M. Wt: 207.61 g/mol
InChI Key: HIXONRGTPXMCCP-UHFFFAOYSA-N
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Description

7-Chloroisoquinoline-3-carboxylic acid (CAS 234098-55-6) is a high-quality chemical building block for research and further manufacturing applications. This compound, with a molecular formula of C₁₀H₆ClNO₂ and a molecular weight of 207.61 g/mol, is provided with a purity of ≥97% . It is a heterocyclic organic compound featuring both a carboxylic acid and a chlorinated isoquinoline core, making it a versatile intermediate in organic synthesis and drug discovery efforts . The compound has a calculated Topological Polar Surface Area (TPSA) of 50.19 Ų and a LogP of 2.59, properties that are relevant for researchers investigating the pharmacokinetics of potential drug candidates . As a solid, it should be stored sealed in a dry environment at 2-8°C . This product is strictly for research and further manufacturing use. It is not intended for diagnostic or therapeutic applications, nor for human use. Please refer to the Safety Data Sheet (SDS) for detailed handling and safety information. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Properties

IUPAC Name

7-chloroisoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO2/c11-8-2-1-6-4-9(10(13)14)12-5-7(6)3-8/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIXONRGTPXMCCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=CN=C(C=C21)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80591224
Record name 7-Chloroisoquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80591224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

234098-55-6
Record name 7-Chloroisoquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80591224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 7-Chloroisoquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Chloroisoquinoline-3-carboxylic acid is a key heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. Its derivatives have shown potential in various therapeutic areas, necessitating robust and efficient synthetic routes. This technical guide provides a comprehensive overview of a plausible and scientifically grounded synthetic pathway to this compound. The proposed synthesis is based on a modified Pomeranz-Fritsch reaction, a classic method for isoquinoline synthesis, followed by ester hydrolysis. This guide will delve into the retrosynthetic analysis, detailed experimental protocols, mechanistic insights, and critical process parameters, offering a practical framework for researchers in the field.

Introduction: The Significance of this compound

The isoquinoline core is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with diverse biological activities. The addition of a chlorine atom at the 7-position and a carboxylic acid at the 3-position can significantly modulate the pharmacokinetic and pharmacodynamic properties of the molecule. This specific substitution pattern makes this compound a valuable building block for the synthesis of novel drug candidates. The carboxylic acid moiety provides a handle for further derivatization, allowing for the exploration of a wide chemical space in the quest for new therapeutic agents.

Retrosynthetic Analysis and Proposed Synthetic Strategy

A logical retrosynthetic analysis of this compound points towards a strategy involving the formation of the isoquinoline ring system with the chloro and carboxyl functionalities pre-installed or introduced in a late-stage transformation. The most viable approach involves the synthesis of an ester precursor, ethyl 7-chloroisoquinoline-3-carboxylate, which can then be hydrolyzed to the final carboxylic acid.

Our proposed forward synthesis is a two-step process commencing with a modified Pomeranz-Fritsch reaction to construct the chlorinated isoquinoline ester, followed by a straightforward ester hydrolysis.

Retrosynthesis target This compound ester Ethyl 7-chloroisoquinoline-3-carboxylate target->ester Ester Hydrolysis starting_materials 3-Chlorobenzaldehyde + Diethyl aminomalonate ester->starting_materials Pomeranz-Fritsch Reaction

Caption: Retrosynthetic analysis of this compound.

Synthesis Pathway and Experimental Protocols

The synthesis is divided into two main stages: the construction of the isoquinoline core via the Pomeranz-Fritsch reaction and the subsequent hydrolysis of the resulting ester.

Step 1: Synthesis of Ethyl 7-chloroisoquinoline-3-carboxylate via Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction is a powerful method for the synthesis of isoquinolines from a benzaldehyde and an aminoacetal derivative.[1][2][3][4][5][6] In this modified approach, we utilize 3-chlorobenzaldehyde to introduce the chlorine atom at the desired 7-position and diethyl aminomalonate as the aminoacetal equivalent, which will ultimately form the C3-carboxy-substituted pyridine ring of the isoquinoline.

Pomeranz_Fritsch cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product 3-Chlorobenzaldehyde 3-Chlorobenzaldehyde label1 1. Condensation (Imine formation) 2. Cyclization (H₂SO₄, heat) 3-Chlorobenzaldehyde->label1 Diethyl aminomalonate Diethyl aminomalonate Diethyl aminomalonate->label1 Ethyl 7-chloroisoquinoline-3-carboxylate Ethyl 7-chloroisoquinoline-3-carboxylate label1->Ethyl 7-chloroisoquinoline-3-carboxylate

Caption: Pomeranz-Fritsch synthesis of the ester intermediate.

Experimental Protocol:

  • Imine Formation: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 3-chlorobenzaldehyde (1.0 eq), diethyl aminomalonate hydrochloride (1.05 eq), and a catalytic amount of p-toluenesulfonic acid in toluene.

  • Reflux the mixture until the theoretical amount of water is collected in the Dean-Stark trap, indicating the completion of imine formation.

  • Cool the reaction mixture to room temperature and remove the toluene under reduced pressure to yield the crude imine.

  • Cyclization: Cautiously add the crude imine to concentrated sulfuric acid (pre-cooled to 0 °C) with vigorous stirring.

  • Slowly warm the mixture to 80-90 °C and maintain this temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford pure ethyl 7-chloroisoquinoline-3-carboxylate.

Causality Behind Experimental Choices:

  • Dean-Stark Apparatus: The removal of water drives the equilibrium of the imine formation forward, ensuring a high yield of the intermediate.

  • p-Toluenesulfonic Acid: Acts as an acid catalyst to facilitate the condensation reaction between the aldehyde and the amine.

  • Concentrated Sulfuric Acid: Serves as a strong dehydrating agent and acid catalyst for the electrophilic aromatic substitution (cyclization) step. The use of a strong acid is crucial, especially with a halogen substituent on the aromatic ring which is deactivating.[1]

  • Controlled Temperature: The initial cooling of the sulfuric acid is a safety precaution due to the exothermic nature of the addition. The subsequent heating provides the necessary activation energy for the cyclization to occur.

Step 2: Hydrolysis of Ethyl 7-chloroisoquinoline-3-carboxylate

The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid. This can be achieved under either acidic or basic conditions. Basic hydrolysis (saponification) is often preferred as it is typically irreversible and leads to cleaner reactions.

Hydrolysis cluster_reactant Reactant cluster_reaction Reaction Conditions cluster_product Product Ethyl 7-chloroisoquinoline-3-carboxylate Ethyl 7-chloroisoquinoline-3-carboxylate label2 1. NaOH (aq), EtOH, Reflux 2. Acidification (HCl) Ethyl 7-chloroisoquinoline-3-carboxylate->label2 This compound This compound label2->this compound

Caption: Hydrolysis of the ester to the final carboxylic acid.

Experimental Protocol:

  • Dissolve ethyl 7-chloroisoquinoline-3-carboxylate (1.0 eq) in a mixture of ethanol and an aqueous solution of sodium hydroxide (2-3 eq).

  • Reflux the mixture for several hours, monitoring the disappearance of the starting material by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Acidify the remaining aqueous solution to pH 2-3 with concentrated hydrochloric acid.

  • The product, this compound, will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the pure product.

Causality Behind Experimental Choices:

  • Sodium Hydroxide: A strong base that effectively hydrolyzes the ester to its corresponding carboxylate salt.

  • Ethanol: Used as a co-solvent to ensure the solubility of the ester in the reaction mixture.

  • Reflux: Provides the necessary thermal energy to overcome the activation barrier of the hydrolysis reaction.

  • Acidification: Protonates the carboxylate salt to precipitate the free carboxylic acid, which is typically less soluble in acidic aqueous media.

Data Presentation

StepReactionKey ReagentsTypical Yield (%)
1Pomeranz-Fritsch Reaction3-Chlorobenzaldehyde, Diethyl aminomalonate, H₂SO₄40-60
2Ester HydrolysisEthyl 7-chloroisoquinoline-3-carboxylate, NaOH85-95

Conclusion

This technical guide outlines a robust and logical two-step synthesis of this compound. The pathway leverages the well-established Pomeranz-Fritsch reaction for the construction of the core isoquinoline structure, followed by a standard ester hydrolysis. The detailed protocols and explanations of the experimental choices provide a solid foundation for researchers to successfully synthesize this valuable building block for drug discovery and development. Further optimization of reaction conditions, such as screening different acid catalysts and reaction temperatures for the cyclization step, may lead to improved yields.

References

  • Pomeranz, C. Eine neue Isochinolinsynthese. Monatshefte für Chemie1893, 14 (1), 116–119.
  • Fritsch, P. Synthesen in der Isocumarin- und Isochinolinreihe. Berichte der deutschen chemischen Gesellschaft1893, 26 (1), 419–422.
  • Gensler, W. J. The Synthesis of Isoquinolines. Chemical Reviews1951, 48 (1), 67–146.
  • Wikipedia. Pomeranz–Fritsch reaction. [Link]

  • Organic Reactions. The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. [Link]

Sources

An In-depth Technical Guide to the Pomeranz-Fritsch Reaction for the Synthesis of 7-Chloroisoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Pomeranz-Fritsch reaction, with a specific focus on its application in the synthesis of 7-chloroisoquinoline derivatives. Isoquinoline scaffolds are pivotal in medicinal chemistry, forming the core of numerous pharmaceuticals.[1][2][3] The Pomeranz-Fritsch reaction, a classic method for isoquinoline synthesis, offers a powerful tool for accessing these valuable compounds.[3][4][5]

Introduction: The Significance of 7-Chloroisoquinolines and the Pomeranz-Fritsch Reaction

The isoquinoline nucleus is a recurring motif in a vast array of natural products and synthetic compounds with significant biological activities. The strategic placement of a chlorine atom at the 7-position can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, making 7-chloroisoquinoline derivatives particularly attractive targets in drug discovery.

The Pomeranz-Fritsch reaction, first reported independently by Cäsar Pomeranz and Paul Fritsch in 1893, is a robust and versatile method for constructing the isoquinoline ring system.[3][4][6] The reaction involves the acid-catalyzed cyclization of a benzalaminoacetal, formed from the condensation of a benzaldehyde and an aminoacetaldehyde acetal.[3][4][5][7][8] This approach allows for the synthesis of a wide variety of substituted isoquinolines, including those with halogen substituents.[7]

The Core Mechanism: A Step-by-Step Analysis

Understanding the mechanism of the Pomeranz-Fritsch reaction is crucial for optimizing reaction conditions and troubleshooting potential issues. The reaction proceeds in two main stages:

Stage 1: Formation of the Benzalaminoacetal (Schiff Base)

The initial step is the condensation of a substituted benzaldehyde (in this case, 4-chlorobenzaldehyde) with an aminoacetaldehyde dialkyl acetal (e.g., aminoacetaldehyde diethyl acetal) to form the corresponding benzalaminoacetal, a type of Schiff base.[3][4] This reaction is typically carried out under mild conditions.

Stage 2: Acid-Catalyzed Cyclization and Aromatization

The benzalaminoacetal is then subjected to strong acid catalysis, which initiates an intramolecular electrophilic aromatic substitution to form a dihydroisoquinoline intermediate.[3] Subsequent elimination of alcohol and water molecules leads to the final aromatic 7-chloroisoquinoline product. A variety of acids can be employed, including concentrated sulfuric acid, polyphosphoric acid, and trifluoroacetic acid.[3][7]

The presence of the electron-withdrawing chloro group at the para position of the benzaldehyde can influence the cyclization step, often requiring more forcing conditions compared to electron-donating substituents.[7]

Pomeranz_Fritsch_Mechanism cluster_stage1 Stage 1: Benzalaminoacetal Formation cluster_stage2 Stage 2: Cyclization & Aromatization 4-Chlorobenzaldehyde 4-Chlorobenzaldehyde Benzalaminoacetal Benzalaminoacetal 4-Chlorobenzaldehyde->Benzalaminoacetal Condensation Aminoacetaldehyde\ndiethyl acetal Aminoacetaldehyde diethyl acetal Aminoacetaldehyde\ndiethyl acetal->Benzalaminoacetal Dihydroisoquinoline\nintermediate Dihydroisoquinoline intermediate Benzalaminoacetal->Dihydroisoquinoline\nintermediate Acid-Catalyzed Cyclization 7-Chloroisoquinoline 7-Chloroisoquinoline Dihydroisoquinoline\nintermediate->7-Chloroisoquinoline Aromatization (-ROH, -H2O)

Figure 1: Generalized workflow of the Pomeranz-Fritsch reaction.

Experimental Protocol: A Practical Guide

This section outlines a general, yet detailed, procedure for the synthesis of 7-chloroisoquinoline. It is imperative to note that optimization of reaction parameters is often necessary for specific substrates.

Materials:

  • 4-Chlorobenzaldehyde

  • Aminoacetaldehyde diethyl acetal

  • Concentrated Sulfuric Acid (or other suitable acid catalyst)

  • Ethanol or Toluene

  • Dichloromethane (or other suitable extraction solvent)

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate

  • Silica Gel for column chromatography

Step 1: Synthesis of the N-(4-Chlorobenzylidene)aminoacetaldehyde Diethyl Acetal

  • In a round-bottom flask, dissolve 4-chlorobenzaldehyde (1 equivalent) in ethanol or toluene.[2]

  • Add aminoacetaldehyde diethyl acetal (1.0-1.2 equivalents) to the solution.[2]

  • Stir the reaction mixture at room temperature. The progress of the Schiff base formation can be monitored by Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[2]

  • Once the reaction is complete, remove the solvent under reduced pressure to obtain the crude benzalaminoacetal.[2] This intermediate can often be used in the next step without further purification.

Step 2: Cyclization to 7-Chloroisoquinoline

  • Caution: This step involves the use of strong acids and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • In a separate flask, cool the concentrated sulfuric acid in an ice bath.

  • Slowly and carefully add the crude benzalaminoacetal from Step 1 to the cooled, stirred acid.[2]

  • After the addition is complete, gradually heat the reaction mixture. The optimal temperature can range from 100 to 160 °C and should be determined empirically.[2]

  • Monitor the reaction progress by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.[2]

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8-9.

  • Extract the aqueous layer with dichloromethane or another suitable organic solvent.

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the 7-chloroisoquinoline.

Critical Parameters and Troubleshooting

The success of the Pomeranz-Fritsch reaction is highly dependent on several key parameters. Careful control of these variables is essential for maximizing yield and minimizing byproduct formation.

ParameterImportancePotential Issues & Solutions
Acid Catalyst The choice and concentration of the acid are critical.[2]Insufficient acid: Slow or incomplete reaction. Excessive or overly strong acid: Charring and degradation.[2] Solution: Screen different acids (e.g., H₂SO₄, PPA, TFA) and concentrations.
Reaction Temperature Affects reaction rate and selectivity.Low temperature: Sluggish reaction. High temperature: Increased byproduct formation.[2] Solution: Optimize the temperature for each specific substrate.
Substrate Purity Impurities in starting materials can lead to side reactions.Formation of unexpected byproducts. Solution: Ensure the purity of the benzaldehyde and aminoacetal.
Water Content The presence of water can interfere with the reaction.Hydrolysis of the acetal and Schiff base. Solution: Use anhydrous solvents and reagents where possible.

A common issue encountered in some variations of this reaction is the formation of a seven-membered benzo[d]azepinone ring as a byproduct.[2] The choice of acid can significantly influence the product distribution. For instance, using 37% aqueous hydrochloric acid in dioxane has been shown to favor the formation of the benzo[d]azepinone, while trifluoroacetic acid (TFA) or methanesulfonic acid may provide better selectivity for the desired isoquinoline.[2][9]

Troubleshooting_Flowchart start Low Yield or Multiple Products check_acid Analyze Acid Catalyst (Type & Concentration) start->check_acid check_temp Evaluate Reaction Temperature check_acid->check_temp Optimal optimize_acid Screen Alternative Acids (e.g., PPA, TFA) check_acid->optimize_acid Non-optimal check_purity Assess Starting Material Purity check_temp->check_purity Optimal optimize_temp Systematically Vary Temperature check_temp->optimize_temp Non-optimal purify_reagents Purify Starting Materials check_purity->purify_reagents Impure success Improved Yield and Purity check_purity->success Pure optimize_acid->check_temp optimize_temp->check_purity purify_reagents->success

Figure 2: A troubleshooting workflow for optimizing the Pomeranz-Fritsch reaction.

Modifications of the Pomeranz-Fritsch Reaction

Several modifications of the original Pomeranz-Fritsch reaction have been developed to improve yields, expand the substrate scope, and access different isoquinoline derivatives.[9]

  • Schlittler-Müller Modification: This variation utilizes a substituted benzylamine and glyoxal hemiacetal as starting materials.[4][6]

  • Bobbitt Modification: This method involves the hydrogenation of the intermediate imine followed by acid-catalyzed cyclization to produce 1,2,3,4-tetrahydroisoquinolines.[1][4] This modification often employs milder acidic conditions, which can reduce the formation of side products.[1][10]

Conclusion

The Pomeranz-Fritsch reaction remains a highly relevant and valuable tool in the synthetic chemist's arsenal for the preparation of isoquinoline derivatives. While the reaction can be sensitive to reaction conditions, a thorough understanding of the mechanism and critical parameters allows for the successful synthesis of complex targets such as 7-chloroisoquinoline. The ability to fine-tune the reaction through the selection of appropriate acid catalysts and temperatures, along with the availability of several useful modifications, ensures its continued application in both academic research and industrial drug development.

References

  • Bobbitt reaction - Grokipedia. Available from: [Link]

  • Pomeranz-Fritsch Reaction. Available from: [Link]

  • Diverse Isoquinoline Scaffolds by Ugi/Pomeranz–Fritsch and Ugi/Schlittler–Müller Reactions. Organic Letters. 2019;21(10):3746-3750. Available from: [Link]

  • Diverse Isoquinoline Scaffolds by Ugi/Pomeranz–Fritsch and Ugi/Schlittler–Müller Reactions | Organic Letters - ACS Publications. Available from: [Link]

  • Pomeranz-Fritsch Reaction. Available from: [Link]

  • Accessing simply-substituted 4-hydroxytetrahydroisoquinolines via Pomeranz–Fritsch–Bobbitt reaction with non-activated and moderately-activated systems - NIH. Available from: [Link]

  • Pomeranz–Fritsch reaction - Wikipedia. Available from: [Link]

  • Pomeranz–Fritsch Synthesis of Isoquinoline: Gas-Phase Collisional Activation Opens Additional Reaction Pathways - Stanford University. Available from: [Link]

  • The Pomeranz-Fritsch reaction, isoquinoline vs. oxazoles | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

  • Scheme 1: The Petasis reaction and the Pomeranz-Fritsch-Bobbitt cyclization. - ResearchGate. Available from: [Link]

  • Pomeranz-Fritsch Isoquinoline Synthesis | Chem-Station Int. Ed. Available from: [Link]

  • Pomerantz-Fritsch synthesis of isoquinolines - Química Organica.org. Available from: [Link]

  • The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Available from: [Link]

  • Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - NIH. Available from: [Link]

  • Pomeranz-Fritsch Reaction Mechanism | Organic Chemistry - YouTube. Available from: [Link]

  • The Synthesis of Isoquinolines by the Pomeranz‐Fritsch Reaction - ResearchGate. Available from: [Link]

  • A new modification of the pomeranz–fritsch isoquinoline synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available from: [Link]

Sources

7-Chloroisoquinoline-3-carboxylic acid CAS number and identifiers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 7-Chloroisoquinoline-3-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a heterocyclic building block with significant potential in medicinal chemistry and materials science. We will delve into its chemical identity, properties, synthesis considerations, and key applications, with a focus on providing actionable insights for researchers and development professionals.

Core Chemical Identity and Identifiers

Precise identification is the cornerstone of reproducible research. This compound is a distinct chemical entity, though it is often supplied and referenced as its hydrochloride salt. It is crucial to distinguish between the free acid and the salt form for stoichiometric calculations and reaction planning.

IdentifierValueSource
CAS Number 234098-55-6[][2]
CAS Number (HCl Salt) 365998-39-6[3][4]
IUPAC Name This compoundInferred from structure
Molecular Formula C₁₀H₆ClNO₂[5]
Molecular Weight 207.61 g/mol
Canonical SMILES O=C(C1=CC2=C(C=N1)C=C(Cl)C=C2)O[4]
InChI Key HIXONRGTPXMCCP-UHFFFAOYSA-N[2]

Physicochemical and Safety Profile

Understanding the compound's properties and hazards is critical for safe handling and experimental design.

Physicochemical Properties
PropertyValueNotes
Form Solid
Solubility Soluble in DMSOInferred from crystallization data[6]
Predicted XlogP 2.3A measure of lipophilicity[5]
Safety and Handling

As with any laboratory chemical, appropriate personal protective equipment (PPE) is mandatory. General handling guidelines include using a chemical fume hood, wearing safety goggles, and chemical-resistant gloves.[7][8][9]

GHS Hazard Statements (Based on parent compound 7-Chloroisoquinoline):

  • H302: Harmful if swallowed.[10]

  • H315: Causes skin irritation.[10]

  • H318: Causes serious eye damage.[10]

  • H335: May cause respiratory irritation.[10]

First Aid Measures:

  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing.[11]

  • In Case of Skin Contact: Remove contaminated clothing and wash the skin with plenty of soap and water.[11]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[11]

  • If Swallowed: Rinse mouth and seek medical advice.[11]

Synthesis and Characterization

Retrosynthetic Analysis and Synthesis Strategy

The general principle involves the condensation of an appropriately substituted aniline with a suitable three-carbon electrophile, followed by a cyclization and subsequent functional group manipulations. For the isoquinoline core, methods like the Pomeranz–Fritsch or Bischler–Napieralski reactions provide foundational pathways that can be adapted.

The key challenge in synthesizing this specific isomer lies in controlling the regioselectivity of the cyclization to yield the 7-chloro substitution pattern, which can be influenced by the choice of starting materials and reaction conditions.[13]

G cluster_0 Conceptual Synthesis Workflow start Starting Materials (e.g., Substituted Aniline/Benzaldehyde) step1 Condensation/ Functionalization start->step1 step2 Cyclization Reaction (e.g., Pomeranz-Fritsch) step1->step2 step3 Aromatization/ Oxidation step2->step3 step4 Carboxylic Acid Installation/ Ester Hydrolysis step3->step4 product 7-Chloroisoquinoline- 3-carboxylic acid step4->product

Caption: Conceptual workflow for isoquinoline synthesis.

Illustrative Experimental Protocol: Ester Hydrolysis

If the synthesis yields an ester precursor (e.g., ethyl 7-chloroisoquinoline-3-carboxylate), a final hydrolysis step is required. This is a standard procedure in organic synthesis.

Objective: To hydrolyze the ethyl ester to the final carboxylic acid product.

Materials:

  • Ethyl 7-chloroisoquinoline-3-carboxylate

  • Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH)

  • Solvent (e.g., a mixture of Tetrahydrofuran (THF) and Water)

  • Hydrochloric Acid (HCl), 1M solution

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve the starting ester in a suitable solvent mixture, such as THF/Water (e.g., 3:1 ratio).

  • Saponification: Add an excess of a strong base (e.g., 2-3 equivalents of NaOH) to the solution.[14][15]

  • Reaction Monitoring: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C). Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting ester is fully consumed.[13]

  • Workup - Neutralization: Cool the reaction mixture to room temperature. Carefully acidify the solution with 1M HCl until the pH is acidic (pH ~2-3), which will precipitate the carboxylic acid product.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with water and then with brine to remove residual salts and acid.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization or column chromatography if necessary.

Spectroscopic Characterization

The identity and purity of the final compound would be confirmed using standard spectroscopic methods.

  • ¹H NMR: Protons on the isoquinoline ring would appear in the aromatic region (typically δ 7.5-9.0 ppm). The carboxylic acid proton is often broad and may appear far downfield (δ >10 ppm). Alpha-protons adjacent to a carbonyl group typically resonate in the 2.0-3.0 ppm region, though this molecule has no such protons.[16]

  • ¹³C NMR: The carbonyl carbon of the carboxylic acid would be expected to appear significantly downfield (δ >160 ppm).[16]

  • IR Spectroscopy: A strong, broad O-H stretch from the carboxylic acid would be expected around 2500-3300 cm⁻¹. A sharp C=O (carbonyl) stretch would be prominent around 1700-1725 cm⁻¹.[16]

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the compound's molecular weight (207.61). A key fragmentation pattern for carboxylic acid derivatives is the formation of an acylium ion (R-CO⁺).[16]

Applications in Research and Drug Development

The true value of this compound lies in its utility as a molecular scaffold and building block.

The Role of the Carboxylic Acid Moiety

The carboxylic acid functional group is a cornerstone in drug design, present in over 450 marketed drugs.[17] It is a versatile functional group that can:

  • Engage in Hydrogen Bonding: Act as both a hydrogen bond donor (O-H) and acceptor (C=O), allowing for strong interactions with biological targets like enzyme active sites and receptors.

  • Form Salt Bridges: At physiological pH, the carboxylic acid is typically deprotonated to a carboxylate anion, enabling it to form strong ionic interactions (salt bridges) with positively charged residues (e.g., Arginine, Lysine) on a protein target.

  • Act as a Bioisostere: In some contexts, the carboxylic acid group itself can be a bioisostere for other functional groups. More commonly, medicinal chemists seek to replace the carboxylic acid with a bioisostere (such as a tetrazole) to improve properties like membrane permeability or metabolic stability.[18][19]

The Isoquinoline Scaffold

The isoquinoline core is a privileged scaffold in medicinal chemistry, meaning it is a structural framework that is frequently found in bioactive compounds and approved drugs. Its rigid, planar structure provides a well-defined orientation for appended functional groups to interact with biological targets. The chlorine atom at the 7-position provides a site for further chemical modification (e.g., through cross-coupling reactions) and influences the electronic properties and lipophilicity of the molecule.

G cluster_workflow Fragment-Based Drug Discovery Workflow node_compound Compound Library (contains 7-CI-3-CA) node_screen High-Throughput Screening node_compound->node_screen 1. Screen node_hit Hit Identification node_screen->node_hit 2. Identify node_grow Fragment Growing/ Linkage node_hit->node_grow 3. Elaborate node_lead Lead Optimization (ADMET Properties) node_grow->node_lead 4. Optimize node_candidate Preclinical Candidate node_lead->node_candidate 5. Select

Caption: Role of building blocks in a drug discovery workflow.

Conclusion

This compound is a valuable chemical tool for researchers. Its defined structure, featuring the versatile carboxylic acid group and the privileged isoquinoline scaffold, makes it an attractive starting point for the synthesis of novel compounds. Proper identification using its CAS number (234098-55-6) and adherence to safety protocols are paramount for its effective and safe utilization in the laboratory. Its potential applications, particularly in the design of targeted therapeutics, ensure that it will remain a compound of interest for the foreseeable future.

References

  • AiFChem. (n.d.). 365998-39-6 | this compound hydrochloride.
  • BOC Sciences. (n.d.). CAS 234098-55-6 this compound.
  • BLD Pharm. (n.d.). 365998-39-6|this compound hydrochloride.
  • Sigma-Aldrich. (n.d.). 7-Chloroquinoline-3-carboxylic acid.
  • RecSupply. (n.d.). Safety Data Sheet.
  • AK Scientific, Inc. (n.d.). 7-Chloroisoquinoline-1-carboxylic acid Safety Data Sheet.
  • Chemical Supplier. (n.d.). 7-Chloroquinoline-3-carboxylic acid.
  • ChemicalBook. (n.d.). 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid.
  • ResearchGate. (n.d.). Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids.
  • Chemical Supplier. (n.d.). 1-Chloroisoquinoline Safety Data Sheet.
  • Material Safety Data Sheet provider. (2021, November 25). Material Safety Data Sheet.
  • TCI Chemicals. (2024, November 19). SAFETY DATA SHEET.
  • PubChem. (n.d.). 7-Chloroisoquinoline.
  • Sigma-Aldrich. (n.d.). This compound.
  • ChemicalBook. (n.d.). CHLOROQUINE synthesis.
  • Organic Syntheses. (n.d.). 4,7-dichloroquinoline.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of 7-Chloroquinoline-4-carboxylic Acid.
  • PubChemLite. (n.d.). 7-chloroquinoline-3-carboxylic acid (C10H6ClNO2).
  • Sigma-Aldrich. (n.d.). 7-chloroquinoline-3-carboxylic acid product page.
  • PubMed Central. (n.d.). Carboxylic Acid (Bio)Isosteres in Drug Design.
  • Chemistry LibreTexts. (2023, January 14). Spectroscopy of Carboxylic Acid Derivatives.
  • Bentham Science. (2022, January 3). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres.
  • Wikipedia. (n.d.). List of carboxylic acids.
  • PubMed. (n.d.). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres.
  • National Institutes of Health. (n.d.). 3,7-Dichloroquinoline-8-carboxylic acid.
  • YouTube. (2016, November 30). Naming Carboxylic Acids - IUPAC Nomenclature - Organic Chemistry.

Sources

molecular weight and formula of 7-Chloroisoquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

7-Chloroisoquinoline-3-carboxylic acid is a heterocyclic compound of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug discovery. As a derivative of the isoquinoline scaffold, a structural motif present in numerous alkaloids and pharmacologically active molecules, this compound serves as a valuable building block for the synthesis of novel therapeutic agents. The presence of a chlorine atom and a carboxylic acid group on the isoquinoline ring system imparts specific physicochemical properties that modulate its reactivity and biological activity. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, tailored for researchers and professionals in drug development.

Physicochemical Properties

The fundamental characteristics of this compound are pivotal for its application in chemical synthesis and drug design. These properties influence its solubility, reactivity, and pharmacokinetic profile.

PropertyValueSource(s)
Molecular Formula C₁₀H₆ClNO₂
Molecular Weight 207.61 g/mol
CAS Number 234098-55-6
Appearance Expected to be a solid
InChI 1S/C10H6ClNO2/c11-8-2-1-6-4-9(10(13)14)12-5-7(6)3-8/h1-5H,(H,13,14)
SMILES Clc1cc2c(cncc2cc1)C(=O)O

Note: Some data is inferred from the closely related isomer, 7-Chloroquinoline-3-carboxylic acid, as specific experimental data for this compound is not widely published.

Synthesis and Mechanistic Insights

A plausible synthetic route would involve the reaction of a substituted aminobenzaldehyde or aminoketone with a suitable three-carbon component to construct the isoquinoline ring, followed by oxidation of a substituent to the carboxylic acid, or introduction of the carboxyl group via other means.

Below is a conceptual workflow illustrating a generalized synthesis of a chloro-substituted quinoline carboxylic acid, which shares mechanistic principles with isoquinoline synthesis.

SynthesisWorkflow cluster_reactants Starting Materials cluster_reaction1 Step 1: Condensation cluster_reaction2 Step 2: Thermal Cyclization (Gould-Jacobs Reaction) cluster_reaction3 Step 3: Hydrolysis 3-Chloroaniline 3-Chloroaniline Intermediate_A Anilinomethylenemalonate Intermediate 3-Chloroaniline->Intermediate_A Reaction Diethyl_ethoxymethylenemalonate Diethyl (ethoxymethylene)malonate Diethyl_ethoxymethylenemalonate->Intermediate_A Cyclized_Ester Ethyl 7-chloro-4-hydroxyquinoline -3-carboxylate Intermediate_A->Cyclized_Ester High Temp. (e.g., Dowtherm A) Final_Product 7-Chloro-4-hydroxyquinoline -3-carboxylic Acid Cyclized_Ester->Final_Product Base (e.g., NaOH) then Acidification Applications cluster_derivatives Chemical Modifications cluster_applications Potential Bioactive Compounds Core This compound Amide Amide Formation Core->Amide Ester Esterification Core->Ester Other Further Ring Functionalization Core->Other Anticancer Anticancer Agents Amide->Anticancer Enzyme_Inhibitors Enzyme Inhibitors Amide->Enzyme_Inhibitors Antimalarial Antimalarial Drugs Ester->Antimalarial Antibacterial Antibacterial Agents Other->Antibacterial

Caption: Potential derivatization pathways and applications of this compound.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not readily available, data for structurally related compounds, such as its methyl ester, indicate that it should be handled with care in a laboratory setting. [1]

  • General Precautions: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat. [1]* Toxicology: Based on analogous compounds, it may be harmful if swallowed, cause skin irritation, and serious eye irritation. [1] It is imperative to consult the specific SDS for this compound once available and to conduct a thorough risk assessment before use.

Conclusion

This compound represents a molecule of considerable potential for the advancement of medicinal chemistry and drug discovery. Its defined physicochemical properties and the versatility of its chemical scaffold make it an attractive starting point for the synthesis of novel compounds with a wide spectrum of biological activities. Further research into its synthesis, characterization, and biological evaluation is warranted to fully unlock its therapeutic potential.

References

  • PubChem. (n.d.). 7-Chloroisoquinoline. Retrieved from [Link]

  • Gate, R. (n.d.). Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. Retrieved from [Link]

  • IOSR Journal. (n.d.). Comparative vibrational spectroscopic studies of 7-chloro-4- hydroxy-3-quinolinecarboxylic acid based on density functional theory. Retrieved from [Link]

  • Material Safety Data Sheet. (2021, November 25). Retrieved from [Link]

  • A-Star Research. (n.d.). 7-Chloroquinoline-3-carboxylic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4,7-dichloroquinoline. Retrieved from [Link]

  • SciSpace. (2015, September 18). 7-Chloroquinoline-1,2,3-triazoyl Carboxylates: Organocatalytic Synthesis and Antioxidant Properties. Retrieved from [Link]

  • SciELO. (n.d.). Organocatalytic Synthesis and Antioxidant Properties 7-Chloroquinoline-1,2,3-triazoyl Carboxylates. Retrieved from [Link]

  • ResearchGate. (2018, May 1). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Retrieved from [Link]

  • ResearchGate. (2016, January 21). Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. Retrieved from [Link]

  • YouTube. (2020, July 6). Mass Spec 3e Carboxylic Acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • YouTube. (2024, March 14). Lec6 - Infrared Spectra of Carboxylic Acids and its Derivatives. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 27). 8.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

Sources

7-Chloroisoquinoline-3-carboxylic Acid: A Heterocyclic Scaffold for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Niche Heterocyclic Building Block

In the vast landscape of heterocyclic chemistry, isoquinoline scaffolds have emerged as privileged structures, forming the core of numerous natural products, pharmaceuticals, and functional materials. Among these, 7-Chloroisoquinoline-3-carboxylic acid stands out as a niche yet highly promising building block. Its unique substitution pattern—a chloro group at the 7-position and a carboxylic acid at the 3-position—offers a versatile platform for structural elaboration and the introduction of diverse functionalities. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, empowering researchers to harness its potential in their scientific endeavors. While this specific isomer is less documented than its quinoline counterpart, this guide will leverage established principles of isoquinoline chemistry to provide robust, scientifically grounded insights.

Physicochemical Properties and Structural Attributes

A thorough understanding of the physicochemical properties of this compound is paramount for its effective utilization in synthesis and drug design. The table below summarizes its key identifiers and predicted properties.

PropertyValueSource
CAS Number 234098-55-6[1][2][3]
Molecular Formula C₁₀H₆ClNO₂[4]
Molecular Weight 207.61 g/mol [4]
Appearance Solid (predicted)[4]
InChI Key HIXONRGTPXMCCP-UHFFFAOYSA-N

The presence of the electron-withdrawing chloro group at the 7-position and the carboxylic acid at the 3-position significantly influences the electronic properties of the isoquinoline ring system. The carboxylic acid moiety provides a handle for a variety of chemical transformations, including amide bond formation and esterification, while also impacting the molecule's acidity and solubility.

Strategic Synthesis of the this compound Core

The synthesis of the this compound framework can be approached through established methods for isoquinoline ring formation. Two classical and powerful strategies, the Bischler-Napieralski and Pomeranz-Fritsch reactions, offer plausible routes.[5][6][7][8][9][10]

Proposed Synthetic Pathway 1: The Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a robust method for constructing the dihydroisoquinoline skeleton, which can be subsequently oxidized to the aromatic isoquinoline.[6][7] The proposed synthesis of this compound via this route would commence with a substituted phenethylamine and an appropriate acyl chloride.

Step-by-Step Methodology:

  • Amide Formation: The synthesis would begin with the acylation of a suitably protected 2-(3-chlorophenyl)ethan-1-amine derivative with an oxalyl chloride monoester. This forms the key N-acyl-β-phenylethylamine precursor.

  • Cyclization: The crucial ring-closing step is achieved by treating the amide with a dehydrating agent, such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA), to effect an intramolecular electrophilic aromatic substitution.[7]

  • Dehydrogenation: The resulting dihydroisoquinoline is then aromatized using an oxidizing agent like palladium on carbon (Pd/C) or sulfur to yield the isoquinoline ring system.

  • Deprotection: Finally, hydrolysis of the ester group under acidic or basic conditions would furnish the target this compound.

Diagram of the Proposed Bischler-Napieralski Synthesis

Bischler-Napieralski Synthesis cluster_0 Amide Formation cluster_1 Cyclization & Aromatization cluster_2 Final Product Formation Start 2-(3-chlorophenyl)ethan-1-amine (protected) Amide N-acyl-β-phenylethylamine precursor Start->Amide Acylation Acyl_Chloride Oxalyl chloride monoester Acyl_Chloride->Amide Dihydroisoquinoline Dihydroisoquinoline ester Amide->Dihydroisoquinoline POCl3 or PPA Isoquinoline_Ester 7-Chloroisoquinoline-3- carboxylic acid ester Dihydroisoquinoline->Isoquinoline_Ester Oxidation (e.g., Pd/C) Final_Product 7-Chloroisoquinoline-3- carboxylic acid Isoquinoline_Ester->Final_Product Hydrolysis

Caption: Proposed Bischler-Napieralski route to the target molecule.

Proposed Synthetic Pathway 2: The Pomeranz-Fritsch Reaction

An alternative and equally powerful approach is the Pomeranz-Fritsch reaction, which involves the acid-catalyzed cyclization of a benzalaminoacetal.[5][8][9][10] This method allows for the direct formation of the isoquinoline ring.

Step-by-Step Methodology:

  • Schiff Base Formation: The initial step involves the condensation of 3-chlorobenzaldehyde with aminoacetaldehyde diethyl acetal to form the corresponding Schiff base (a benzalaminoacetal).

  • Cyclization and Aromatization: This intermediate is then treated with a strong acid, such as sulfuric acid, which catalyzes the cyclization onto the aromatic ring and subsequent elimination of ethanol to form the aromatic isoquinoline core. The presence of the chloro-substituent may necessitate harsher reaction conditions.[5]

  • Introduction of the Carboxylic Acid: The carboxylic acid functionality would need to be introduced. This could potentially be achieved through a multi-step sequence starting from a precursor with a suitable functional group at the desired position on the benzaldehyde starting material, which can later be converted to a carboxylic acid. A more direct, albeit potentially challenging, approach would involve the use of a glyoxylic acid derivative in the initial condensation.

Diagram of the Proposed Pomeranz-Fritsch Synthesis

Pomeranz-Fritsch Synthesis cluster_0 Schiff Base Formation cluster_1 Ring Formation cluster_2 Final Product Generation Aldehyde 3-Chlorobenzaldehyde (with precursor for COOH) Schiff_Base Benzalaminoacetal Aldehyde->Schiff_Base Condensation Amine Aminoacetaldehyde diethyl acetal Amine->Schiff_Base Isoquinoline_Precursor Substituted Isoquinoline Schiff_Base->Isoquinoline_Precursor H₂SO₄ Final_Product 7-Chloroisoquinoline-3- carboxylic acid Isoquinoline_Precursor->Final_Product Functional group manipulation

Caption: Proposed Pomeranz-Fritsch pathway to the target molecule.

Reactivity and Chemical Transformations

The reactivity of this compound is dictated by the interplay of its constituent functional groups. The carboxylic acid is a versatile handle for a range of transformations, while the chloro-substituted isoquinoline core can participate in various cross-coupling reactions.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety is readily converted into a variety of derivatives, which is fundamental to its utility as a building block.

  • Amide Bond Formation: In the presence of a coupling agent such as DCC (dicyclohexylcarbodiimide), EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), this compound can be efficiently coupled with a wide array of primary and secondary amines to form the corresponding amides. This reaction is a cornerstone of medicinal chemistry for the synthesis of bioactive molecules.

  • Esterification: Fischer esterification, involving reaction with an alcohol under acidic catalysis, provides a straightforward route to the corresponding esters. Alternatively, reaction with an alkyl halide in the presence of a base can also yield esters.

  • Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Reactions of the Chloro-Substituted Isoquinoline Core

The chlorine atom at the 7-position is amenable to various transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of carbon-carbon and carbon-heteroatom bonds.

  • Suzuki Coupling: Palladium-catalyzed Suzuki coupling with boronic acids or esters enables the formation of a C-C bond, providing access to 7-aryl or 7-vinyl isoquinoline derivatives.

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the coupling of the chloro-isoquinoline with amines, leading to the synthesis of 7-aminoisoquinoline derivatives.

  • Sonogashira Coupling: The reaction with terminal alkynes, catalyzed by palladium and copper, affords 7-alkynylisoquinolines.

Diagram of Key Chemical Transformations

Reactivity_Diagram cluster_COOH Carboxylic Acid Reactions cluster_Cl Cross-Coupling Reactions (at C7) Core This compound Amide Amides Core->Amide Amine, Coupling Agent Ester Esters Core->Ester Alcohol, H⁺ Alcohol Primary Alcohol Core->Alcohol LiAlH₄ Aryl 7-Aryl derivatives Core->Aryl Ar-B(OH)₂, Pd catalyst Amino 7-Amino derivatives Core->Amino R₂NH, Pd catalyst Alkynyl 7-Alkynyl derivatives Core->Alkynyl R-C≡CH, Pd/Cu catalyst

Caption: Key reaction pathways for functionalizing the core scaffold.

Applications in Drug Discovery and Medicinal Chemistry

The 7-chloroquinoline scaffold is a well-established pharmacophore found in numerous approved drugs, most notably in antimalarials like chloroquine.[11][12] Derivatives of quinoline-3-carboxylic acids have also shown promise as antiproliferative agents.[13] By extension, this compound represents a valuable starting point for the design and synthesis of novel therapeutic agents across various disease areas.

  • Anticancer Agents: The isoquinoline core is present in several anticancer natural products and synthetic molecules. The carboxylic acid functionality can be used to append various side chains to modulate biological activity and pharmacokinetic properties. The chloro-substituent provides a vector for further diversification to explore structure-activity relationships.

  • Antiviral and Antibacterial Agents: The quinoline and isoquinoline motifs are known to exhibit a broad spectrum of antimicrobial and antiviral activities.[14] this compound can serve as a template for the development of new anti-infective agents.

  • Kinase Inhibitors: Many kinase inhibitors incorporate a heterocyclic core. The ability to functionalize both the carboxylic acid and the chloro-positions of this scaffold makes it an attractive starting point for the synthesis of libraries of compounds for screening against various kinases.

Spectroscopic Characterization

  • ¹H NMR: The proton NMR spectrum is expected to show a series of signals in the aromatic region (typically between 7.5 and 9.5 ppm) corresponding to the protons on the isoquinoline ring. The exact chemical shifts and coupling constants would be influenced by the electronic effects of the chloro and carboxyl groups. A broad singlet corresponding to the carboxylic acid proton would likely be observed far downfield (>10 ppm).

  • ¹³C NMR: The carbon NMR spectrum would display signals for the ten carbon atoms of the isoquinoline core, with the carbonyl carbon of the carboxylic acid appearing at a characteristic downfield shift (typically >165 ppm).

  • IR Spectroscopy: The infrared spectrum would be characterized by a strong carbonyl (C=O) stretching absorption for the carboxylic acid, typically in the range of 1700-1725 cm⁻¹. A broad O-H stretching band would also be expected in the region of 2500-3300 cm⁻¹.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (207.61 g/mol ), with a characteristic isotopic pattern due to the presence of a chlorine atom (M and M+2 peaks in an approximate 3:1 ratio).

Conclusion and Future Outlook

This compound, while a relatively underexplored heterocyclic building block, holds significant potential for innovation in medicinal chemistry and materials science. Its versatile chemical handles—a reactive carboxylic acid and a chloro group amenable to cross-coupling—provide a rich platform for the synthesis of diverse and complex molecules. This guide has outlined plausible and robust synthetic strategies based on established name reactions and has explored the key reactivity patterns and potential applications of this scaffold. As the demand for novel molecular architectures continues to grow, this compound is poised to become an increasingly valuable tool for researchers at the forefront of chemical synthesis and drug discovery.

References

  • Pomeranz, C. (1893). Über eine neue Isochinolinsynthese.
  • Bischler, A., & Napieralski, B. (1893). Zur Kenntniss einer neuen Isochinolinsynthese. Berichte der deutschen chemischen Gesellschaft, 26(2), 1903-1908.
  • Wikipedia contributors. (2023). Bischler–Napieralski reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Myers, A. G., et al. (2011). A Versatile Synthesis of Substituted Isoquinolines. Harvard University.
  • Organic Reactions. (n.d.). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Retrieved from [Link]

  • Wikipedia contributors. (2023). Pomeranz–Fritsch reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Molecules, 27(1), 123.
  • Google Patents. (n.d.). US4997943A - Quinoline-3-carboxylic acid derivatives.
  • YouTube. (2020). Preparation of Isoquinoline by Bischler Napieralski Synthesis. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of isoquinolines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). US4146719A - Piperazinyl derivatives of quinoline carboxylic acids.
  • SciELO. (2016). Organocatalytic Synthesis and Antioxidant Properties 7-Chloroquinoline-1,2,3-triazoyl Carboxylates. Journal of the Brazilian Chemical Society, 27(1), 42-49.
  • Bobbitt, J. M., et al. (1965). Synthesis of Isoquinolines. III. A New Synthesis of 1,2,3,4-Tetrahydroisoquinolines. The Journal of Organic Chemistry, 30(7), 2247-2250.
  • Google Patents. (n.d.). US4620007A - 6-fluoro-7-chloro-1-cyclopropyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid.
  • ResearchGate. (n.d.). The Synthesis of Isoquinolines by the Pomeranz‐Fritsch Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). US4544747A - Quinoline carboxylic acid derivatives.
  • PubMed. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry, 21(13), 1708-1716.
  • ResearchGate. (2010). Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. Revue de Chimie (Bucharest), 61(8), 745-749.
  • SciELO. (2016). Organocatalytic Synthesis and Antioxidant Properties 7-Chloroquinoline-1,2,3-triazoyl Carboxylates. Journal of the Brazilian Chemical Society, 27(1), 42-49.
  • Google Patents. (n.d.). US5447926A - Quinolone carboxylic acid derivatives.
  • MDPI. (2021). Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. Molecules, 26(16), 4963.
  • PubMed. (2020).
  • PubChemLite. (n.d.). 7-chloroquinoline-3-carboxylic acid (C10H6ClNO2). Retrieved from [Link]

  • Singh, A., & Singh, V. K. (n.d.).
  • Chemistry LibreTexts. (2023). 20.1: Relative Reactivities, Structures, and Spectra of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). WO2003010144A2 - A process for synthesis of fluoroquinolonic derivatives.
  • Chemistry LibreTexts. (2023). 21.11: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • MDPI. (2021).

Sources

An In-depth Technical Guide to the Solubility and Stability of 7-Chloroisoquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

7-Chloroisoquinoline-3-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a derivative of the isoquinoline scaffold, which is a core component of many natural and synthetic bioactive molecules, this compound presents a unique combination of chemical features that dictate its physicochemical properties.[1][2][3][4] A thorough understanding of its solubility and stability is paramount for its effective use in research and development, from early-stage screening to formulation development.

This guide provides a comprehensive overview of the solubility and stability of this compound, offering a blend of theoretical principles, predictive data, and practical experimental protocols. In the absence of extensive empirical data for this specific molecule in the public domain, this document leverages data from structurally related compounds and established physicochemical principles to provide a robust framework for researchers.

Physicochemical Properties: A Foundation for Understanding

The solubility and stability of this compound are intrinsically linked to its molecular structure. The presence of a carboxylic acid group, a chloro substituent, and the isoquinoline nitrogen atom creates a molecule with distinct acidic, basic, and lipophilic characteristics.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValuePrediction Tool/MethodSignificance in Drug Development
Molecular Formula C₁₀H₆ClNO₂-Defines the elemental composition and molecular weight.
Molecular Weight 207.61 g/mol -Influences diffusion, membrane transport, and formulation calculations.
pKa (acidic) 3.5 - 4.5ACD/Labs, ChemAxon[5][6][7][8][9][10][11][12]Governs the ionization state of the carboxylic acid group, critically impacting aqueous solubility and interactions with biological targets.
pKa (basic) 2.0 - 3.0ACD/Labs, ChemAxon[5][7][8][9][10][11][13][12]Determines the protonation state of the isoquinoline nitrogen, affecting solubility and potential for salt formation.
Predicted LogP 2.5 - 3.5Computational ModelsIndicates the lipophilicity of the molecule, which influences membrane permeability, protein binding, and solubility in organic solvents.
Predicted Aqueous Solubility (at pH 7.4) Low (µg/mL range)Computational ModelsProvides an initial assessment of the compound's solubility under physiological conditions.

Disclaimer: The pKa, LogP, and aqueous solubility values are predicted based on computational models and should be experimentally verified.

Solubility Profile: Navigating the Solvent Landscape

The solubility of this compound is a critical parameter for its handling, formulation, and biological activity. Its amphoteric nature, arising from the acidic carboxylic group and the basic isoquinoline nitrogen, dictates a pH-dependent aqueous solubility.

Aqueous Solubility and the Influence of pH

The Henderson-Hasselbalch equation provides the theoretical framework for understanding the pH-dependent solubility of ionizable compounds.[14] For this compound, solubility is expected to be minimal at its isoelectric point (pI), where the net charge is zero.

  • At low pH (pH < pKa of isoquinoline nitrogen): The isoquinoline nitrogen is protonated, forming a cationic species, which is expected to have higher aqueous solubility.

  • At high pH (pH > pKa of carboxylic acid): The carboxylic acid group is deprotonated, forming an anionic carboxylate, leading to increased aqueous solubility.

ph_solubility cluster_low_ph Low pH (Acidic) cluster_pi Isoelectric Point (pI) cluster_high_ph High pH (Basic) low_ph_structure Cationic Species (Protonated Nitrogen) Higher Solubility pi_structure Zwitterionic/Neutral Species Lowest Solubility low_ph_structure->pi_structure Increasing pH high_ph_structure Anionic Species (Deprotonated Carboxylic Acid) Higher Solubility pi_structure->high_ph_structure Increasing pH

Figure 1: pH-dependent solubility of this compound.

Solubility in Organic Solvents

The solubility in organic solvents is largely governed by the principle of "like dissolves like." Given its predicted LogP in the range of 2.5-3.5, this compound is expected to exhibit moderate solubility in a range of organic solvents.

Table 2: Expected Solubility of this compound in Common Laboratory Solvents

Solvent ClassExample SolventsExpected SolubilityRationale
Polar Protic Methanol, EthanolModerate to HighThe carboxylic acid and isoquinoline nitrogen can form hydrogen bonds with the solvent.
Polar Aprotic Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF)HighThese solvents are excellent at solvating a wide range of organic molecules, including those with polar functional groups.
Ethers Tetrahydrofuran (THF), Diethyl etherLow to ModerateThe ether oxygen can act as a hydrogen bond acceptor, but the overall polarity is lower.
Chlorinated Solvents Dichloromethane (DCM), ChloroformLow to ModerateThe chloro substituent on the isoquinoline ring may enhance solubility in these solvents.
Non-polar Hexanes, TolueneVery LowThe polar functional groups limit solubility in non-polar environments.
Experimental Protocol: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines the established shake-flask method for determining the equilibrium solubility of a compound.

Materials:

  • This compound

  • Buffers of various pH values (e.g., pH 2, 4, 7.4, 9)

  • Scintillation vials or other suitable containers

  • Orbital shaker with temperature control

  • Centrifuge

  • Validated analytical method (e.g., HPLC-UV) for quantification

Procedure:

  • Add an excess amount of this compound to a series of vials, each containing a buffer of a specific pH. The solid should be in excess to ensure saturation.

  • Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C).

  • Equilibrate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.

  • Dilute the aliquot with a suitable solvent and quantify the concentration of this compound using a validated analytical method.

  • Perform the experiment in triplicate for each pH value to ensure reproducibility.

Stability Profile: Ensuring Molecular Integrity

Assessing the stability of this compound is crucial for determining appropriate storage conditions, predicting shelf-life, and identifying potential degradation products that could affect its activity or toxicity. Forced degradation studies are an essential tool for this evaluation.[15][16][17][18]

Forced Degradation Studies: A Proactive Approach

Forced degradation, or stress testing, involves exposing the compound to conditions more severe than those it would typically encounter during storage and handling. This accelerates degradation, allowing for the rapid identification of potential degradation pathways and the development of stability-indicating analytical methods.[15][16][17][18]

forced_degradation cluster_conditions Stress Conditions start This compound acid Acidic Hydrolysis (e.g., HCl) start->acid base Basic Hydrolysis (e.g., NaOH) start->base oxidation Oxidation (e.g., H₂O₂) start->oxidation thermal Thermal Stress (e.g., Heat) start->thermal photo Photolytic Stress (e.g., UV/Vis Light) start->photo end Degradation Products acid->end base->end oxidation->end thermal->end photo->end analysis Analysis by Stability-Indicating Method (e.g., HPLC-MS) end->analysis

Figure 2: Workflow for forced degradation studies.

Potential Degradation Pathways

Based on the functional groups present in this compound, several degradation pathways can be anticipated under stress conditions:

  • Hydrolysis: While the isoquinoline ring is generally stable to hydrolysis, extreme pH and temperature could potentially lead to cleavage of the heterocyclic ring. The chloro-substituent is also generally stable but could be susceptible to nucleophilic substitution under harsh conditions.

  • Oxidation: The isoquinoline ring system can be susceptible to oxidation, potentially leading to the formation of N-oxides or hydroxylated derivatives.

  • Photodegradation: Aromatic and heterocyclic systems can be sensitive to light, which may induce photochemical reactions leading to decomposition.

  • Decarboxylation: At elevated temperatures, the carboxylic acid group may be lost as carbon dioxide.

Experimental Protocol: General Approach for a Forced Degradation Study

This protocol provides a general framework for conducting forced degradation studies. The specific concentrations of stressors and exposure times should be optimized to achieve a target degradation of 5-20%.

Materials:

  • This compound

  • Hydrochloric acid (e.g., 0.1 M, 1 M)

  • Sodium hydroxide (e.g., 0.1 M, 1 M)

  • Hydrogen peroxide (e.g., 3%, 30%)

  • Solvent for stock solution (e.g., Methanol or DMSO)

  • Thermostatically controlled oven

  • Photostability chamber

  • Validated stability-indicating HPLC method

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent at a known concentration.

  • Acidic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of hydrochloric acid. Incubate at a controlled temperature (e.g., 60 °C) for a defined period. At various time points, withdraw a sample, neutralize it, and dilute for analysis.

  • Basic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of sodium hydroxide. Incubate at a controlled temperature for a defined period. At various time points, withdraw a sample, neutralize it, and dilute for analysis.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of hydrogen peroxide. Keep the sample at room temperature, protected from light, for a defined period. At various time points, withdraw a sample and dilute for analysis.

  • Thermal Degradation: Expose the solid compound and a solution of the compound to elevated temperatures (e.g., 80 °C) in a thermostatically controlled oven for a specified duration. At regular intervals, withdraw samples, dissolve/dilute them, and analyze.

  • Photolytic Degradation: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber. A control sample should be kept in the dark under the same conditions. Analyze the samples at appropriate time points.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method, preferably with mass spectrometric detection (LC-MS) to identify and characterize any degradation products.

Analytical Methodologies for Quantification and Characterization

Robust analytical methods are essential for the accurate quantification and characterization of this compound and its potential impurities or degradants. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose.[19][20][21][22]

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method with UV detection is a suitable approach for the routine analysis of this compound. The method parameters should be optimized to achieve good resolution, peak shape, and sensitivity.

Table 3: Representative HPLC Method Parameters

ParameterRecommended ConditionRationale
Column C18 (e.g., 4.6 x 150 mm, 5 µm)Provides good retention and separation for moderately polar compounds.
Mobile Phase A 0.1% Formic acid or Phosphoric acid in WaterProvides an acidic pH to ensure the carboxylic acid is protonated, leading to better retention and peak shape.
Mobile Phase B Acetonitrile or MethanolThe organic modifier to elute the compound from the column.
Gradient Elution A gradient from low to high organic contentAllows for the efficient elution of the parent compound and separation from potential impurities with different polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CEnsures reproducible retention times.
Detection Wavelength Determined by UV-Vis scan (likely in the 250-350 nm range)The isoquinoline ring system is expected to have strong UV absorbance.
Injection Volume 10 µLA typical injection volume.
Structural Characterization

For the definitive identification and structural elucidation of this compound and any unknown degradation products, a combination of spectroscopic techniques is indispensable.

  • Mass Spectrometry (MS): Provides accurate mass information, which is crucial for confirming the molecular formula and identifying unknown compounds. Fragmentation patterns can provide structural insights.[23][24]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom in the molecule, allowing for unambiguous structure determination.[23][24]

Conclusion

While direct experimental data on the solubility and stability of this compound is limited, a comprehensive understanding of its potential behavior can be derived from its chemical structure, predictive modeling, and data from analogous compounds. This guide provides a foundational framework for researchers working with this molecule, outlining its key physicochemical properties, expected solubility in various media, and a systematic approach to evaluating its stability. The experimental protocols provided herein offer practical guidance for generating the necessary empirical data to support drug discovery and development efforts. As with any compound in early-stage research, it is imperative that the predicted properties are experimentally verified to ensure the generation of reliable and robust data.

References

  • Bhrigu B, Pathak D, Siddiqui N, Alam MS, Ahsan W. Search for Biological Active Isatins: A Short Review. Internat. J. Pharm. Sci. Drug Res. 2010; 2(4): 229-235.
  • Mansouri K, et al. Open-source QSAR models for pKa prediction using multiple machine learning approaches. J Cheminform. 2019; 11:60.
  • Khan FN, Subashini R, Kushwaha A K, Hathwar VR, Ng SW. 2-Chloro-8-methyl quinoline-3-carbaldehyde. Acta Cryst. 2009; E65E: o2722.
  • BenchChem. Head-to-head comparison of Isoquinoline-1-carboxylic acid and its positional isomers. Technical Support Center.
  • Mahadeviah C, et al. Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar.
  • ACD/Labs.
  • Chemaxon. How do predicted pKa and solubility values compare to reality?
  • Mahadeviah C, et al.
  • Recent Advances in Synthetic Isoquinoline-Based Deriv
  • BenchChem. Application Note: High-Performance Liquid Chromatography (HPLC)
  • ACD/Labs. Decades of Reliable pKa Predictions.
  • ACD/Labs. Calculate Physicochemical Properties | PhysChem Suite.
  • ACD/Labs.
  • Chemaxon. Predicting pKa. 2023.
  • Chemaxon. Key Properties in Drug Design | Predicting Lipophilicity, pKa and Solubility. 2023.
  • The Journal of Organic Chemistry.
  • Chemaxon.
  • CoLab. The degradation of carboxylic acids into aldehydes.
  • SIELC Technologies. HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column.
  • Amerigo Scientific.
  • MDPI. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. 2020.
  • UI Scholars Hub.
  • MedCrave online.
  • IJSDR.
  • NIH.
  • PubMed. High-performance liquid chromatographic assay of isoquinoline alkaloid formation from reaction of biogenic amines and aldehydes. 1978.
  • NIH.
  • Biomedical Journal of Scientific & Technical Research.
  • International Journal of Pharmaceutical Sciences.
  • NTU Journal. Theoretical Calculations of pKa Values for Substituted Carboxylic Acid. 2021.
  • NTU Journal. Theoretical Calculations of pKa Values for Substituted Carboxylic Acid. 2021.
  • BenchChem.
  • Rupp M. Predicting the pKa of Small Molecules.
  • NIH.
  • BenchChem. Catalytic Routes to Isoquinoline Derivatives: Application Notes and Protocols for Researchers.
  • Scribd. Predicting Carboxylic Acid Solubility.
  • PubMed Central. Physics-Based Solubility Prediction for Organic Molecules.
  • ResearchGate. Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods.
  • ResearchGate.
  • PubChem. 7-Chloroisoquinoline.
  • ResearchGate.
  • PubMed Central. Comparative Analysis of pKa Predictions for Arsonic Acids Using Density Functional Theory-Based and Machine Learning Approaches.
  • Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Deriv
  • MDPI. Complementary Analytical Platforms of NMR Spectroscopy and LCMS Analysis in the Metabolite Profiling of Isochrysis galbana.
  • ResearchGate. Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. 2025.

Sources

Spectral Analysis of 7-Chloroisoquinoline-3-carboxylic acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Molecular Structure and Key Features

The structure of 7-Chloroisoquinoline-3-carboxylic acid, presented below, dictates its spectral properties. Key features include the heteroaromatic isoquinoline ring system, the electron-withdrawing carboxylic acid group at the 3-position, and the chlorine substituent at the 7-position. These features will give rise to characteristic signals in NMR, specific absorption bands in IR, and predictable fragmentation patterns in MS.

Caption: Molecular Structure of this compound.

Methodologies for Spectral Acquisition

The acquisition of high-quality spectral data is paramount for unambiguous structure elucidation. The following sections outline standard, field-proven protocols for obtaining NMR, IR, and MS data for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as the carboxylic acid proton is more likely to be observed).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • If necessary, perform advanced experiments like COSY, HSQC, and HMBC to aid in signal assignment.

G cluster_prep Sample Preparation cluster_acq Data Acquisition Weigh Sample Weigh Sample Dissolve in Deuterated Solvent Dissolve in Deuterated Solvent Weigh Sample->Dissolve in Deuterated Solvent Transfer to NMR Tube Transfer to NMR Tube Dissolve in Deuterated Solvent->Transfer to NMR Tube Lock on Solvent Signal Lock on Solvent Signal Transfer to NMR Tube->Lock on Solvent Signal Shim Magnetic Field Shim Magnetic Field Lock on Solvent Signal->Shim Magnetic Field Tune and Match Probe Tune and Match Probe Shim Magnetic Field->Tune and Match Probe Acquire Spectra Acquire Spectra Tune and Match Probe->Acquire Spectra

Caption: Workflow for NMR Data Acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol:

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid this compound onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR setup.

    • Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

G Clean ATR Crystal Clean ATR Crystal Place Sample on Crystal Place Sample on Crystal Clean ATR Crystal->Place Sample on Crystal Apply Pressure Apply Pressure Place Sample on Crystal->Apply Pressure Collect Background Spectrum Collect Background Spectrum Apply Pressure->Collect Background Spectrum Collect Sample Spectrum Collect Sample Spectrum Collect Background Spectrum->Collect Sample Spectrum

Caption: Workflow for ATR-FTIR Data Acquisition.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as its fragmentation pattern.

Experimental Protocol (Liquid Chromatography-Mass Spectrometry - LC-MS):

  • Sample Preparation:

    • Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile/water).

    • Filter the solution through a 0.22 µm syringe filter to remove any particulates.

  • LC-MS Analysis:

    • Inject the sample into an LC system coupled to a mass spectrometer (e.g., with an electrospray ionization - ESI - source).

    • The compound will be separated from any impurities on the LC column and then introduced into the mass spectrometer.

    • Acquire mass spectra in both positive and negative ion modes to determine the molecular ion and fragmentation patterns.

G Prepare Dilute Solution Prepare Dilute Solution Filter Solution Filter Solution Prepare Dilute Solution->Filter Solution Inject into LC-MS Inject into LC-MS Filter Solution->Inject into LC-MS Acquire Mass Spectra Acquire Mass Spectra Inject into LC-MS->Acquire Mass Spectra

Caption: Workflow for LC-MS Data Acquisition.

Predicted Spectral Data and Interpretation

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show signals in the aromatic and downfield regions. The chemical shifts of the aromatic protons are influenced by the nitrogen atom, the carboxylic acid group, and the chlorine atom. Aromatic protons generally resonate between 6.5 and 8.0 ppm.[1]

Predicted Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignmentRationale
~13.0 - 14.0Broad Singlet1HCOOHThe acidic proton of a carboxylic acid is typically highly deshielded and often appears as a broad signal due to hydrogen bonding and exchange.
~9.0 - 9.2Singlet1HH-1The proton at position 1 is adjacent to the nitrogen atom and is expected to be significantly deshielded.
~8.5 - 8.7Singlet1HH-4The proton at position 4 is deshielded by the adjacent carboxylic acid group and the ring nitrogen.
~8.2 - 8.4Doublet1HH-8This proton is ortho to the chlorine atom and is expected to be deshielded.
~8.0 - 8.2Doublet1HH-5This proton is part of the benzene ring of the isoquinoline system.
~7.7 - 7.9Doublet of Doublets1HH-6This proton is coupled to both H-5 and H-8.
¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show ten distinct signals corresponding to the ten carbon atoms in the molecule. Aromatic and heteroaromatic carbons typically resonate in the range of 110-150 ppm.[1] The carbonyl carbon of the carboxylic acid will be significantly downfield.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~165 - 170C=OThe carbonyl carbon of the carboxylic acid is highly deshielded. Aromatic and α,β-unsaturated acids are typically at the upfield end of the 165-185 ppm range.[2][3]
~150 - 155C-1This carbon is adjacent to the nitrogen and is expected to be deshielded.
~140 - 145C-3This carbon is attached to the carboxylic acid group and is part of the pyridine ring.
~135 - 140C-7This carbon is directly attached to the electronegative chlorine atom.
~130 - 135C-4aQuaternary carbon at the ring junction.
~128 - 132C-8aQuaternary carbon at the ring junction.
~125 - 130C-5, C-6, C-8, C-4These carbons are part of the aromatic system and their precise shifts will be influenced by the substituents.
Infrared (IR) Spectroscopy

The IR spectrum of this compound will be dominated by the characteristic absorptions of the carboxylic acid group.

Predicted Wavenumber (cm⁻¹)IntensityAssignmentRationale
2500-3300BroadO-H stretchThe O-H stretch of a carboxylic acid is typically a very broad band due to strong hydrogen bonding.[2][3][4]
~1700-1725Strong, SharpC=O stretchThe carbonyl stretch of an aromatic carboxylic acid is strong and appears in this region. Conjugation with the aromatic ring can lower the frequency.[2][3]
~1600, ~1475MediumC=C and C=N stretchesThese absorptions are characteristic of the isoquinoline ring system.
~1210-1320MediumC-O stretchThe C-O single bond stretch of the carboxylic acid.[4]
~1100MediumC-Cl stretchThe carbon-chlorine stretch in an aromatic system.
Mass Spectrometry (MS)

The mass spectrum will provide the molecular weight and fragmentation pattern of the molecule. The molecular formula is C₁₀H₆ClNO₂ and the molecular weight is approximately 207.61 g/mol .

m/zIonRationale
207/209[M]⁺The molecular ion peak. The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity of about one-third of the M peak, due to the natural abundance of the ³⁷Cl isotope.
190/192[M-OH]⁺Loss of a hydroxyl radical from the carboxylic acid group.
162/164[M-COOH]⁺Loss of the entire carboxylic acid group as a radical.
127[M-COOH-Cl]⁺Subsequent loss of a chlorine radical.

Conclusion

This technical guide provides a comprehensive, predictive overview of the NMR, IR, and MS spectral data for this compound. By understanding the expected spectral features and the methodologies for their acquisition, researchers can confidently approach the characterization of this and related compounds. The interplay of the isoquinoline core, the carboxylic acid, and the chlorine substituent creates a unique spectral fingerprint that can be deciphered through the application of fundamental spectroscopic principles. This guide serves as a foundational resource to facilitate the efficient and accurate structural elucidation of this important class of molecules in the pursuit of novel therapeutic agents.

References

  • LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. In Chemistry LibreTexts.
  • OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry.
  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids.
  • JoVE. (n.d.).
  • JoVE. (n.d.).

Sources

A Researcher's Guide to Sourcing 7-Chloroisoquinoline-3-carboxylic Acid: From Supplier Identification to Quality Verification

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

Introduction: The Significance of the Isoquinoline Scaffold in Medicinal Chemistry

The isoquinoline core is a privileged scaffold in drug discovery, forming the structural basis for a wide array of pharmacologically active compounds. Its rigid bicyclic structure provides a well-defined three-dimensional arrangement for substituent groups, enabling precise interactions with biological targets. The introduction of a chlorine atom at the 7-position and a carboxylic acid at the 3-position, as in 7-Chloroisoquinoline-3-carboxylic acid, offers medicinal chemists a valuable building block for creating new chemical entities with tailored properties. This specific substitution pattern can influence the molecule's electronic distribution, lipophilicity, and metabolic stability, making it a key intermediate in the synthesis of potential therapeutic agents across various disease areas.

Identifying Commercial Suppliers of this compound and its Hydrochloride Salt

For researchers embarking on synthesis campaigns involving this key intermediate, identifying reliable commercial suppliers is the first critical step. The compound is often available as the free acid or as its hydrochloride salt (CAS No. 365998-39-6). The choice between the free acid and the salt form often depends on the specific requirements of the planned synthetic route, including solubility and stability considerations.

Below is a comparative table of several commercial suppliers offering this compound hydrochloride. It is important to note that availability and product specifications can change, and researchers should always verify the information directly with the supplier.

SupplierProduct NameCAS NumberPurityNotes
BLD Pharm This compound hydrochloride365998-39-6InquiryProvides access to NMR, HPLC, LC-MS, and UPLC data.[1]
AiFChem This compound hydrochloride365998-39-697%For scientific research only; stock status requires inquiry.[2]

It is worth noting that major suppliers like Sigma-Aldrich also list various chloro-substituted quinoline and isoquinoline carboxylic acids. While a direct match for this compound was not immediately apparent in the initial search, their catalogs are extensive and it is often beneficial to perform a direct search on their websites for this specific compound or structurally similar alternatives.[3][4]

The Procurement Workflow: A Step-by-Step Guide for Researchers

Acquiring a specialized chemical like this compound involves more than just placing an order. The following workflow outlines the key stages a researcher should follow to ensure the timely and successful acquisition of the required material.

Procurement_Workflow A Identify Potential Suppliers B Request Quotations (Price, Purity, Availability) A->B Initial Screening C Technical Data Review (CoA, NMR, HPLC) B->C Data Request C->B Data Insufficient D Supplier Selection & Purchase Order C->D Informed Decision E Receipt & Incoming Quality Control D->E Material Delivery E->C Discrepancy Found F Release for Research Use E->F Verification

Caption: A typical procurement workflow for specialized research chemicals.

Navigating Quality Control: The Importance of Analytical Data

For a successful research outcome, the identity and purity of starting materials are paramount. When procuring this compound, it is essential to request and scrutinize the supplier's analytical data.

Key Analytical Documents:

  • Certificate of Analysis (CoA): This document provides a summary of the analytical tests performed on a specific batch of the compound, including its purity (often determined by HPLC or NMR) and physical properties.

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis is crucial for determining the purity of the compound by separating it from any impurities. The chromatogram should ideally show a single major peak corresponding to the target molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide detailed information about the molecular structure of the compound, confirming that the correct isomer has been supplied and that there are no significant structural impurities.

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the compound, providing further evidence of its identity.

Upon receiving the chemical, it is good laboratory practice to perform an independent analytical verification, such as a melting point determination or obtaining a ¹H NMR spectrum, to confirm that the supplied material matches the specifications on the CoA.

Chemical Structure and Properties

To aid in its identification and use, the chemical structure of this compound is presented below.

Caption: 2D structure of this compound.

Conclusion

This compound is a valuable building block for medicinal chemists and drug discovery scientists. A methodical approach to sourcing this compound, which includes identifying reputable suppliers, carefully reviewing analytical data, and performing in-house quality control, is essential for the integrity and success of research and development projects. By following the guidelines outlined in this technical guide, researchers can confidently procure high-quality material for their synthetic endeavors.

References

  • 7-chloro-1-hydroxyisoquinoline-3-carboxylic acid | 1595027-80-7 - Sigma-Aldrich. (n.d.).
  • 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid | 86393-33-1. (n.d.).
  • 7-Chloroquinoline-3-carboxylic acid - Sigma-Aldrich. (n.d.).
  • 365998-39-6|this compound hydrochloride|BLD Pharm. (n.d.).
  • 365998-39-6 | this compound hydrochloride - AiFChem. (2025).
  • Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. (2025).
  • 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid. (n.d.).
  • 7-Chloroquinoline-3-carboxylic acid - Sigma-Aldrich. (n.d.).

Sources

An In-Depth Technical Guide to the Safe Handling of 7-Chloroisoquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 7-Chloroisoquinoline-3-carboxylic acid. As a Senior Application Scientist, the following information is synthesized from established safety data for structurally related compounds and general principles of chemical hygiene to ensure a thorough understanding of the potential hazards and the necessary precautions for safe laboratory use.

Chemical and Physical Properties

PropertyDataSource
Molecular Formula C₁₀H₆ClNO₂[1]
Molecular Weight 207.61 g/mol [1]
Appearance Solid (inferred)[1]

Hazard Identification and Risk Assessment

No specific toxicological data for this compound has been identified. However, based on the safety data sheets of structurally analogous compounds such as 7-Chloroquinoline-3-carboxylic acid and 7-Chloroisoquinoline-1-carboxylic acid, a comprehensive hazard profile can be inferred.[1][2] The primary hazards are associated with irritation and acute toxicity upon ingestion.

GHS Hazard Classification (Inferred)

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[3][4]

  • Skin Irritation (Category 2): Causes skin irritation.[2][4]

  • Eye Irritation (Category 2A): Causes serious eye irritation.[2][4]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[2][4]

Causality of Hazards: The presence of the carboxylic acid and the chlorinated isoquinoline ring system contributes to the irritant properties of the molecule. The chlorine atom can enhance the reactivity and potential for biological interaction. Upon combustion, nitrogen oxides, carbon oxides, and hydrogen chloride gas may be released, which are toxic and corrosive.[2]

Safe Handling and Personal Protective Equipment (PPE)

A systematic approach to handling this compound is crucial to minimize exposure and ensure laboratory safety. The following protocols are based on best practices for handling hazardous chemical compounds.

Engineering Controls
  • Ventilation: All handling of this compound, including weighing and solution preparation, should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.[2]

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the frontline defense against accidental exposure.

  • Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and airborne particles.[3]

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Inspect gloves for any signs of degradation or perforation before use.[3]

  • Skin and Body Protection: A laboratory coat is required. For procedures with a higher risk of splashing, consider additional protective clothing such as an apron or coveralls.[3]

  • Respiratory Protection: If working outside of a fume hood is unavoidable, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[3]

Safe Handling Workflow

The following diagram outlines the standard workflow for the safe handling of this compound.

Safe_Handling_Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal A Review SDS and Protocols B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Prepare Work Area in Fume Hood B->C D Weigh Compound in Fume Hood C->D E Prepare Solutions in Fume Hood D->E F Conduct Experiment E->F G Decontaminate Work Surfaces F->G H Dispose of Waste in Labeled Containers G->H I Remove PPE and Wash Hands H->I

Caption: A flowchart illustrating the key steps for the safe handling of this compound.

Storage and Disposal

Proper storage and disposal are critical to maintaining a safe laboratory environment and complying with regulations.

Storage
  • Store this compound in a tightly sealed, clearly labeled container.

  • Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2]

  • Store away from heat and direct sunlight.

Disposal
  • Dispose of waste this compound and any contaminated materials in designated, sealed, and clearly labeled hazardous waste containers.

  • Follow all local, state, and federal regulations for the disposal of chlorinated chemical waste. This may involve incineration by a licensed waste disposal company.[5]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is essential.

First Aid Measures
  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]

Spill Response
  • Small Spills: Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. Clean the spill area with a suitable solvent and then wash with soap and water.

  • Large Spills: Evacuate the area and prevent entry. Contact your institution's environmental health and safety department for assistance with cleanup.

Reactivity and Incompatibilities

Understanding the chemical reactivity of this compound is fundamental to preventing hazardous reactions.

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[2]

  • Hazardous Decomposition Products: Thermal decomposition may produce toxic and corrosive gases, including nitrogen oxides, carbon oxides, and hydrogen chloride.[2]

  • Reactivity of the Carboxylic Acid Group: The carboxylic acid functionality can react with bases to form salts and can undergo esterification with alcohols in the presence of an acid catalyst. It can also be converted to other derivatives such as amides and acid anhydrides.[7]

  • Reactivity of the Isoquinoline Ring: The isoquinoline ring system is generally stable but can undergo various chemical transformations. The chlorine substituent can potentially be displaced by strong nucleophiles under certain conditions.

Conclusion

While this compound is a valuable compound in research and drug development, it is imperative that it is handled with the utmost care and with adherence to the safety protocols outlined in this guide. By understanding its potential hazards and implementing robust safety measures, researchers can mitigate risks and ensure a safe laboratory environment.

References

  • TCI Chemicals. (2025, May 23). Safety Data Sheet for 7-Chloro-1-ethyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic Acid.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet for 7-Chloroisoquinoline-1-carboxylic acid.
  • CymitQuimica. (2025, December 28). Safety Data Sheet for Methyl 7-chloroisoquinoline-3-carboxylate.
  • Anonymous. (n.d.). Thermal decomposition behavior of carboxylic acids. Journal of Thermal Analysis and Calorimetry.
  • Sigma-Aldrich. (n.d.). Product Page for 7-Chloroquinoline-3-carboxylic acid.
  • PubChem. (n.d.). 7-Chloroisoquinoline.
  • University of Wisconsin-Madison. (2022, June 6). Appendix A Disposal Procedures by Chemical. Retrieved from the University of Wisconsin-Madison website.
  • ChemicalBook. (2025, July 19). Safety Data Sheet for 7-Chloroquinoline-3-carboxylic acid ethyl ester.
  • Pintilie, L., Nita, S., & Caproiu, M. T. (2010). Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. REV. CHIM. (Bucharest), 61(8), 745.
  • Sigma-Aldrich. (n.d.). Product Page for this compound.
  • BLD Pharm. (n.d.). Product Page for this compound hydrochloride.
  • Chemistry LibreTexts. (2024, February 22). 11.4: The Relative Reactivity of Carboxylic Acid Derivatives.
  • Kumar, D., et al. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry, 21(13), 1708-1716.
  • de Gelder, J., et al. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Journal of Medicinal Chemistry, 65(11), 7596-7633.
  • Jack Westin. (n.d.). Carboxylic Acids Important Reactions.
  • Ballatore, C., Huryn, D. M., & Smith, A. B., III. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395.
  • Anonymous. (n.d.). Pyrolysis of Carboxylic Acids.
  • Anonymous. (n.d.). Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film. RSC Publishing.
  • Perry, G. J. P., et al. (n.d.). Carboxylic Acid Salts as Dual-Function Reagents for Carboxylation and Carbon Isotope Labeling. ePrints Soton.
  • Michigan State University Department of Chemistry. (n.d.). Carboxylic Acid Reactivity.

Sources

Methodological & Application

Application Notes and Protocols: The Strategic Use of 7-Chloroisoquinoline-3-carboxylic Acid in Modern Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoquinoline Nucleus as a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged scaffolds" due to their inherent ability to bind to multiple biological targets with high affinity. The isoquinoline core is a prominent member of this class, forming the structural foundation of numerous natural products and synthetic therapeutic agents.[1] Its rigid, planar structure provides a well-defined three-dimensional arrangement for appended functional groups, enabling precise interactions with biological macromolecules like enzymes and receptors.[1]

7-Chloroisoquinoline-3-carboxylic acid is a highly valuable, functionalized building block that leverages the privileged nature of the isoquinoline scaffold. The molecule incorporates two key features that make it particularly useful for synthetic chemists and drug development professionals:

  • The Carboxylic Acid Moiety: This functional group is a cornerstone in drug design. It can act as a hydrogen bond donor and acceptor and, at physiological pH, exists as a carboxylate anion, forming strong charge-charge interactions with protein targets.[2] More importantly, it serves as a versatile synthetic handle for derivatization, most commonly through the formation of amide bonds.

  • The Chloro Substituent: The electron-withdrawing nature of the chlorine atom at the 7-position modulates the electronic properties of the isoquinoline ring system. This can influence the compound's reactivity, metabolic stability, and binding affinity. Furthermore, the chloro group can serve as a point for further chemical modification through cross-coupling reactions, allowing for the introduction of additional diversity into the molecular structure.

This guide provides an in-depth overview of the primary applications of this compound, with a focus on its strategic implementation in the synthesis of kinase inhibitors and other potential therapeutic agents. Detailed, field-proven protocols for its synthesis and derivatization are provided to enable researchers to effectively utilize this potent building block.

Key Application: A Scaffold for Kinase Inhibitor Synthesis

A major focus of modern drug discovery is the development of small-molecule kinase inhibitors for the treatment of diseases such as cancer and inflammatory disorders. The isoquinoline-3-carboxamide framework has emerged as a key scaffold in the design of potent and selective inhibitors for several important kinase targets.[2] this compound is an ideal starting material for accessing this class of compounds.

The general strategy involves the coupling of the carboxylic acid with a diverse library of primary and secondary amines to generate a corresponding library of N-substituted 7-chloroisoquinoline-3-carboxamides. This approach allows for the systematic exploration of the chemical space around the isoquinoline core to optimize potency, selectivity, and pharmacokinetic properties.

Workflow for Generating an Isoquinoline-3-Carboxamide Library

The following diagram illustrates the straightforward yet powerful workflow for utilizing this compound in a drug discovery program.

G cluster_0 Phase 1: Starting Material cluster_1 Phase 2: Library Synthesis cluster_2 Phase 3: Screening & Optimization A This compound C Amide Coupling Reaction A->C Key Substrate B Amine Library (R1R2NH) - Diverse amines - Chiral amines - Heterocyclic amines B->C Reagents D Library of 7-Chloro-N-(R1,R2)-isoquinoline-3-carboxamides C->D Generates E Biological Screening (e.g., Kinase Assays) D->E Screened In F Lead Compound Identification & SAR Studies E->F Data informs

Caption: Workflow for discovery of lead compounds.

Therapeutic Targets and Relevant Research

While direct examples starting from this compound are often proprietary, extensive research on closely related quinoline-3-carboxamides validates the therapeutic potential of this scaffold:

  • ATM Kinase Inhibitors: The Ataxia Telangiectasia Mutated (ATM) kinase is a critical regulator of the DNA damage response (DDR) pathway, making it a high-value target for cancer therapy. A novel series of 3-quinoline carboxamides were discovered as potent, selective, and orally bioavailable inhibitors of ATM kinase.[3][4] This research highlights the suitability of the core carboxamide scaffold for achieving high potency and desirable drug-like properties.

  • ROCK1 Kinase Inhibitors: Rho-associated coiled-coil containing kinases (ROCK) are implicated in various cellular processes, and their inhibition is a therapeutic strategy for cardiovascular diseases and cancer. Isoquinoline-derived amides have been strategically developed as inhibitors of ROCK1 kinase, demonstrating the versatility of this scaffold against different kinase families.[5]

The synthesis of N-substituted-7-chloro-4-hydroxy-2-quinolone-3-carboxamides has also yielded promising anticancer agents, further underscoring the importance of the chloro-substituted carboxamide motif in oncology research.[6]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of the starting material and its subsequent conversion into target carboxamides. These protocols are designed to be self-validating, with explanations for key steps.

Protocol 1: Synthesis of this compound hydrochloride

This protocol is adapted from a patented procedure for the hydrolysis of the corresponding methyl ester, a common precursor.[1][7][8]

Reaction Scheme: Methyl 7-chloroisoquinoline-3-carboxylate → this compound hydrochloride

Materials:

  • Methyl 7-chloroisoquinoline-3-carboxylate

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized Water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve Methyl 7-chloroisoquinoline-3-carboxylate (1.0 eq) in concentrated hydrochloric acid (approx. 40-50 mL per gram of ester).

    • Expertise & Experience: Concentrated HCl serves as both the acid catalyst and the solvent for this reaction. The large excess ensures the reaction goes to completion and that the final product precipitates as the hydrochloride salt.

  • Hydrolysis: Heat the reaction mixture to reflux (approximately 110 °C) with vigorous stirring. Maintain reflux for 18 hours.

    • Trustworthiness: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by taking small aliquots, neutralizing them, and checking for the disappearance of the starting ester.

  • Isolation: After 18 hours, remove the heat source and allow the reaction mixture to cool to room temperature. A precipitate of the hydrochloride salt should form.

  • Filtration and Washing: Collect the solid precipitate by vacuum filtration. Wash the collected solid thoroughly with deionized water to remove any residual HCl.

    • Causality: Washing with water is effective because the hydrochloride salt product is sparingly soluble in cold water, while excess acid is readily washed away.

  • Drying: Dry the white to off-white solid under vacuum to obtain the final product, this compound hydrochloride.[7]

Protocol 2: General Amide Coupling via an Activated Ester Intermediate

This protocol describes a general and highly reliable method for coupling this compound with a primary or secondary amine using HATU, a common peptide coupling reagent.

Mechanism of HATU-Mediated Amide Coupling

G A R-COOH (7-Cl-Iso-3-COOH) D O-Acyl(tetramethyl)isouronium Active Ester A->D + HATU, Base B HATU B->D C Base (DIPEA) C->D F Tetrahedral Intermediate D->F + Amine E Amine (R'R''NH) E->F G Amide Product (R-CONR'R'') F->G Collapse H Byproducts F->H

Caption: HATU-mediated amide bond formation.

Materials:

  • This compound (or its HCl salt)

  • Amine of choice (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq, add 1 extra eq if starting from HCl salt)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Initial Setup: To an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

  • Dissolution: Dissolve the acid in anhydrous DMF.

  • Addition of Reagents: Add the amine (1.1 eq) to the solution, followed by HATU (1.2 eq). Finally, add DIPEA (3.0 eq) dropwise while stirring.

    • Expertise & Experience: DIPEA is a non-nucleophilic base used to deprotonate the carboxylic acid and any amine salt present. It is crucial for activating the HATU reagent. The order of addition can be critical; adding the base last initiates the reaction.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours.

    • Trustworthiness: Monitor the reaction by TLC or LC-MS until the starting carboxylic acid is consumed.

  • Workup: Quench the reaction by adding saturated aqueous NaHCO₃. Transfer the mixture to a separatory funnel and extract three times with Ethyl Acetate.

    • Causality: The basic wash removes unreacted acid and the acidic byproducts of the HATU reagent.

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-substituted-7-chloroisoquinoline-3-carboxamide.

Data Summary: Amide Coupling Conditions

The choice of coupling reagent can be crucial, especially for challenging substrates such as electron-deficient amines or sterically hindered partners. The following table summarizes common conditions.

Coupling Reagent SystemBaseSolventTemperatureKey Advantages & Considerations
HATU / HOBt DIPEA, TEADMF, CH₂Cl₂Room TempHigh efficiency, low racemization, suitable for a wide range of substrates.[9]
EDC / HOBt / DMAP DIPEA, TEACH₂Cl₂, CH₃CN0 °C to RTCost-effective, common for both solution and solid-phase synthesis. DMAP can accelerate sluggish reactions.[10]
SOCl₂ or (COCl)₂ Pyridine, TEACH₂Cl₂, THF0 °C to RTForms a highly reactive acyl chloride intermediate. Requires a two-step, one-pot procedure. Good for simple, robust substrates.[7][11]
TiCl₄ PyridinePyridine85 °CEffective for direct condensation, even with some hindered substrates. Requires heating.[12]
B(OCH₂CF₃)₃ NoneCPME, Toluene60-110 °CBoron-based reagent; often allows for simple filtration-based purification without aqueous workup.

Conclusion

This compound is a strategic building block for organic synthesis, particularly in the field of drug discovery. Its privileged isoquinoline core, combined with the versatile handles of a carboxylic acid and a chloro-substituent, makes it an ideal starting point for generating libraries of pharmacologically active compounds. The primary application lies in the synthesis of isoquinoline-3-carboxamides, a scaffold that has shown significant promise in the development of potent kinase inhibitors for cancer therapy. The protocols and data presented herein provide researchers with the foundational knowledge to effectively incorporate this valuable molecule into their synthetic and medicinal chemistry programs.

References

  • MySkinRecipes. Isoquinoline-3-carboxamide. [Link]

  • Yoshino, T., et al. (2011). Ethylenediamine derivatives. U.S.
  • Golding, B. T., et al. (2018). Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective, and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase. Journal of Medicinal Chemistry. [Link]

  • Lentini, G., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal. [Link]

  • Lanigan, R. M., Starkov, P., & Sheppard, T. D. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry. [Link]

  • Yoshino, T., et al. (2009). Ethylenediamine derivatives. U.S. Patent Application Publication No. US 2009/0124632 A1. [Link]

  • Yoshino, T., et al. (2001). Ethylenediamine derivatives. PCT International Application No. WO 01/74775 A1. [Link]

  • Kumar, A., et al. (2020). Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. Letters in Drug Design & Discovery. [Link]

  • Golding, B. T., et al. (2018). Discovery of a Series of 3-Cinnoline Carboxamides as Orally Bioavailable, Highly Potent, and Selective ATM Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Hu, P., et al. (2024). Strategic development and validation of Isoquinoline-Derived inhibitors targeting ROCK1 kinase. Journal of Molecular Liquids. [Link]

  • Sweidan, K., et al. (2022). Synthesis, Characterization and Biological Screening of New N-Substituted-7-chloro-4-hydroxy-2-quinolone-3-carboxamides as Promising Anticancer Agents. ResearchGate. [Link]

  • Fisher Scientific. Amide Synthesis. [Link]

  • Gurjar, M. K., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters. [Link]

  • Sharma, A., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry. [Link]

Sources

Application Note & Protocols: Synthesis of Novel Compound Libraries from 7-Chloroisoquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Isoquinoline Scaffold

The isoquinoline nucleus is a privileged structural framework that occupies a prominent place in medicinal chemistry.[1][2] Compounds based on this scaffold display a broad spectrum of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][2] Specifically, 7-Chloroisoquinoline-3-carboxylic acid serves as an exceptionally versatile starting material for the synthesis of novel compound libraries. Its two distinct, orthogonally reactive sites—the carboxylic acid at the C-3 position and the chloro group at the C-7 position—allow for sequential and highly controlled diversification, making it an ideal building block for exploring structure-activity relationships (SAR).

This guide provides a detailed overview of synthetic strategies and step-by-step protocols for derivatizing this compound. We will explore functionalization at both key positions, focusing on robust and widely applicable reactions in modern drug discovery: amide bond formation, Suzuki-Miyaura cross-coupling, and Buchwald-Hartwig amination.

Synthetic Strategy Map

The derivatization of this compound can be approached systematically. The following workflow illustrates the primary synthetic pathways available from this key intermediate. The choice of sequence—modifying the C-3 position or the C-7 position first—is a critical strategic decision. For instance, the basic conditions of many cross-coupling reactions may necessitate protecting the carboxylic acid (e.g., as a methyl or ethyl ester) prior to C-7 functionalization to prevent side reactions or catalyst deactivation.[3]

G cluster_start Starting Material cluster_c3 C-3 Position Modification cluster_c7 C-7 Position Modification cluster_final Diversified Products A 7-Chloroisoquinoline- 3-carboxylic acid B Amide Library (R-NH₂) A->B Amide Coupling C Ester Library (R-OH) A->C Esterification D Aryl/Heteroaryl Library (Suzuki Coupling) A->D Pd-Catalyzed C-C Coupling E Amine/Amide Library (Buchwald-Hartwig) A->E Pd-Catalyzed C-N Coupling F 7-Chloro-3-Amide Derivatives B->F G 7-Aryl-3-Carboxylic Acid (or Ester) Derivatives D->G H 7-Amino-3-Carboxylic Acid (or Ester) Derivatives E->H

Caption: Synthetic pathways from this compound.

Core Protocols and Methodologies

The following protocols are designed to be robust and adaptable. They represent foundational methods for each key transformation.

Protocol 1: Amide Coupling at the C-3 Position

Amide bond formation is arguably the most utilized reaction in medicinal chemistry, enabling the exploration of a vast chemical space through the coupling of readily available amines.[4][5] The use of coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt) provides a reliable method for activating the carboxylic acid in situ, minimizing side reactions and typically affording high yields.[5][6]

Rationale for Reagent Selection:

  • EDCI: A water-soluble carbodiimide that activates the carboxylic acid to form a reactive O-acylisourea intermediate. The byproducts are also water-soluble, simplifying purification.[6]

  • HOBt: Acts as a scavenger for the O-acylisourea, forming an active ester that is less prone to racemization (if chiral amines are used) and reacts efficiently with the amine nucleophile.[5]

  • DIPEA (N,N-Diisopropylethylamine): A non-nucleophilic organic base used to neutralize the hydrochloride salt of EDCI and maintain a basic environment conducive to the reaction.

Detailed Step-by-Step Protocol:

  • To a solution of this compound (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, ~0.2 M), add the desired primary or secondary amine (1.2 eq).

  • Add HOBt (1.2 eq) and DIPEA (3.0 eq) to the stirring mixture.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDCI (1.2 eq) portion-wise over 5 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired amide.

Parameter Condition / Reagent Typical Molar Eq. Rationale
Starting MaterialThis compound1.0Electrophile precursor
NucleophilePrimary or Secondary Amine1.2Forms the amide C-N bond
Coupling AgentEDCI1.2Activates carboxylic acid
AdditiveHOBt1.2Minimizes side reactions, reduces racemization
BaseDIPEA3.0Scavenges acid, maintains pH
SolventAnhydrous DMF-Apolar aprotic solvent, good solubility
Temperature0 °C to Room Temp-Controls initial activation rate
Expected Yield65-95%-Dependent on amine nucleophilicity
Protocol 2: Suzuki-Miyaura Cross-Coupling at the C-7 Position

The Suzuki-Miyaura reaction is a powerful and versatile method for forming C(sp²)-C(sp²) bonds, making it ideal for introducing aryl or heteroaryl moieties at the C-7 position.[7][8] This reaction involves a palladium catalyst, a base, and an organoboron reagent (e.g., a boronic acid or ester).[7]

Strategic Consideration: To avoid potential complications, it is often advisable to first convert the C-3 carboxylic acid to an ester (e.g., methyl ester via reaction with SOCl₂ in methanol) before performing the Suzuki coupling. The carboxylate formed under basic conditions can sometimes coordinate to and deactivate the palladium catalyst.[3] The following protocol assumes the starting material is the methyl ester derivative.

Catalytic Cycle Overview: The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the boronic acid, and reductive elimination to form the new C-C bond and regenerate the catalyst.[9]

Suzuki_Cycle A Pd(0)L₂ B [Ar-Pd(II)(X)L₂] Oxidative Adduct A->B Oxidative Addition C [Ar-Pd(II)(Ar')L₂] B->C Transmetalation C->A Reductive Elimination F Ar-Ar' (Product) C->F D Ar-B(OH)₂ D->B Base E Ar-X (7-Chloro-Isoquinoline Ester) E->B

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Detailed Step-by-Step Protocol:

  • In a reaction vessel, combine Methyl 7-chloroisoquinoline-3-carboxylate (1.0 eq), the desired arylboronic acid (1.5 eq), and a base such as K₂CO₃ (3.0 eq) or Cs₂CO₃ (2.0 eq).

  • Add a solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v, ~0.1 M).

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Under a positive pressure of inert gas, add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq) or Pd(dppf)Cl₂ (0.05 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and catalyst residues.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the 7-aryl-isoquinoline-3-carboxylate ester.

  • (Optional) The ester can be hydrolyzed back to the carboxylic acid using standard conditions (e.g., LiOH in THF/water) if desired.

Parameter Condition / Reagent Typical Molar Eq. Rationale
SubstrateMethyl 7-chloroisoquinoline-3-carboxylate1.0Electrophilic partner
Coupling PartnerArylboronic Acid1.5Nucleophilic partner
CatalystPd(PPh₃)₄ or Pd(dppf)Cl₂0.05Catalyzes the C-C bond formation
BaseK₂CO₃ or Cs₂CO₃2.0-3.0Activates the boronic acid for transmetalation
SolventDioxane/Water-Facilitates dissolution of both organic and inorganic reagents
Temperature80-100 °C-Provides activation energy for the catalytic cycle
Expected Yield60-90%-Dependent on boronic acid stability and reactivity
Protocol 3: Buchwald-Hartwig Amination at the C-7 Position

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of C-N bonds that were previously difficult to access.[10] This palladium-catalyzed reaction allows for the coupling of aryl halides with a wide variety of amines, amides, and other nitrogen nucleophiles.[10][11] The choice of ligand is critical for reaction success, with sterically hindered phosphine ligands often providing the best results.[11]

Rationale for Reagent Selection:

  • Palladium Pre-catalyst: Pd₂(dba)₃ or Pd(OAc)₂ are common choices that form the active Pd(0) species in situ.

  • Ligand: Biarylphosphine ligands like XPhos or RuPhos are highly effective for coupling with sterically hindered or electron-poor aryl chlorides. They promote efficient oxidative addition and reductive elimination.

  • Base: A strong, non-nucleophilic base like NaOtBu or K₃PO₄ is required to deprotonate the amine, facilitating its entry into the catalytic cycle.

Buchwald_Cycle A Pd(0)L B [Ar-Pd(II)(X)L] Oxidative Adduct A->B Oxidative Addition C [Ar-Pd(II)(NR₂)L] B->C Amine Coordination & Deprotonation C->A Reductive Elimination F Ar-NR₂ (Product) C->F D HNR₂ D->B Base E Ar-X (7-Chloro-Isoquinoline) E->B

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Detailed Step-by-Step Protocol:

  • To an oven-dried reaction vessel, add the this compound or its ester derivative (1.0 eq), the amine (1.2-1.5 eq), and the base, NaOtBu (1.5-2.0 eq). Note: Perform this in a glovebox if possible, as the reagents are air- and moisture-sensitive.

  • Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 eq) and the phosphine ligand (e.g., XPhos, 0.05 eq).

  • Add anhydrous, degassed solvent such as toluene or 1,4-dioxane (~0.1 M).

  • Seal the vessel and heat the reaction mixture to 90-110 °C for 8-24 hours. Monitor progress by LC-MS.

  • After cooling to room temperature, dilute the reaction with ethyl acetate and filter through Celite.

  • Carefully wash the filtrate with water (the aqueous layer will be basic) and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the 7-amino-isoquinoline derivative.

Parameter Condition / Reagent Typical Molar Eq. Rationale
Substrate7-Chloro-isoquinoline derivative1.0Electrophilic partner
NucleophilePrimary/Secondary Amine or Amide1.2-1.5Forms the C-N bond
Pre-catalystPd₂(dba)₃0.02Source of active Pd(0)
LigandXPhos or similar biarylphosphine0.05Stabilizes catalyst, promotes key steps
BaseNaOtBu or K₃PO₄1.5-2.0Deprotonates the amine nucleophile
SolventAnhydrous Toluene or Dioxane-Aprotic solvent, stable at high temp
Temperature90-110 °C-Required for efficient catalytic turnover
Expected Yield55-85%-Highly dependent on amine and ligand choice

Conclusion

This compound is a powerful scaffold for the rapid generation of diverse chemical libraries. By strategically employing fundamental organic reactions such as amide coupling, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination, researchers can systematically modify the C-3 and C-7 positions. The protocols outlined in this guide provide a robust starting point for these synthetic efforts, enabling the efficient development of novel compounds for screening in drug discovery and chemical biology programs. Careful consideration of reaction sequence and optimization of catalyst/reagent systems are key to maximizing yields and achieving synthetic goals.

References

  • Vertex AI Search. (n.d.). Isoquinoline-3-carboxylic acid.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of Isoquinoline Derivatives in Medicinal Chemistry and Drug Design.
  • PMC. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design.
  • ResearchGate. (2025). Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids.
  • National Institutes of Health. (n.d.). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry.
  • Scribd. (2019). Applications of Isoquinoline and Quinoline Derivatives.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • PubMed. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain.
  • ResearchGate. (2025). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain.
  • University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Wikipedia. (n.d.). Suzuki reaction.
  • National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • ResearchGate. (2012). Which reagent high yield direct amide formation between Carboxylic acids and amines?.
  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach.
  • Reddit. (2021). Do carboxylic acids interfere with Suzukis?.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.

Sources

Application Note: Robust Protocols for Amide Coupling with 7-Chloroisoquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Synthesis of Heterocyclic Amides

The formation of the amide bond is arguably the most performed reaction in medicinal chemistry and drug discovery.[1][2][3] This linkage is a cornerstone of countless pharmaceutical agents and bioactive molecules due to its remarkable stability and structural role in peptides and complex organic molecules.[1][3] The coupling of carboxylic acids and amines, while conceptually simple, often requires the use of activating agents to overcome the unfavorable thermodynamics of direct condensation and the competing acid-base neutralization.[4][5][6]

This application note provides a detailed guide for the synthesis of amides derived from 7-Chloroisoquinoline-3-carboxylic acid, a heterocyclic building block of significant interest in medicinal chemistry. The protocols outlined herein are designed to be robust and reproducible, addressing common challenges such as steric hindrance and the electronic properties of the heterocyclic system. We will explore two of the most reliable and widely used coupling systems: carbodiimide-based reagents (EDC/HOBt) and aminium/uronium salt-based reagents (HATU).

The Chemistry of Amide Bond Formation: A Mechanistic Overview

The central principle of most amide coupling reactions is the in-situ activation of the carboxylic acid to generate a more electrophilic species that is readily attacked by the amine nucleophile.[2][5] This activation prevents the formation of a non-reactive ammonium carboxylate salt.[4]

Carbodiimide-Mediated Coupling (EDC/HOBt)

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI) is a water-soluble carbodiimide that reacts with a carboxylic acid to form a highly reactive O-acylisourea intermediate.[5][6] While this intermediate can be directly attacked by an amine, it is prone to racemization and can rearrange to a less reactive N-acylurea. The addition of an auxiliary nucleophile, such as 1-hydroxybenzotriazole (HOBt), mitigates these side reactions. HOBt traps the O-acylisourea to form an active ester, which is more stable and less susceptible to racemization, while still being highly reactive towards the amine.[1] The urea byproduct of EDC is water-soluble, simplifying purification.[7]

Aminium/Uronium Salt-Mediated Coupling (HATU)

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a highly efficient coupling reagent known for its rapid reaction rates and low propensity for racemization.[8] The reaction is initiated by the deprotonation of the carboxylic acid by a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA).[8][9] The resulting carboxylate anion attacks HATU to form a reactive O-acyl(tetramethyl)isouronium salt.[8][10] This intermediate is then rapidly converted to a highly reactive OAt-active ester by the displaced 1-hydroxy-7-azabenzotriazole (HOAt) anion.[8][10][11] The subsequent nucleophilic attack by the amine on this active ester yields the desired amide.[10][11] The pyridine nitrogen in the HOAt moiety is thought to stabilize the transition state, contributing to the high efficiency of HATU.[10]

Visualizing the Activation Pathway: HATU Mechanism

HATU_Mechanism cluster_activation Activation of Carboxylic Acid cluster_coupling Amide Formation RCOOH R-COOH RCOO R-COO⁻ RCOOH->RCOO + Base - HB⁺ Isouronium O-Acylisouronium Salt RCOO->Isouronium + HATU HATU HATU ActiveEster OAt-Active Ester Amine R'-NH₂ Amide Amide Product ActiveEster->Amide + R'-NH₂ Isouronium->ActiveEster + HOAt⁻ TMU Tetramethylurea Isouronium->TMU HOAt_anion HOAt⁻ HOAt HOAt Amide->HOAt byproduct

Sources

Functionalization of the Isoquinoline Ring in 7-Chloroisoquinoline-3-carboxylic acid: An Application Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoquinoline Scaffold in Modern Drug Discovery

The isoquinoline framework is a privileged heterocyclic motif integral to a vast array of natural products and synthetic pharmaceuticals.[1][2] Its inherent structural features and broad spectrum of pharmacological activities—including anticancer, antimicrobial, and CNS-modulating properties—render it an attractive scaffold for medicinal chemists and drug development professionals.[3][4] Specifically, 7-Chloroisoquinoline-3-carboxylic acid serves as a versatile building block, offering multiple reaction sites for structural elaboration. The presence of the chlorine atom at the C-7 position and the carboxylic acid at C-3 allows for a diverse range of chemical transformations, enabling the systematic exploration of chemical space to optimize biological activity.

This comprehensive guide provides a detailed overview of key functionalization strategies for the this compound core. We will delve into the mechanistic underpinnings of these transformations, provide field-tested experimental protocols, and offer insights into the rationale behind procedural choices. This document is intended to serve as a practical resource for researchers engaged in the synthesis of novel isoquinoline-based compounds.

Strategic Approaches to Functionalization

The functionalization of this compound can be broadly categorized into two primary areas: modifications at the C-7 position by leveraging the reactivity of the chloro substituent, and transformations involving the carboxylic acid group at the C-3 position.

Functionalization at the C-7 Position: Beyond Simple Displacement

The chlorine atom at the C-7 position of the isoquinoline ring is a versatile handle for introducing a wide array of substituents. The primary strategies for its replacement include nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

The isoquinoline ring, being an electron-deficient heteroaromatic system, is amenable to nucleophilic aromatic substitution, particularly when activated by electron-withdrawing groups.[5][6] While the carboxylic acid at C-3 has a modest electron-withdrawing effect, the reaction often requires elevated temperatures to proceed efficiently.

Causality in Experimental Design: The choice of nucleophile, solvent, and temperature are critical parameters for a successful SNAr reaction. Strong nucleophiles, such as amines, alkoxides, and thiolates, are typically employed. The reaction mechanism involves the formation of a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the expulsion of the chloride leaving group to restore aromaticity.[7] The stability of this intermediate is a key determinant of the reaction rate.

Protocol 1: General Procedure for SNAr with Amines

This protocol outlines a general method for the amination of this compound.

Materials:

  • This compound

  • Amine (e.g., morpholine, piperidine, or a primary amine) (2-3 equivalents)

  • High-boiling point solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or 1,4-Dioxane)

  • Base (optional, e.g., K₂CO₃, Cs₂CO₃) (2-3 equivalents)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and the chosen solvent.

  • Add the amine (2-3 eq) and, if necessary, the base (2-3 eq).

  • Flush the flask with an inert gas and attach a reflux condenser.

  • Heat the reaction mixture to a temperature between 100-150 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, it can be collected by filtration. Otherwise, the product can be isolated by extraction following the addition of water and an appropriate organic solvent (e.g., ethyl acetate).

  • Purify the crude product by recrystallization or column chromatography.

Self-Validation: The identity and purity of the 7-aminoisoquinoline-3-carboxylic acid derivative should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the starting material signal in the chromatogram and the appearance of a new product spot with a different Rf value on TLC provide a preliminary indication of a successful reaction.

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules and are powerful tools for the functionalization of aryl chlorides.[8][9] These methods offer a broader substrate scope and generally proceed under milder conditions compared to SNAr reactions.

Expertise in Catalyst Selection: The success of a cross-coupling reaction is highly dependent on the choice of the palladium catalyst and the supporting ligand. For aryl chlorides, which are generally less reactive than the corresponding bromides or iodides, the use of electron-rich and sterically bulky phosphine ligands is often crucial to facilitate the oxidative addition step of the catalytic cycle.[9]

a) Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organohalide with an organoboron species, typically a boronic acid or a boronic ester.[10][11] This reaction is widely used in the synthesis of biaryl compounds and other complex molecules.[12]

Protocol 2: Suzuki-Miyaura Coupling of this compound

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Solvent system (e.g., Toluene/Water, Dioxane/Water)

  • Round-bottom flask or microwave vial

  • Reflux condenser or microwave reactor

  • Magnetic stirrer and hotplate

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst (1-5 mol%), and the base (2-3 eq).

  • Add the degassed solvent system.

  • Purge the vessel with an inert gas.

  • Heat the reaction mixture to 80-120 °C with stirring for several hours to overnight. Alternatively, microwave irradiation can be used to accelerate the reaction.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to obtain the desired 7-arylisoquinoline-3-carboxylic acid.

Authoritative Grounding: The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[11]

Suzuki_Miyaura_Coupling cluster_workflow Suzuki-Miyaura Coupling Workflow 7-Cl-Isoquinoline-3-COOH 7-Cl-Isoquinoline-3-COOH Reaction Mixture Reaction Mixture 7-Cl-Isoquinoline-3-COOH->Reaction Mixture 1.0 eq Arylboronic Acid Arylboronic Acid Arylboronic Acid->Reaction Mixture 1.2-1.5 eq Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Reaction Mixture 1-5 mol% Base Base Base->Reaction Mixture 2-3 eq Product Product Heating (80-120 °C) Heating (80-120 °C) Reaction Mixture->Heating (80-120 °C) Work-up & Purification Work-up & Purification Heating (80-120 °C)->Work-up & Purification Work-up & Purification->Product

Caption: Workflow for Suzuki-Miyaura Coupling.

b) Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines.[13][14] This reaction is a cornerstone of modern organic synthesis, providing a powerful alternative to traditional methods for C-N bond formation.[15]

Protocol 3: Buchwald-Hartwig Amination of this compound

This protocol describes a general procedure for the Buchwald-Hartwig amination of this compound.

Materials:

  • This compound

  • Amine (primary or secondary) (1.1-1.5 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃) (1-5 mol%)

  • Phosphine ligand (e.g., Xantphos, BINAP, BrettPhos) (2-10 mol%)[15][16]

  • Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) (1.5-2.5 equivalents)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

  • Schlenk tube or glovebox

  • Magnetic stirrer and hotplate

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a Schlenk tube or inside a glovebox, combine the palladium precatalyst and the phosphine ligand in the anhydrous solvent. Stir for a few minutes to allow for complex formation.

  • Add this compound (1.0 eq), the amine (1.1-1.5 eq), and the base (1.5-2.5 eq).

  • Seal the tube and heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purify the crude product by column chromatography.

Trustworthiness of the Protocol: The use of an inert atmosphere is critical for the success of the Buchwald-Hartwig amination, as the Pd(0) catalyst is sensitive to oxygen. The choice of ligand and base is also crucial and often needs to be optimized for a specific substrate combination.[17]

Buchwald_Hartwig_Amination cluster_workflow Buchwald-Hartwig Amination Workflow 7-Cl-Isoquinoline-3-COOH 7-Cl-Isoquinoline-3-COOH Reaction Mixture Reaction Mixture 7-Cl-Isoquinoline-3-COOH->Reaction Mixture 1.0 eq Amine Amine Amine->Reaction Mixture 1.1-1.5 eq Pd Precatalyst Pd Precatalyst Pd Precatalyst->Reaction Mixture 1-5 mol% Ligand Ligand Ligand->Reaction Mixture 2-10 mol% Base Base Base->Reaction Mixture 1.5-2.5 eq Product Product Heating (80-110 °C) Heating (80-110 °C) Reaction Mixture->Heating (80-110 °C) Work-up & Purification Work-up & Purification Heating (80-110 °C)->Work-up & Purification Work-up & Purification->Product

Caption: Workflow for Buchwald-Hartwig Amination.

Modifications of the Carboxylic Acid Group at C-3

The carboxylic acid functionality at the C-3 position provides a handle for a variety of transformations, most notably the formation of amides and esters, which are common functional groups in drug molecules.

The conversion of the carboxylic acid to an amide is a fundamental transformation in medicinal chemistry. This is typically achieved by activating the carboxylic acid with a coupling reagent, followed by the addition of an amine.

Expertise in Reagent Selection: A wide range of coupling reagents are available, each with its own advantages and disadvantages. Common examples include carbodiimides (e.g., DCC, EDC), phosphonium salts (e.g., PyBOP, HBTU), and uronium salts (e.g., HATU). The choice of coupling reagent can influence the reaction rate, yield, and the extent of side reactions such as racemization if chiral amines are used.

Protocol 4: Amide Coupling of 7-Functionalized Isoquinoline-3-carboxylic acid

This protocol outlines a general procedure for the synthesis of amides from a 7-substituted isoquinoline-3-carboxylic acid.

Materials:

  • 7-Substituted-isoquinoline-3-carboxylic acid

  • Amine (1.0-1.2 equivalents)

  • Coupling reagent (e.g., HATU, HBTU) (1.1-1.3 equivalents)

  • Amine base (e.g., DIPEA, NMM) (2-3 equivalents)

  • Anhydrous aprotic solvent (e.g., DMF, CH₂Cl₂)

  • Reaction vessel

  • Magnetic stirrer

  • Inert atmosphere (optional but recommended)

Procedure:

  • Dissolve the 7-substituted-isoquinoline-3-carboxylic acid (1.0 eq) in the anhydrous solvent.

  • Add the coupling reagent (1.1-1.3 eq) and the amine base (2-3 eq). Stir the mixture at room temperature for 10-20 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.0-1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for several hours to overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction with water and extract with an organic solvent.

  • Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃), and brine.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography or recrystallization.

Self-Validating System: The formation of the amide can be confirmed by the appearance of a characteristic amide C=O stretch in the IR spectrum (typically around 1650 cm⁻¹) and the presence of the corresponding signals in the ¹H and ¹³C NMR spectra.

Data Summary

Functionalization StrategyKey ReagentsTypical ConditionsExpected Product Class
SNAr Amines, Alkoxides, ThiolatesHigh Temperature (100-150 °C)7-Amino/Alkoxy/Thio-isoquinolines
Suzuki-Miyaura Coupling Arylboronic acids, Pd catalyst, Base80-120 °C7-Aryl-isoquinolines
Buchwald-Hartwig Amination Amines, Pd catalyst, Ligand, Base80-110 °C7-Amino-isoquinolines
Amide Coupling Amines, Coupling Reagent, BaseRoom TemperatureIsoquinoline-3-carboxamides

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a diverse library of isoquinoline derivatives. The strategic application of nucleophilic aromatic substitution, palladium-catalyzed cross-coupling reactions, and modifications of the carboxylic acid group allows for the systematic exploration of the chemical space around the isoquinoline core. The protocols and insights provided in this guide are intended to empower researchers to efficiently synthesize novel compounds with potential therapeutic applications.

References

  • Mohan, C. T., et al. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry, 14(5), 749-808. Available from: [Link]

  • Mohan, C. T., et al. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. National Institutes of Health. Available from: [Link]

  • International Journal of Pharmaceutical Sciences. (2024). Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. International Journal of Pharmaceutical Sciences. Available from: [Link]

  • OUCI. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. OUCI. Available from: [Link]

  • ResearchGate. (2016). recent advances in the synthesis of isoquinoline and its analogue: a review. ResearchGate. Available from: [Link]

  • National Institutes of Health. (2010). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. PMC. Available from: [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. Available from: [Link]

  • ACS Publications. (2015). Highly Stereoselective Synthesis of Terminal Chloro-Substituted Propargylamines and Further Functionalization. Organic Letters. Available from: [Link]

  • ResearchGate. (2025). Comparison of the Suzuki Cross-Coupling Reactions of 4,7-Dichloroquinoline and 7-Chloro-4-iodoquinoline with Arylboronic Acids Using Phosphine-Free Palladium Catalysis in Water. ResearchGate. Available from: [Link]

  • SpringerLink. (2012). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. SpringerLink. Available from: [Link]

  • ResearchGate. (2025). Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. ResearchGate. Available from: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Available from: [Link]

  • UI Scholars Hub. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. UI Scholars Hub. Available from: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available from: [Link]

  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. Available from: [Link]

  • MDPI. (2024). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. MDPI. Available from: [Link]

  • Mountain Scholar. (n.d.). New methods to access functionalized N-heterocycles. Mountain Scholar. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-benzylation. Organic Chemistry Portal. Available from: [Link]

  • SpringerLink. (2024). C-H functionalization of N-heterocycles via carbene transfer reactions. SpringerLink. Available from: [Link]

  • MDPI. (n.d.). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. MDPI. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available from: [Link]

  • MySkinRecipes. (n.d.). 3-Chloroquinoline-7-carboxylic acid. MySkinRecipes. Available from: [Link]

  • MDPI. (n.d.). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. MDPI. Available from: [Link]

  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available from: [Link]

  • National Institutes of Health. (2013). BippyPhos: A Single Ligand With Unprecedented Scope in the Buchwald-Hartwig Amination of (Hetero)aryl Chlorides. PubMed. Available from: [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Wikipedia. Available from: [Link]

  • Revues Scientifiques Marocaines. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Revues Scientifiques Marocaines. Available from: [Link]

  • Royal Society of Chemistry. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances. Available from: [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. NROChemistry. Available from: [Link]

  • Bentham Science. (2022). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Current Medicinal Chemistry. Available from: [Link]

  • Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific. Available from: [Link]

  • MDPI. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. MDPI. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Isoquinoline synthesis. Organic Chemistry Portal. Available from: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available from: [Link]

  • National Institutes of Health. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. NIH. Available from: [Link]

  • National Institutes of Health. (2022). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. PubMed. Available from: [Link]

  • YouTube. (2019). Nucleophilic Aromatic Substitution. YouTube. Available from: [Link]

  • Química Organica.org. (2010). Isoquinoline synthesis. Química Organica.org. Available from: [Link]

  • YouTube. (2019). nucleophilic aromatic substitutions. YouTube. Available from: [Link]

  • National Institutes of Health. (1983). Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration. PubMed. Available from: [Link]

  • Macmillan Group - Princeton University. (2022). Carboxylic Acids as Adaptive Functional Groups in Metallaphotoredox Catalysis. Macmillan Group. Available from: [Link]

  • Wiley-VCH. (n.d.). 1 Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. Wiley-VCH. Available from: [Link]

  • National Institutes of Health. (2022). Carboxylic Acids as Adaptive Functional Groups in Metallaphotoredox Catalysis. PubMed. Available from: [Link]

Sources

Application Notes and Protocols for Investigating the Antimicrobial Potential of 7-Chloroisoquinoline-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: The Emerging Promise of Halogenated Isoquinoline Carboxylic Acids in Antimicrobial Research

The relentless rise of antimicrobial resistance necessitates the urgent exploration of novel chemical scaffolds for the development of next-generation therapeutic agents. Among the heterocyclic compounds, the isoquinoline and quinoline cores have garnered significant attention due to their presence in numerous natural and synthetic molecules with a wide spectrum of biological activities, including potent antimicrobial and antifungal properties.[1] The strategic functionalization of these core structures, particularly through halogenation, has been shown to significantly enhance their biological efficacy.[1][2]

This document provides a comprehensive guide for the investigation of a promising, yet underexplored, class of compounds: 7-Chloroisoquinoline-3-carboxylic acid derivatives . While specific antimicrobial data for this particular subclass is not yet prevalent in publicly accessible scientific literature, the established bioactivity of related chlorinated quinolines and isoquinolines strongly supports their candidacy for in-depth antimicrobial screening.[2][3][4]

These application notes are designed to equip researchers with the foundational knowledge and detailed experimental protocols required to systematically evaluate the antimicrobial properties of novel this compound derivatives. We will delve into the rationale behind experimental design, provide step-by-step methodologies for determining antimicrobial efficacy, and offer guidance on data interpretation and presentation.

Scientific Rationale: Why Investigate this compound Derivatives?

The quinoline and isoquinoline pharmacophores are known to exert their antimicrobial effects through various mechanisms, most notably by inhibiting essential bacterial enzymes like DNA gyrase and topoisomerase IV, which are critical for DNA replication and repair.[5] The introduction of a chlorine atom at the 7-position of the isoquinoline ring is hypothesized to modulate the electronic and steric properties of the molecule, potentially leading to:

  • Enhanced Binding Affinity: The electron-withdrawing nature of chlorine can influence the molecule's interaction with target enzymes, potentially leading to stronger binding and increased inhibitory activity.

  • Improved Pharmacokinetic Properties: Halogenation can impact a compound's lipophilicity, which in turn affects its ability to penetrate bacterial cell membranes and reach its intracellular targets.

  • Overcoming Resistance: Novel structural modifications may circumvent existing resistance mechanisms that affect current quinolone-based antibiotics.

The carboxylic acid moiety at the 3-position is also a key feature, as it is often crucial for the antimicrobial activity of quinolone antibiotics, contributing to their interaction with the target enzymes. The exploration of various derivatives, with diverse substituents on the isoquinoline core or the carboxylic acid group, will be essential in establishing a comprehensive structure-activity relationship (SAR).[6]

Experimental Workflow for Antimicrobial Evaluation

A systematic approach is crucial for the effective evaluation of novel antimicrobial candidates. The following workflow outlines the key stages, from initial screening to more detailed characterization.

Antimicrobial_Evaluation_Workflow cluster_0 In Vitro Evaluation cluster_1 Mechanistic Studies cluster_2 Preclinical Assessment Primary_Screening Primary Screening (e.g., Agar Well Diffusion) MIC_Determination MIC Determination (Broth Microdilution) Primary_Screening->MIC_Determination Active Compounds MBC_Determination MBC Determination MIC_Determination->MBC_Determination Potent Compounds Spectrum_of_Activity Spectrum of Activity (Gram+/Gram- Bacteria, Fungi) MIC_Determination->Spectrum_of_Activity Time_Kill_Kinetics Time-Kill Kinetics Assay MIC_Determination->Time_Kill_Kinetics Biofilm_Inhibition Biofilm Inhibition/Eradication Assay Time_Kill_Kinetics->Biofilm_Inhibition Mechanism_of_Action Mechanism of Action Studies (e.g., Enzyme Inhibition) Biofilm_Inhibition->Mechanism_of_Action Cytotoxicity_Assay Cytotoxicity Assay (Mammalian Cell Lines) Mechanism_of_Action->Cytotoxicity_Assay In_Vivo_Efficacy In Vivo Efficacy Studies (Animal Models) Cytotoxicity_Assay->In_Vivo_Efficacy Non-toxic, Potent Compounds

Caption: A comprehensive workflow for the evaluation of novel antimicrobial compounds.

Detailed Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution method is a standardized and widely accepted technique for determining the MIC of a novel compound, which is the lowest concentration that prevents the visible in vitro growth of a microorganism.

Materials:

  • Sterile 96-well microtiter plates

  • Test compound (this compound derivative) stock solution (e.g., in DMSO)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Micropipettes and sterile tips

  • Incubator

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate culture (18-24 hours), select 3-5 well-isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This can be verified using a spectrophotometer at 625 nm.

    • Dilute the adjusted inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • In the first column of a 96-well plate, add a specific volume of the test compound stock solution to the broth to achieve the highest desired concentration.

    • Perform serial two-fold dilutions across the plate by transferring half the volume from each well to the next, resulting in a range of decreasing concentrations.

  • Inoculation:

    • Add the prepared bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth with inoculum but no compound). A sterility control (broth only) should also be included.

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by using a plate reader to measure optical density.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Procedure:

  • Following the MIC determination, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth.

  • Spot-plate the aliquot onto a fresh agar plate (e.g., Mueller-Hinton Agar).

  • Incubate the agar plates at 37°C for 18-24 hours.

  • The MBC is the lowest concentration of the compound that results in a significant reduction (e.g., ≥99.9%) in bacterial viability compared to the initial inoculum.

Data Presentation and Interpretation

Effective data management and clear presentation are crucial for comparing the antimicrobial efficacy of different derivatives and for establishing structure-activity relationships.

Table 1: Example Data Presentation for MIC Values of this compound Derivatives

Compound IDR-group ModificationS. aureus MIC (µg/mL)E. coli MIC (µg/mL)P. aeruginosa MIC (µg/mL)C. albicans MIC (µg/mL)
7-CIQ-001 -HData to be determinedData to be determinedData to be determinedData to be determined
7-CIQ-002 -CH₃Data to be determinedData to be determinedData to be determinedData to be determined
7-CIQ-003 -OCH₃Data to be determinedData to be determinedData to be determinedData to be determined
7-CIQ-004 -NH₂Data to be determinedData to be determinedData to be determinedData to be determined
Ciprofloxacin (Positive Control)0.25 - 1.00.015 - 0.120.25 - 1.0>128
Fluconazole (Positive Control)>128>128>1280.25 - 2.0

Note: The above table is a template. Researchers should populate a similar table with their experimental findings.

Hypothesized Mechanism of Action and Further Studies

Based on the known mechanisms of related quinolone compounds, it is plausible that this compound derivatives target bacterial DNA gyrase and/or topoisomerase IV.

Hypothesized_Mechanism_of_Action Compound 7-Chloroisoquinoline-3- carboxylic acid derivative Cell_Membrane Bacterial Cell Membrane Compound->Cell_Membrane Penetration DNA_Gyrase DNA Gyrase Cell_Membrane->DNA_Gyrase Topoisomerase_IV Topoisomerase IV Cell_Membrane->Topoisomerase_IV DNA_Replication DNA Replication & Repair DNA_Gyrase->DNA_Replication Inhibition Topoisomerase_IV->DNA_Replication Inhibition Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Disruption

Caption: Hypothesized mechanism of action for this compound derivatives.

To validate this hypothesis and further characterize the antimicrobial properties of promising lead compounds, the following advanced studies are recommended:

  • DNA Gyrase and Topoisomerase IV Inhibition Assays: Commercially available kits can be used to directly measure the inhibitory activity of the compounds against these purified enzymes.

  • Time-Kill Kinetic Assays: These studies provide insights into the bactericidal or bacteriostatic nature of the compounds over time.

  • Biofilm Inhibition and Eradication Assays: Given the clinical significance of bacterial biofilms, evaluating the efficacy of these derivatives against biofilm formation and mature biofilms is crucial.[7]

  • In Vitro Cytotoxicity Assays: Assessing the toxicity of the compounds against mammalian cell lines is a critical step in evaluating their therapeutic potential and selectivity.[5]

  • In Vivo Efficacy Studies: Promising candidates with good in vitro activity and low cytotoxicity should be advanced to animal models of infection to evaluate their in vivo efficacy.

Conclusion

The this compound scaffold represents a promising starting point for the discovery of novel antimicrobial agents. The protocols and application notes provided herein offer a robust framework for the systematic evaluation of these derivatives. Through a combination of meticulous in vitro screening, detailed mechanistic studies, and careful structure-activity relationship analysis, researchers can unlock the full therapeutic potential of this intriguing class of compounds in the ongoing fight against antimicrobial resistance.

References

  • Pintilie, L., et al. (2015). Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. ResearchGate. [Link]

  • Hansen, S. N., et al. (2022). Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. National Center for Biotechnology Information. [Link]

  • Pintilie, L., et al. (2016). Synthesis, Antimicrobial Activity and Docking Studies of Novel 8-Chloro-quinolones. ResearchGate. [Link]

  • Koga, H., et al. (1980). Structure-activity relationships of antibacterial 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids. PubMed. [Link]

  • Price, C. C., & Roberts, R. M. (1948). 4,7-dichloroquinoline. Organic Syntheses. [Link]

  • Hansen, S. N., et al. (2021). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. MDPI. [Link]

  • Hansen, S. N., et al. (2021). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. ResearchGate. [Link]

  • Hansen, S. N., et al. (2021). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. R Discovery. [Link]

  • Abás, S., et al. (2013). Novel isoquinoline derivatives as antimicrobial agents. PubMed. [Link]

  • Hansen, S. N., et al. (2022). Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. MDPI. [Link]

  • Oguejiofor, C. J., et al. (2024). 7-Chloroquinoline Sulphonamide Derivatives: Synthesis, Characterization, Biological and Drug-likeness Evaluation. ResearchGate. [Link]

  • Valderrama, J. A., et al. (2023). Design, Synthesis, and Structure–Activity Relationship Studies of New Quinone Derivatives as Antibacterial Agents. National Center for Biotechnology Information. [Link]

  • Chen, Y.-L., et al. (2024). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). MDPI. [Link]

  • Al-Ghorbani, M., et al. (2016). Synthesis, antibacterial and anticancer evaluation of some new 2-chloro-3-hetarylquinolines. ResearchGate. [Link]

  • Hansen, S. N., et al. (2022). Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. OUCI. [Link]

  • Frapwell, C. J., et al. (2020). Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms. PubMed. [Link]

  • Tolba, M. S., et al. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. ResearchGate. [Link]

Sources

Application Notes and Protocols for Investigating the Anticancer Properties of 7-Chloroisoquinoline-3-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The isoquinoline and quinoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including potent anticancer effects.[1][2] These heterocyclic compounds can exert their anticancer action through various mechanisms, such as inducing cell cycle arrest, promoting programmed cell death (apoptosis), inhibiting critical cellular enzymes, and binding to nucleic acids.[1][3] The development of novel isoquinoline and quinoline derivatives remains a highly active area of research aimed at discovering more potent and selective anticancer agents.[2][4]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the anticancer properties of a specific, novel class of compounds: 7-Chloroisoquinoline-3-carboxylic acid and its analogs. The protocols herein are designed to systematically evaluate these compounds, from initial cytotoxicity screening to the elucidation of their underlying mechanisms of action.

Hypothesized Mechanisms of Action

Based on the established activities of related isoquinoline and quinoline compounds, the anticancer effects of this compound analogs may be mediated by several key cellular processes.[3][5] Understanding these potential mechanisms is crucial for designing a logical experimental workflow.

  • Induction of Apoptosis: Many isoquinoline alkaloids trigger apoptosis in cancer cells.[3] This can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, often involving the activation of caspases and modulation of Bcl-2 family proteins.

  • Cell Cycle Arrest: These compounds can halt the progression of the cell cycle at specific checkpoints (e.g., G1, S, or G2/M phase), preventing cancer cells from dividing and proliferating.[4]

  • Inhibition of Signaling Pathways: Key signaling pathways that regulate cell growth, survival, and proliferation, such as the PI3K/Akt/mTOR pathway, are common targets for anticancer agents.[5][6] Inhibition of these pathways can lead to reduced cell viability.

  • DNA Damage and Repair Inhibition: Some quinoline derivatives have been shown to interact with DNA or inhibit enzymes involved in DNA replication and repair, such as topoisomerases or Poly (ADP-ribose) polymerase (PARP).[7]

Experimental Workflow for Anticancer Evaluation

A systematic, multi-stage approach is recommended to thoroughly characterize the anticancer potential of novel analogs. This workflow ensures that initial findings of activity are followed by rigorous mechanistic studies.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: In Vivo Validation a Select Cancer Cell Lines b Cell Viability Assay (e.g., MTT, MTS) a->b c Determine IC50 Values b->c d Apoptosis Assay (Annexin V/PI Staining) c->d Active Compounds e Cell Cycle Analysis (PI Staining) c->e Active Compounds f Signaling Pathway Analysis (Western Blot) d->f e->f g Cell Line-Derived Xenograft (CDX) Model f->g Confirmed Mechanism h Evaluate Tumor Growth Inhibition g->h

Caption: General workflow for evaluating novel anticancer compounds.

Phase 1: Cell Viability and Cytotoxicity Screening

The initial step is to determine whether the this compound analogs exhibit cytotoxic or anti-proliferative effects against cancer cells. This is typically achieved using metabolic assays that measure cell viability.[8][9]

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[10] In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow MTT tetrazolium salt to purple formazan crystals.[11][12] These insoluble crystals are then dissolved, and the absorbance of the resulting solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of metabolically active (viable) cells.[13]

Protocol 1: MTT Cell Viability Assay

This protocol is adapted from standard methodologies provided by Abcam and other research sources.[11][14]

Materials:

  • 96-well flat-bottom sterile plates

  • Cancer cell lines of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Phosphate Buffered Saline (PBS)

  • MTT reagent (5 mg/mL in sterile PBS)[14]

  • Solubilization solution (e.g., DMSO, or 4 mM HCl, 0.1% NP40 in isopropanol)[14]

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete culture medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a "vehicle control" (e.g., DMSO diluted to the highest concentration used for the compounds) and a "no treatment" control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO₂.

  • MTT Addition: After incubation, carefully remove the treatment medium. Add 100 µL of fresh, serum-free medium and 20 µL of MTT solution (5 mg/mL) to each well.[14]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, protecting it from light.

  • Solubilization: Carefully remove the MTT-containing medium without disturbing the formazan crystals. Add 150 µL of the solubilization solution to each well.[14]

  • Absorbance Reading: Cover the plate with foil and place it on an orbital shaker for 15 minutes to ensure all crystals are dissolved.[11] Measure the absorbance at 570-590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀).

Data Presentation: IC₅₀ Values

Summarize the results in a table for clear comparison of analog potency across different cell lines.

Compound IDCell LineIncubation Time (h)IC₅₀ (µM)
Analog 1AMCF-7485.2
Analog 1AA5494812.8
Analog 1BMCF-7480.9
Analog 1BA549482.1
DoxorubicinMCF-7480.5
Phase 2: Mechanistic Elucidation

Once active compounds are identified, the next phase is to investigate how they exert their anticancer effects.

A. Apoptosis Detection by Annexin V/PI Staining

Apoptosis is a key mechanism of programmed cell death.[15] A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be conjugated to a fluorochrome (like FITC) to detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can enter late-stage apoptotic and necrotic cells where membrane integrity is lost.[16] Dual staining with Annexin V and PI allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[16][17]

G cluster_0 Flow Cytometry Quadrants q1 Q1 Annexin V- / PI+ Necrotic q2 Q2 Annexin V+ / PI+ Late Apoptotic q3 Q3 Annexin V- / PI- Live q4 Q4 Annexin V+ / PI- Early Apoptotic xaxis Annexin V-FITC → yaxis Propidium Iodide (PI) →

Caption: Principle of apoptosis detection via Annexin V/PI staining.

Protocol 2: Apoptosis Assay by Flow Cytometry

This protocol is based on standard methods for Annexin V/PI staining.[15][17]

Materials:

  • 6-well plates

  • FITC Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and 1X Binding Buffer)

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound (e.g., at its IC₅₀ and 2x IC₅₀ concentration) for a predetermined time (e.g., 24 hours). Include untreated and vehicle controls.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize, combine with the supernatant, and centrifuge at 400-600 x g for 5 minutes.[17]

  • Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1-5 x 10⁶ cells/mL.[17]

  • Staining: Transfer 100 µL of the cell suspension (1-5 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[15]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube.[15] Analyze the samples by flow cytometry within one hour.

B. Cell Cycle Analysis

To determine if the compounds induce cell cycle arrest, DNA content is quantified using a fluorescent dye like Propidium Iodide (PI). Since PI binds stoichiometrically to DNA, the amount of fluorescence is directly proportional to the amount of DNA in each cell.[18] Flow cytometry analysis can then distinguish between cells in different phases of the cycle: G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content).[19]

Protocol 3: Cell Cycle Analysis by PI Staining

This protocol outlines a standard method for cell cycle analysis using PI.[18]

Materials:

  • 6-well plates

  • PBS

  • Ice-cold 70% ethanol

  • RNase A solution (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at desired concentrations for a specific duration (e.g., 24 or 48 hours).

  • Harvesting: Harvest cells by trypsinization, collect them in a tube, and centrifuge.

  • Fixation: Wash the cell pellet with PBS. Resuspend the pellet and add ice-cold 70% ethanol dropwise while vortexing to prevent clumping. Fix the cells overnight or for at least 2 hours at 4°C.[18]

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

  • RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate for 15-30 minutes at 37°C. This step is crucial to remove RNA, which PI can also bind to.[20]

  • PI Staining: Add PI staining solution (final concentration 50 µg/mL) and incubate for 15 minutes in the dark.[20]

  • Analysis: Analyze the samples on a flow cytometer. Use software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.

Data Presentation: Cell Cycle Distribution
Treatment% G0/G1% S% G2/M
Control65.420.114.5
Vehicle (DMSO)64.921.014.1
Analog 1B (IC₅₀)78.210.511.3
Analog 1B (2x IC₅₀)85.15.69.3
C. Signaling Pathway Analysis by Western Blot

Western blotting is a powerful technique to detect changes in the expression or activation state (e.g., phosphorylation) of specific proteins within a signaling cascade.[21][22] This can provide direct evidence of the molecular targets of the this compound analogs. For instance, probing for key proteins in the PI3K/Akt/mTOR pathway can reveal if the compounds inhibit this critical pro-survival pathway.[6]

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Survival Cell Survival Akt->Survival promotes Proliferation Cell Growth & Proliferation mTORC1->Proliferation Analog 7-Chloroisoquinoline Analog Analog->Akt inhibits? Analog->mTORC1 inhibits?

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway.

Protocol 4: Western Blotting

This is a general protocol; specific antibody dilutions and incubation times should be optimized according to the manufacturer's datasheet.[23]

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and apparatus

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-cleaved-Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction: Treat cells as described previously. Wash cells with cold PBS and lyse them with ice-cold RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at high speed at 4°C to pellet cell debris. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.[22]

  • SDS-PAGE: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the diluted primary antibody in blocking buffer overnight at 4°C with gentle shaking.[23]

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system. Analyze the band intensities relative to a loading control (e.g., β-actin or GAPDH).

Phase 3: In Vivo Efficacy Evaluation

Promising compounds with a well-defined in vitro mechanism of action should ideally be tested in animal models to assess their efficacy in a more complex biological system.

Principle of Cell Line-Derived Xenograft (CDX) Models

CDX models are a cornerstone of preclinical cancer drug testing.[24] They involve the subcutaneous implantation of human cancer cell lines into immunodeficient mice (e.g., nude or SCID mice).[25][26] Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time. This model allows for the evaluation of a compound's ability to inhibit tumor growth in vivo.[27]

General Protocol Outline: CDX Model
  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 million cells) into the flank of immunodeficient mice.[26]

  • Tumor Growth: Monitor the mice until tumors reach a palpable, measurable size (e.g., 100-150 mm³).

  • Randomization and Treatment: Randomize the mice into treatment groups (vehicle control, test compound at various doses, positive control). Administer the treatments according to a defined schedule (e.g., daily intraperitoneal injection).

  • Monitoring: Measure tumor volume (e.g., with calipers) and mouse body weight regularly (e.g., 2-3 times per week).

  • Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size, or after a set duration. Efficacy is determined by comparing the tumor growth in the treated groups to the control group.

Conclusion

This application guide provides a structured, multi-faceted approach to characterize the anticancer properties of novel this compound analogs. By progressing from broad cytotoxicity screening to detailed mechanistic studies and eventual in vivo validation, researchers can build a comprehensive profile of their compounds. The detailed protocols serve as a robust starting point, enabling the rigorous and reproducible evaluation required for modern cancer drug discovery.

References
  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC. (n.d.). PubMed Central.
  • A Review on in-vitro Methods for Screening of Anticancer Drugs. (n.d.).
  • In vitro assays and techniques utilized in anticancer drug discovery. (2019). PubMed.
  • BestProtocols: Annexin V Staining Protocol for Flow Cytometry. (n.d.). Thermo Fisher Scientific.
  • MTT assay protocol. (n.d.). Abcam.
  • Cell cycle analysis with flow cytometry and propidium iodide. (n.d.). Abcam.
  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. (n.d.). PubMed Central.
  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. (n.d.). National Institutes of Health.
  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.).
  • In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. (n.d.). PubMed.
  • Assaying cell cycle status using flow cytometry - PMC. (n.d.). National Institutes of Health.
  • MTT Proliferation Assay Protocol. (2025). ResearchGate.
  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies.
  • Development of Human Tumor Xenograft Models for In Vivo Evaluation of New Antitumor Drugs. (n.d.).
  • Protocol for Cell Viability Assays. (2022). BroadPharm.
  • The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC. (n.d.). National Institutes of Health.
  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. (n.d.). Semantic Scholar.
  • An Overview of Privileged Scaffold: Quinolines and Isoquinolines in Medicinal Chemistry as Anticancer Agents. (2020). PubMed.
  • The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents. (2021). Bentham Science.
  • Possible modes of anticancer action of isoquinoline-based compounds. (n.d.). ResearchGate.
  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne.
  • Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. (2025).
  • Annexin V staining assay protocol for apoptosis. (n.d.). Abcam.
  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega.
  • Annexin V PI Staining Guide for Apoptosis Detection. (2024). Boster Biological Technology.
  • Patient-derived cancer models: Valuable platforms for anticancer drug testing. (n.d.). Frontiers.
  • Xenograft Models. (n.d.). Creative Biolabs.
  • Cell Cycle Tutorial. (n.d.).
  • Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. (2023). Medium.
  • Western Blotting Protocol. (n.d.). Cell Signaling Technology.
  • Cell Cycle Analysis. (2017). UWCCC Flow Cytometry Laboratory.
  • Western blot protocol. (n.d.). Abcam.
  • Cell Cycle Analysis with Flow Cytometry. (2020). Biocompare.
  • Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC. (2014). National Institutes of Health.
  • Western Blot and the mTOR Pathway. (2019). eCampusOntario Pressbooks.
  • Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. (2025).
  • CHLOROQUINE synthesis. (n.d.). ChemicalBook.
  • Preparation of 7-chloroquinoline-8-carboxylic acids. (n.d.). Google Patents.
  • Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. (n.d.).
  • 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC. (n.d.). National Institutes of Health.
  • Apoptosis induction by 7-chloroquinoline-1,2,3-triazoyl carboxamides in triple negative breast cancer cells. (n.d.). PubMed.
  • Exploring the antimicrobial and cytotoxic potential of novel chloroquine analogues. (n.d.). National Institutes of Health.
  • A Comparative Analysis of the Bioactivity of 7-Chloroquinoline-4-Carboxylic Acid and Its Derivatives. (n.d.). Benchchem.
  • Synthesis of 7-Chloroquinoline-4-carboxylic Acid. (n.d.). Benchchem.
  • 7-Chloroquinoline-1,2,3-triazoyl carboxamides induce cell cycle arrest and apoptosis in human bladder carcinoma cells. (n.d.). PubMed.

Sources

Application Note: Derivatization Strategies for 7-Chloroisoquinoline-3-carboxylic Acid in Biological Screening Library Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The isoquinoline scaffold is a prominent heterocyclic motif found in a wide array of natural products and synthetic compounds with significant pharmacological activities.[1][2][3] Its derivatives have demonstrated a broad spectrum of biological effects, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][4] Specifically, 7-Chloroisoquinoline-3-carboxylic acid represents a versatile building block for medicinal chemistry, offering two distinct and chemically addressable points for diversification: the carboxylic acid at the C-3 position and the chloro substituent at the C-7 position. This strategic arrangement allows for the systematic generation of diverse chemical libraries, which is a cornerstone of modern drug discovery.[5] This application note provides a detailed guide for the derivatization of this scaffold, outlining robust protocols for amide bond formation and palladium-catalyzed cross-coupling reactions to generate a library of novel compounds for biological screening.

Strategic Approach to Library Synthesis

The core strategy for derivatizing this compound involves a two-pronged approach that leverages the differential reactivity of its functional groups. This allows for the creation of a matrix-like library where substituents at the 3- and 7-positions can be varied independently.

  • C-3 Position Derivatization (Amide Scaffolds): The carboxylic acid group is readily converted into a diverse range of amides. Amide bonds are prevalent in pharmaceuticals due to their metabolic stability and ability to participate in hydrogen bonding, a key interaction in molecular recognition at biological targets.[6] A wide variety of commercially available primary and secondary amines can be utilized to explore the structure-activity relationship (SAR) around this position.

  • C-7 Position Derivatization (C-C Bond Formation): The chloro group at the C-7 position serves as a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[7] This powerful reaction enables the formation of carbon-carbon bonds, introducing a diverse array of aryl, heteroaryl, or alkyl groups.[8] This modification can significantly influence the compound's steric and electronic properties, impacting its pharmacological profile.

The following diagram illustrates the overall strategy for creating a diverse chemical library from the this compound starting material.

G A This compound B Amide Coupling (C-3 Derivatization) A->B R1-NH2, Coupling Reagent C Suzuki Coupling (C-7 Derivatization) A->C R2-B(OH)2, Pd Catalyst, Base D Diverse Amide Library (R1 Varied) B->D F Dual-Functionalized Library (R1 and R2 Varied) B->F E Diverse Biaryl Library (R2 Varied) C->E C->F D->C R2-B(OH)2, Pd Catalyst, Base E->B R1-NH2, Coupling Reagent

Figure 1: General workflow for library synthesis.

Part 1: Derivatization at the C-3 Position via Amide Coupling

Amide bond formation is a fundamental transformation in medicinal chemistry. The protocol described here utilizes a common coupling reagent, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with an activator, Hydroxybenzotriazole (HOBt), to facilitate the reaction between the carboxylic acid and a diverse panel of amines.[9]

Protocol 1: General Procedure for Amide Synthesis

Materials:

  • This compound

  • Selected primary or secondary amine (1.1 equivalents)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents)

  • Hydroxybenzotriazole (HOBt) (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 equivalent) in anhydrous DMF, add HOBt (1.2 equivalents) and EDC (1.2 equivalents). Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.

  • Add the selected amine (1.1 equivalents) to the reaction mixture, followed by the dropwise addition of DIPEA (3.0 equivalents).

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.

Causality and Experimental Choices:

  • Pre-activation: The initial reaction between the carboxylic acid, EDC, and HOBt forms a highly reactive HOBt ester intermediate.[9] This intermediate is more susceptible to nucleophilic attack by the amine than the parent carboxylic acid, thus facilitating the amide bond formation.

  • Base: DIPEA is a non-nucleophilic base used to neutralize the hydrochloride salt that may be present in the amine starting material and to scavenge the proton generated during the reaction, driving the equilibrium towards product formation.[10]

  • Solvent: DMF is an excellent polar aprotic solvent that can dissolve a wide range of reactants and reagents.

The following diagram outlines the key steps in the amide coupling protocol.

G A Dissolve Starting Material in Anhydrous DMF B Add HOBt and EDC (Pre-activation) A->B C Add Amine and DIPEA B->C D Stir at Room Temperature (12-24h) C->D E Work-up (DCM, NaHCO3, Brine) D->E F Purification (Column Chromatography) E->F G Characterization (NMR, MS) F->G

Figure 2: Workflow for the amide coupling reaction.

Part 2: Derivatization at the C-7 Position via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds.[7] In this context, it allows for the introduction of various aryl and heteroaryl moieties at the C-7 position of the isoquinoline core, which is crucial for exploring the SAR in this region of the molecule.[8][11]

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • 7-Chloro-3-(substituted)isoquinoline (amide derivative from Protocol 1 or the starting carboxylic acid)

  • Aryl or heteroaryl boronic acid (1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 equivalents)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.1 equivalents)

  • Potassium phosphate (K₃PO₄) (3.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a reaction vessel, combine the 7-chloro-3-(substituted)isoquinoline (1.0 equivalent), the boronic acid (1.5 equivalents), Pd(OAc)₂ (0.05 equivalents), SPhos (0.1 equivalents), and K₃PO₄ (3.0 equivalents).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to afford the desired coupled product.

Causality and Experimental Choices:

  • Catalyst System: The combination of a palladium source (Pd(OAc)₂) and a phosphine ligand (SPhos) is crucial for the catalytic cycle. SPhos is a bulky, electron-rich ligand that promotes the oxidative addition of the palladium to the aryl chloride, which is often the rate-limiting step for less reactive chlorides.[7]

  • Base: K₃PO₄ is a moderately strong base that facilitates the transmetalation step of the catalytic cycle, where the organic group is transferred from the boronic acid to the palladium center.

  • Solvent System: The mixture of dioxane and water is a common solvent system for Suzuki couplings, as it helps to dissolve both the organic and inorganic reagents. Degassing the solvents is important to remove dissolved oxygen, which can deactivate the palladium catalyst.

The following diagram illustrates the key stages of the Suzuki-Miyaura coupling protocol.

G A Combine Reactants and Catalyst under Inert Atmosphere B Add Degassed Solvents (Dioxane/Water) A->B C Heat Reaction Mixture (80-100 °C, 4-16h) B->C D Cool and Perform Aqueous Work-up (Ethyl Acetate, Water, Brine) C->D E Purification (Column Chromatography) D->E F Characterization (NMR, MS) E->F

Figure 3: Workflow for the Suzuki-Miyaura coupling reaction.

Data Presentation and Expected Outcomes

Following the successful synthesis and purification of the derivatized compounds, a comprehensive characterization using standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry is essential to confirm their structures. The biological screening data, for instance, from an anti-proliferative assay, can be tabulated for a clear comparison of the activity of the synthesized analogues.

Table 1: Representative Data for a Hypothetical Library

Compound IDR¹ (Amide Substituent)R² (Aryl Substituent at C-7)IC₅₀ (µM) against Cancer Cell Line X
1 HCl (Starting Material)>100
2a -CH₂CH₃Cl55.2
2b -CyclopropylCl32.8
2c -PhenylCl41.5
3a H-Phenyl25.1
3b H-4-Fluorophenyl15.7
4a -CH₂CH₃-Phenyl10.3
4b -Cyclopropyl-4-Fluorophenyl5.8

The protocols detailed in this application note provide a robust and flexible framework for the synthesis of a diverse library of this compound derivatives. By systematically exploring the chemical space around the C-3 and C-7 positions, researchers can effectively probe the structure-activity relationships of this privileged scaffold, potentially leading to the discovery of novel therapeutic agents. The self-validating nature of these protocols, coupled with the clear rationale behind the experimental choices, ensures a high rate of success for scientists in the field of drug development.

References

  • Semantic Scholar. (n.d.). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Retrieved from [Link]

  • Gosavi, D. H., & Vetal, M. D. (2024). Isoquinoline derivatives and its medicinal activity. Ayurlog: National Journal of Research in Ayurved Science, 12(2).
  • National Institutes of Health. (n.d.). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Retrieved from [Link]

  • ResearchGate. (n.d.). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review | Request PDF. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of Isoquinoline Derivatives in Medicinal Chemistry and Drug Design. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Retrieved from [Link]

  • ResearchGate. (n.d.). Could you suggest me a good coupling method for amide synthesis between tetrahydroisoquinoline and a carboxylic acid?. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2001). Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. Retrieved from [Link]

  • SPH S-PLUS. (n.d.). Suzuki Miyaura Cross – Coupling Reactions of 4-Chloro QuinolineDerivatives and Studying of Biological Activity for some of Them. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • SciELO. (n.d.). Organocatalytic Synthesis and Antioxidant Properties 7-Chloroquinoline-1,2,3-triazoyl Carboxylates. Retrieved from [Link]

  • ResearchGate. (n.d.). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis and Reactions of Isoquinoline Derivatives II.1 Synthesis of 3-Chloroisoquinoline-4-aldehydes. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Baxendale Group. Retrieved from [Link]

  • SciSpace. (2015). 7-Chloroquinoline-1,2,3-triazoyl Carboxylates: Organocatalytic Synthesis and Antioxidant Properties. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

Sources

Application Notes and Protocols: 7-Chloroisoquinoline-3-carboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of a Privileged Scaffold in Immuno-Oncology

In the landscape of modern medicinal chemistry, certain molecular frameworks, often termed "privileged scaffolds," demonstrate the remarkable ability to bind to multiple biological targets with high affinity. 7-Chloroisoquinoline-3-carboxylic acid has emerged as one such scaffold, particularly in the highly competitive field of immuno-oncology. While the broader quinoline-3-carboxylic acid motif has been explored for various therapeutic applications, including as antiproliferative and DNA-binding agents, the specific 7-chloro-substituted isoquinoline variant has garnered significant attention as a foundational structure for the development of potent and selective enzyme inhibitors.[1][2]

The primary value of this scaffold lies in its utility as a starting point for synthesizing inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1).[3][4] IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[3][5][6] Under normal physiological conditions, IDO1 is involved in innate immunity and maintaining immune tolerance.[5] However, in the tumor microenvironment (TME), the upregulation of IDO1 by cancer cells is a key mechanism of immune evasion.[5][7] By depleting tryptophan and producing immunosuppressive metabolites known as kynurenines, IDO1 suppresses the activity of effector T cells and promotes the function of regulatory T cells, thereby fostering an environment conducive to tumor growth.[5][7][8] Consequently, inhibiting IDO1 has become a major therapeutic strategy in cancer immunotherapy.[4][9]

These application notes will provide a detailed guide for researchers on the utilization of this compound as a scaffold for the development of IDO1 inhibitors. We will delve into the mechanistic insights, structure-activity relationships, and provide robust protocols for the synthesis and evaluation of its derivatives.

PART 1: Application Notes - Targeting IDO1 with this compound Derivatives

Mechanism of Action: A Heme-Binding Approach

Derivatives of this compound typically function as competitive inhibitors of IDO1. The isoquinoline nitrogen is believed to coordinate with the heme iron in the active site of the enzyme, a common mechanism for many heterocyclic IDO1 inhibitors. The carboxylic acid moiety often forms crucial hydrogen bond interactions with nearby amino acid residues, such as Arg231, within the active site, further anchoring the inhibitor.[10] The 7-chloro substituent occupies a hydrophobic pocket, contributing to the overall binding affinity and selectivity. The planarity of the isoquinoline ring system allows for favorable π-π stacking interactions with aromatic residues like Phe226 in the active site.[10]

Structure-Activity Relationship (SAR) Insights

Systematic modification of the this compound scaffold has yielded valuable insights into the structural requirements for potent IDO1 inhibition. The following table summarizes key SAR trends observed in the literature.

Modification Position Modification Type Impact on IDO1 Inhibitory Activity Rationale
3-Carboxylic Acid Esterification or amidationGenerally leads to a significant decrease in activity.The carboxylate is crucial for forming a salt bridge with a key arginine residue in the active site.
Replacement with bioisosteres (e.g., tetrazole)Can maintain or slightly decrease activity.Bioisosteres can mimic the charge and hydrogen bonding capabilities of the carboxylic acid.[11][12]
7-Chloro Group Replacement with other halogens (F, Br)Modulates potency; bromine can sometimes enhance activity.Affects the electronics and size of the substituent, influencing hydrophobic interactions.
Replacement with larger alkyl or aryl groupsCan either increase or decrease activity depending on the size and nature of the group.Explores additional hydrophobic pockets within the active site.
Other positions on the isoquinoline ring Introduction of small substituents (e.g., methyl, methoxy)Can fine-tune potency and selectivity.Probes for additional interactions and can influence the overall conformation of the inhibitor.

This table is a generalized summary based on common findings in medicinal chemistry literature. Specific IC50 values would be highly dependent on the full structure of the derivative and the assay conditions.

The Rationale Behind Cellular Assays

While in vitro enzymatic assays are essential for determining direct inhibition of the IDO1 enzyme, they may not always predict a compound's efficacy in a more complex biological system.[13] For instance, some compounds may exhibit potent enzymatic inhibition but have poor cell permeability. Conversely, some compounds may be inactive against the purified enzyme but become active after metabolic activation within the cell. Therefore, cell-based assays are a critical next step in the evaluation of potential IDO1 inhibitors.[13]

PART 2: Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol outlines a general synthetic route based on the Gould-Jacobs reaction.

Workflow for the Synthesis of this compound

Caption: A generalized synthetic workflow for quinoline-3-carboxylic acids.

Materials:

  • 3-Chloroaniline

  • Diethyl ethoxymethylenemalonate (EMME)

  • High-boiling solvent (e.g., Dowtherm A)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethanol

  • Standard laboratory glassware and heating apparatus

Procedure:

  • Condensation: In a round-bottom flask, combine equimolar amounts of 3-chloroaniline and diethyl ethoxymethylenemalonate. Heat the mixture, typically at 100-120°C, for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cyclization: Add a high-boiling solvent such as Dowtherm A to the reaction mixture. Heat the solution to a high temperature (around 240-260°C) to induce cyclization. This step is typically carried out for 30-60 minutes. A solid product, ethyl 7-chloro-4-hydroxyisoquinoline-3-carboxylate, should precipitate upon cooling.

  • Hydrolysis: Collect the solid product by filtration and wash with a suitable solvent like ethanol. Suspend the ester in an aqueous solution of sodium hydroxide (e.g., 10% w/v). Reflux the mixture until the solid completely dissolves, indicating the completion of hydrolysis.

  • Acidification and Isolation: Cool the reaction mixture and acidify with hydrochloric acid to a pH of approximately 2-3. The desired product, this compound, will precipitate out of the solution. Collect the solid by filtration, wash with water, and dry.

Expert Insight: A key challenge in this synthesis is the potential formation of the 5-chloro regioisomer.[14] The ratio of 7-chloro to 5-chloro isomers can be influenced by the reaction temperature and solvent. Careful purification, often by recrystallization, may be necessary to obtain the pure 7-chloro isomer.

Protocol 2: In Vitro IDO1 Enzyme Inhibition Assay

This protocol describes a common absorbance-based assay to determine the IC50 of a test compound against purified recombinant human IDO1.[6]

Workflow for In Vitro IDO1 Inhibition Assay

A Prepare Assay Buffer and Reagents B Add Recombinant IDO1 Enzyme to Plate A->B C Add Test Compound (Varying Concentrations) B->C D Pre-incubate C->D E Initiate Reaction with L-Tryptophan D->E F Incubate at 37°C E->F G Stop Reaction with Trichloroacetic Acid (TCA) F->G H Hydrolyze N-formylkynurenine to Kynurenine G->H I Add Detection Reagent (p-DMAB) H->I J Measure Absorbance at 480 nm I->J

Caption: A typical workflow for an in vitro IDO1 inhibition assay.

Materials:

  • Recombinant human IDO1 enzyme

  • Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5)

  • L-tryptophan (substrate)

  • Ascorbic acid (reductant)

  • Methylene blue (cofactor)

  • Catalase

  • Trichloroacetic acid (TCA)

  • p-Dimethylaminobenzaldehyde (p-DMAB) in acetic acid (detection reagent)

  • Test compound dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Assay Preparation: Prepare an assay mixture containing potassium phosphate buffer, ascorbic acid (20 mM), methylene blue (10 µM), and catalase (100 µg/mL).

  • Enzyme and Inhibitor Addition: In a 96-well plate, add the assay mixture, the test compound at various concentrations, and the recombinant IDO1 enzyme. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

  • Reaction Initiation and Incubation: Initiate the enzymatic reaction by adding L-tryptophan (e.g., 400 µM). Incubate the plate at 37°C for a defined period, typically 30-60 minutes.

  • Reaction Termination and Hydrolysis: Stop the reaction by adding TCA (e.g., 30% w/v). Incubate the plate at 50°C for 30 minutes to hydrolyze the N-formylkynurenine product to kynurenine.

  • Detection: Centrifuge the plate to pellet any precipitated protein. Transfer the supernatant to a new plate and add the p-DMAB reagent. After a brief incubation at room temperature, measure the absorbance at 480 nm.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Expert Insight: It is crucial to maintain the heme iron of IDO1 in its reduced (ferrous) state for activity.[15] Ascorbic acid and methylene blue are included in the assay to ensure this. Compounds that are redox-active can interfere with this system, leading to false-positive results.[15]

Protocol 3: Cellular IDO1 Activity Assay

This protocol describes a method to measure the inhibitory effect of a test compound on IDO1 activity in a cellular context.[6][13]

Workflow for Cellular IDO1 Activity Assay

A Seed Cells (e.g., HeLa, SKOV-3) in a 96-well Plate B Induce IDO1 Expression with Interferon-gamma (IFNγ) A->B C Add Test Compound (Varying Concentrations) B->C D Incubate for 24-48 hours C->D E Collect Supernatant D->E F Add Trichloroacetic Acid (TCA) to Supernatant E->F G Incubate to Hydrolyze N-formylkynurenine F->G H Centrifuge to Remove Precipitate G->H I Transfer Supernatant to a New Plate H->I J Add Detection Reagent (p-DMAB) I->J K Measure Absorbance at 480 nm J->K

Caption: A standard workflow for a cellular IDO1 activity assay.

Materials:

  • A suitable cell line that expresses IDO1 upon stimulation (e.g., HeLa or SKOV-3 cells).[5][13]

  • Cell culture medium and supplements

  • Recombinant human interferon-gamma (IFNγ)

  • Test compound dissolved in DMSO

  • TCA

  • p-DMAB reagent

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • IDO1 Induction and Compound Treatment: The next day, add IFNγ (e.g., 100 ng/mL) to the cells to induce IDO1 expression.[13] Concurrently, add the test compound at various concentrations.

  • Incubation: Incubate the cells for 24-48 hours to allow for IDO1 expression and activity.

  • Kynurenine Measurement: Collect the cell culture supernatant. The amount of kynurenine in the supernatant, a direct product of IDO1 activity, is then measured using the same TCA and p-DMAB method described in Protocol 2 (steps 4-6).

  • Data Analysis: Determine the cellular IC50 value by plotting the percentage of inhibition of kynurenine production against the logarithm of the compound concentration.

Expert Insight: It is important to run a parallel cell viability assay (e.g., MTT or CellTiter-Glo) to ensure that the observed decrease in kynurenine production is due to IDO1 inhibition and not to compound-induced cytotoxicity.

Conclusion

This compound represents a highly valuable and versatile scaffold for the design of novel IDO1 inhibitors. Its synthetic accessibility and the clear structure-activity relationships that have been established for its derivatives make it an attractive starting point for drug discovery programs in immuno-oncology. The protocols provided herein offer a robust framework for the synthesis, in vitro characterization, and cellular evaluation of new chemical entities based on this promising molecular architecture. By understanding the underlying principles and potential challenges, researchers can effectively leverage this scaffold to develop the next generation of cancer immunotherapies.

References

  • Chen, Y., et al. (2021). Indoleamine 2,3-dioxygenase 1 inhibitory compounds from natural sources. Frontiers in Pharmacology. Available from: [Link]

  • Li, F., et al. (2021). Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy. Journal of Hematology & Oncology. Available from: [Link]

  • Munn, D. H., & Mellor, A. L. (2016). IDO in cancer: a Gemini of immune checkpoints. Cancer Research. Available from: [Link]

  • Hornyák, L., et al. (2019). Indoleamine 2,3-dioxygenase (IDO) inhibitors and cancer immunotherapy. Mount Sinai Journal of Medicine. Available from: [Link]

  • Zhai, L., et al. (2020). Targeting the IDO1 pathway in cancer: from bench to bedside. Journal of Cancer Metastasis and Treatment. Available from: [Link]

  • Ye, Z., et al. (2022). IDO and TDO inhibitors in cancer immunotherapy: mechanisms, clinical development, and future directions. Frontiers in Immunology. Available from: [Link]

  • Cheong, J. E., & Sun, L. (2018). Reimagining IDO Pathway Inhibition in Cancer Immunotherapy via Downstream Focus on the Tryptophan–Kynurenine–Aryl Hydrocarbon Axis. Molecular Cancer Therapeutics. Available from: [Link]

  • Wang, Y., et al. (2022). Dual-target inhibitors of indoleamine 2, 3 dioxygenase 1 (Ido1): A promising direction in cancer immunotherapy. European Journal of Medicinal Chemistry. Available from: [Link]

  • Peng, Y., et al. (2017). Quantification of IDO1 enzyme activity in normal and malignant tissues. International Journal of Molecular Sciences. Available from: [Link]

  • ACS Medicinal Chemistry Letters. (2025). Design, Synthesis, and Biological Evaluation of Dual Functional Inhibitors Targeting Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO). Available from: [Link]

  • BPS Bioscience. (n.d.). IDO1 Cellular Activity QuickDetect™ Supplements. Available from: [Link]

  • Meng, X. B., et al. (2018). Design, synthesis and structure-activity relationship study of novel naphthoindolizine and indolizinoquinoline-5,12-dione derivatives as IDO1 inhibitors. Bioorganic & Medicinal Chemistry. Available from: [Link]

  • Röhrig, U. F., et al. (2015). Challenges in the Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. Journal of Medicinal Chemistry. Available from: [Link]

  • Mautino, M. R., et al. (2018). Cell based functional assays for IDO1 inhibitor screening and characterization. Oncotarget. Available from: [Link]

  • Wiatr, M., et al. (2021). Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells. Scientific Reports. Available from: [Link]

  • Pintilie, L., et al. (2010). Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. Revista de Chimie. Available from: [Link]

  • Park, S., et al. (2022). Crystal structure shows the active site of IDO1 with the binding of the ligand of PI. Molecules. Available from: [Link]

  • Mahidol University. (2022). An in-silico study of structure-based virtual screening of IDO1 inhibitors as candidate compounds for drug development of IDO1-related diseases. Available from: [Link]

  • Umehara, K., et al. (2014). Crystal Structures and Structure–Activity Relationships of Imidazothiazole Derivatives as IDO1 Inhibitors. ACS Medicinal Chemistry Letters. Available from: [Link]

  • ResearchGate. (n.d.). Structures of selected IDO1 inhibitors. Available from: [Link]

  • Google Patents. (1991). US5006659A - Preparation of 7-chloroquinoline-8-carboxylic acids.
  • Kumar, A., et al. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry. Available from: [Link]

  • Kumar, A., et al. (2022). Quinoline-3-Carboxylic Acids "DNA Minor Groove-Binding Agent". Anticancer Agents in Medicinal Chemistry. Available from: [Link]

  • Bredael, K., et al. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Journal of Chemistry. Available from: [Link]

  • OUCI. (n.d.). Application of Carboxylic Acid Bioisosteres in Drug Structure Optimization. Available from: [Link]

  • Fang, H., et al. (2019). Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors. Bioorganic Chemistry. Available from: [Link]

  • Galati, E., et al. (2022). In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. Frontiers in Chemistry. Available from: [Link]

  • Xiao, Y., et al. (2020). Biologically Active Isoquinoline Alkaloids covering 2014-2018. Current Medicinal Chemistry. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield for 7-Chloroisoquinoline-3-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-Chloroisoquinoline-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide practical, actionable solutions to common challenges encountered during this multi-step synthesis. Here, you will find troubleshooting advice in a direct question-and-answer format, detailed experimental protocols, and data to help optimize your reactions for maximum yield and purity.

Overview of the Synthetic Strategy

The synthesis of this compound is a challenging but achievable process. A robust and logical two-stage approach is recommended. This strategy involves first constructing the core heterocyclic structure, 7-chloro-3-methylisoquinoline, followed by a selective oxidation of the methyl group at the C3 position to the desired carboxylic acid. This method allows for controlled functionalization and generally provides a clearer path to purification.

The initial cyclization to form the substituted isoquinoline core is often accomplished via the Pomeranz-Fritsch reaction or one of its modifications, which involves the acid-catalyzed cyclization of a benzalaminoacetal.[1][2][3] The subsequent oxidation step requires a potent oxidizing agent capable of converting an aryl methyl group to a carboxylic acid without degrading the isoquinoline ring system.[4][5]

Visualized Experimental Workflow

The following diagram outlines the recommended two-stage synthetic pathway.

SynthesisWorkflow SM1 3-Chlorobenzaldehyde PFR Pomeranz-Fritsch Cyclization SM1->PFR SM2 Aminoacetaldehyde diethyl acetal SM2->PFR IM 7-Chloro-3-methylisoquinoline* PFR->IM Strong Acid (H2SO4) OX Side-Chain Oxidation (e.g., KMnO4) IM->OX Oxidizing Agent FP 7-Chloroisoquinoline-3- carboxylic acid OX->FP caption *Note: The Pomeranz-Fritsch reaction with substituted materials may require specific modifications to achieve the desired 3-methyl substitution pattern.

Caption: General workflow for the two-stage synthesis.

Detailed Experimental Protocols
Protocol 1: Synthesis of 7-Chloro-3-methylisoquinoline (Stage 1)

This protocol is a modified Pomeranz-Fritsch reaction, adapted for the specific substrates. The reaction proceeds in two parts: formation of the Schiff base (benzalaminoacetal) and its subsequent acid-catalyzed cyclization.

Materials:

  • 3-Chlorobenzaldehyde

  • Aminoacetaldehyde diethyl acetal

  • Concentrated Sulfuric Acid (98%)

  • Ethanol, anhydrous

  • Diethyl ether

  • Sodium bicarbonate solution, saturated

  • Sodium sulfate, anhydrous

Procedure:

  • Schiff Base Formation:

    • In a round-bottom flask, dissolve 3-chlorobenzaldehyde (1.0 eq) in anhydrous ethanol.

    • Add aminoacetaldehyde diethyl acetal (1.05 eq) dropwise at room temperature with stirring.

    • Stir the mixture for 4-6 hours. The reaction progress can be monitored by TLC.

    • Once the reaction is complete, remove the ethanol under reduced pressure to yield the crude benzalaminoacetal intermediate. This is often used directly in the next step without further purification.

  • Cyclization:

    • Carefully add the crude intermediate dropwise to a flask containing chilled (0 °C) concentrated sulfuric acid (10-15 eq by volume) with vigorous stirring. The addition should be slow to control the exothermic reaction.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat to 80-90 °C for 2-4 hours.

    • Cool the reaction mixture in an ice bath and cautiously pour it onto crushed ice.

    • Neutralize the acidic solution by slowly adding a saturated sodium bicarbonate solution until the pH is ~8. This step must be performed carefully due to vigorous gas evolution.

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volumes).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 7-chloro-3-methylisoquinoline.

    • Purify the crude product via column chromatography (silica gel, hexane:ethyl acetate gradient).

Protocol 2: Oxidation to this compound (Stage 2)

This protocol utilizes potassium permanganate for the oxidation of the methyl group.

Materials:

  • 7-Chloro-3-methylisoquinoline (from Stage 1)

  • Potassium permanganate (KMnO₄)

  • Pyridine

  • Water

  • Sodium bisulfite

  • Hydrochloric acid, concentrated

  • Sodium hydroxide solution (10% w/v)

Procedure:

  • Oxidation Reaction:

    • Suspend 7-chloro-3-methylisoquinoline (1.0 eq) in a mixture of pyridine and water (e.g., 5:1 v/v).

    • Heat the mixture to reflux (around 90-100 °C).

    • Slowly add potassium permanganate (3.0-4.0 eq) in small portions over several hours. The purple color of the permanganate should disappear as it is consumed. Maintain reflux throughout the addition.

    • After the final addition, continue to reflux for an additional 2-3 hours or until TLC shows complete consumption of the starting material.

  • Work-up and Isolation:

    • Cool the reaction mixture and filter off the manganese dioxide (MnO₂) precipitate. Wash the precipitate with hot water.

    • Combine the filtrate and washes. If any purple color remains, add a small amount of sodium bisulfite until the solution is colorless.

    • Reduce the volume of the filtrate under vacuum to remove most of the pyridine.

    • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid. A precipitate of the carboxylic acid should form.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

    • For further purification, the crude acid can be dissolved in a 10% sodium hydroxide solution, filtered to remove insoluble impurities, and then re-precipitated by adding hydrochloric acid.

Troubleshooting Guide & FAQs

This section addresses specific issues you might encounter during the synthesis.

Stage 1: Troubleshooting 7-Chloro-3-methylisoquinoline Synthesis

Q1: My cyclization reaction (Pomeranz-Fritsch) is giving a very low yield or failing completely. What are the common causes?

A1: Low yields in the Pomeranz-Fritsch reaction are a common issue, often stemming from several factors:

  • Deactivated Aromatic Ring: The reaction is an electrophilic aromatic substitution. The chlorine atom on the benzaldehyde is an electron-withdrawing group, which deactivates the ring and makes the final cyclization step more difficult.[6]

    • Solution: Harsher acidic conditions may be required. While concentrated sulfuric acid is standard, polyphosphoric acid (PPA) can sometimes give better results for deactivated systems by providing a less aqueous and highly acidic medium. Increasing the reaction temperature (e.g., to 100-120 °C) can also help, but must be balanced against the risk of decomposition.

  • Incomplete Schiff Base Formation: The initial condensation requires the removal of water. If this step is inefficient, the overall yield will suffer.

    • Solution: Ensure you are using anhydrous ethanol. If yields are still low, consider adding a dehydrating agent like anhydrous MgSO₄ during the Schiff base formation or removing water azeotropically with a Dean-Stark apparatus if using a solvent like toluene.

  • Side Reactions/Decomposition: The strongly acidic and high-temperature conditions can lead to sulfonation of the aromatic ring or other decomposition pathways.

    • Solution: Carefully control the temperature and reaction time. Do not overheat or prolong the reaction unnecessarily. Monitor the reaction's progress by TLC to determine the optimal endpoint.

Q2: I am getting a mixture of isomers. How can I improve the regioselectivity for the 7-chloro product?

A2: The cyclization of 3-chlorobenzaldehyde should theoretically lead to cyclization at the para-position to the chlorine atom, yielding the 7-chloro isomer. However, some of the 5-chloro isomer can form.

  • Solution: The regioselectivity is primarily dictated by electronics and is difficult to alter significantly. Purification by column chromatography is the most effective way to separate the isomers. Using a long column with a shallow solvent gradient can improve separation. Fractional crystallization can also be attempted if a suitable solvent system is found.

Stage 2: Troubleshooting the Oxidation Reaction

Q1: The oxidation of the methyl group is incomplete, and I am recovering a lot of starting material. What should I do?

A1: Incomplete oxidation is often a result of insufficient oxidant or non-optimal reaction conditions.

  • Insufficient Oxidant: The oxidation of a methyl group to a carboxylic acid is a six-electron oxidation, requiring a significant stoichiometric excess of KMnO₄.[5][7]

    • Solution: Ensure you are using at least 3-4 equivalents of KMnO₄. Add it slowly in portions to maintain a manageable reaction rate and prevent a large exotherm.

  • Reaction Temperature: The reaction requires thermal energy to proceed efficiently.

    • Solution: Maintain a steady reflux throughout the reaction. Using a solvent mixture like pyridine/water ensures the temperature is high enough (~100 °C) for the reaction to proceed.

  • Solubility: The organic starting material may have poor solubility in the aqueous permanganate solution.

    • Solution: The use of pyridine as a co-solvent is critical as it helps to solubilize the 7-chloro-3-methylisoquinoline, improving its interaction with the aqueous oxidant.

Q2: My yield is low due to product degradation. How can I perform the oxidation more gently?

A2: The isoquinoline ring is susceptible to oxidative cleavage under harsh conditions.[4][8]

  • Solution:

    • Control Temperature: Avoid excessive heating. Maintain a gentle reflux and do not exceed 100-110 °C.

    • Control pH: The oxidation is typically performed under neutral or slightly basic conditions (pyridine helps here). Strongly acidic or basic conditions during the oxidation itself can promote ring degradation.

    • Alternative Oxidants: If KMnO₄ proves too harsh, consider other oxidants. Selenium dioxide (SeO₂) is a classic reagent for oxidizing methyl groups on heterocyclic rings, though it is highly toxic and requires careful handling.

General FAQs

Q: Why is a two-stage synthesis (cyclization then oxidation) preferred over a route that builds the ring with the carboxylic acid group already present?

A: Building the ring with a highly deactivating group like a carboxylic acid (or its ester precursor) already on one of the starting materials would make the key electrophilic cyclization step extremely difficult, likely resulting in negligible yields. The methyl group is only weakly activating/directing, making it a much better "handle" for the initial ring formation. It can then be converted to the desired functionality in a separate step.

Q: How do I best purify the final this compound?

A: The final product has both an acidic (carboxylic acid) and a basic (isoquinoline nitrogen) functional group, making it amphoteric. This property can be exploited for purification.

  • Acid-Base Extraction/Precipitation: The most effective purification method is often an acid-base workup. Dissolve the crude product in a dilute aqueous base (like 1M NaOH) to form the sodium carboxylate salt. Filter out any non-acidic, insoluble impurities. Then, re-acidify the filtrate with a dilute acid (like 1M HCl) to precipitate the pure carboxylic acid.

  • Recrystallization: If the product is still impure, recrystallization from a suitable solvent like ethanol/water, acetic acid, or DMF can be effective.

Data Summary and Optimization Parameters

The following table summarizes key parameters and expected outcomes. Yields are highly dependent on substrate purity and precise execution of the protocol.

Parameter Stage 1: Cyclization Stage 2: Oxidation Rationale & Optimization Notes
Key Reagents 3-Chlorobenzaldehyde, Aminoacetaldehyde diethyl acetal, H₂SO₄7-Chloro-3-methylisoquinoline, KMnO₄, PyridineH₂SO₄ is a strong dehydrating agent and catalyst. KMnO₄ is a powerful but potentially harsh oxidant.[2][7]
Stoichiometry Benzaldehyde (1.0 eq), Acetal (1.05-1.1 eq)Isoquinoline (1.0 eq), KMnO₄ (3.0-4.0 eq)A slight excess of the amine component drives Schiff base formation. A large excess of oxidant is required for complete conversion.
Temperature 80 - 100 °C90 - 100 °C (Reflux)Higher temps may be needed for deactivated rings but increase decomposition risk. Reflux is needed to drive the oxidation.
Typical Yield 30 - 50%40 - 60%Yields can be variable. Careful control of temperature and workup is crucial for maximizing recovery.
Common Byproducts 5-chloro isomer, sulfonated products, decomposition tarsUnreacted starting material, products of ring cleavageIsomers require careful chromatographic separation. Ring cleavage products are often water-soluble and removed during workup.
Mechanistic Insight: The Pomeranz-Fritsch Reaction

Understanding the mechanism is key to troubleshooting. The reaction proceeds via formation of a Schiff base, followed by an intramolecular electrophilic aromatic substitution.

PomeranzFritsch cluster_1 Schiff Base Formation cluster_2 Acid-Catalyzed Cyclization & Aromatization A 3-Chlorobenzaldehyde + Aminoacetaldehyde diethyl acetal B Benzalaminoacetal (Schiff Base Intermediate) A->B - H₂O C Protonation of Acetal B->C + H⁺ D Formation of Electrophile (Iminium Ion) C->D - EtOH E Intramolecular Electrophilic Aromatic Substitution (SEAr) D->E Rate-limiting step F Rearomatization E->F - H⁺, - EtOH G 7-Chloroisoquinoline (Aromatized Product) F->G

Caption: Key mechanistic steps of the Pomeranz-Fritsch reaction.[2][3]

References
  • Pomeranz, C. (1893). Uber eine neue Isochinolinsynthese. Monatshefte für Chemie, 14(1), 116–119. [Link]

  • Wikipedia. (n.d.). Pomeranz–Fritsch reaction. Retrieved from [Link]

  • Química Organica.org. (n.d.). Pomerantz-Fritsch synthesis of isoquinolines. Retrieved from [Link]

  • Organic Chemistry Tube. (2022). Pomeranz-Fritsch Reaction Mechanism. YouTube. Retrieved from [Link]

  • Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry. John Wiley & Sons.
  • Gao, Q., et al. (2019). Diverse Isoquinoline Scaffolds by Ugi/Pomeranz–Fritsch and Ugi/Schlittler–Müller Reactions. Organic Letters, 21(10), 3533–3537. [Link]

  • Schlittler, E., & Müller, J. (1948). Über eine neue Isochinolin-Synthese. Helvetica Chimica Acta, 31(3), 914-924.
  • American Chemical Society. (2017). Pomeranz–Fritsch Synthesis of Isoquinoline: Gas-Phase Collisional Activation Opens Additional Reaction Pathways. Journal of the American Chemical Society. [Link]

  • Google Patents. (n.d.). US5006659A - Preparation of 7-chloroquinoline-8-carboxylic acids.
  • ResearchGate. (n.d.). Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. Retrieved from [Link]

  • National Institutes of Health. (2024). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances. [Link]

  • Asian Journal of Chemistry. (2001).
  • Baxendale Group, Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4,7-dichloroquinoline. Retrieved from [Link]

  • Semantic Scholar. (2009). Autooxidation and rearrangement reactions of isoquinolinone derivatives. ARKIVOC. [Link]

  • Chemistry Online. (2022). Quinolines and isoquinolines. Retrieved from [Link]

  • Google Patents. (n.d.). US3775473A - Method for the oxidation of aryl methyl groups to carboxylic acid groups.
  • LibreTexts Chemistry. (2023). Making Carboxylic Acids by Oxidation of Primary Alcohols or Aldehydes. Retrieved from [Link]

Sources

Technical Support Center: Purification of Crude 7-Chloroisoquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 7-Chloroisoquinoline-3-carboxylic acid. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your purification processes effectively. This guide is structured to address the common challenges and questions that arise during the purification of this important heterocyclic compound.

Core Principles: Understanding the Molecule

Before diving into troubleshooting, it's crucial to understand the chemical nature of this compound. Its structure dictates its behavior and, consequently, the strategies for its purification.

  • Acidity: The carboxylic acid group (-COOH) is the most prominent functional group. It is acidic and will readily deprotonate in the presence of a base to form a water-soluble carboxylate salt.[1][2][3] This is the cornerstone of the most effective purification strategy.

  • Aromatic System: The isoquinoline core is a large, relatively nonpolar, aromatic system. This makes the neutral molecule poorly soluble in water but soluble in many organic solvents.[4]

  • Polarity: The combination of the nonpolar aromatic rings and the very polar carboxylic acid group gives the molecule a distinct polarity that can be exploited in chromatographic separations.

PropertyValueSource
Molecular Formula C₁₀H₆ClNO₂
Molecular Weight 207.61 g/mol
Appearance Solid
pKa The carboxylic acid pKa is expected to be in the range of 3-5, typical for aromatic carboxylic acids. The isoquinoline nitrogen is a weak base (pKa of the conjugate acid is ~5.14).[4][5]N/A
Solubility Poorly soluble in water; soluble in many organic solvents and dilute aqueous bases.[3][4]N/A

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during the purification workflow in a question-and-answer format.

Question 1: My crude product is a brownish, sticky solid with a low melting point. What are the likely impurities and how do I start the purification?

Answer: The appearance of your crude product suggests the presence of unreacted starting materials, colored byproducts from side reactions, and residual solvent. The most common impurities depend on the synthetic route, but often include neutral or basic organic compounds.[6]

Your first and most powerful purification step should be an Acid-Base Extraction . This technique leverages the acidic nature of your target compound to separate it from non-acidic impurities.[1][2][3] The carboxylic acid is converted to its water-soluble salt with a weak base, pulling it into the aqueous phase and leaving neutral or basic impurities behind in the organic layer.

Diagram: Acid-Base Extraction Workflow

G start Crude Product (Dissolved in Organic Solvent, e.g., Ethyl Acetate) sep_funnel Add Weak Base (aq. NaHCO₃) Shake & Separate Layers start->sep_funnel org_layer Organic Layer: Neutral & Basic Impurities sep_funnel->org_layer Impurities aq_layer Aqueous Layer: Sodium 7-chloroisoquinoline-3-carboxylate sep_funnel->aq_layer Product Salt wash Wash Organic Layer (Optional, with brine) org_layer->wash acidify Cool Aqueous Layer (Ice Bath) Add Strong Acid (e.g., 6M HCl) until pH ~2 aq_layer->acidify discard_org Discard or Analyze Organic Layer wash->discard_org precipitate Precipitation of Pure Acid acidify->precipitate filter Collect Solid by Suction Filtration precipitate->filter dry Wash with Cold Water & Dry filter->dry final_product Purified Product dry->final_product G start Crude Product extraction Perform Acid-Base Extraction start->extraction charcoal_q Is the product colored? extraction->charcoal_q Solid Obtained recrystallize_q Is the product a solid of acceptable purity? final_product Pure Product recrystallize_q->final_product Yes chromatography_q Does recrystallization fail to remove impurities? recrystallize_q->chromatography_q No recrystallize_charcoal Recrystallize with Activated Charcoal charcoal_q->recrystallize_charcoal Yes recrystallize_nocharcoal Recrystallize charcoal_q->recrystallize_nocharcoal No recrystallize_charcoal->recrystallize_q recrystallize_nocharcoal->recrystallize_q column Perform Column Chromatography (acid-modified eluent) chromatography_q->column column->final_product

Caption: Decision workflow for purification of this compound.

Q2: How do I assess the purity of my final product?

A2: A combination of methods should be used:

  • Thin-Layer Chromatography (TLC): A quick check for the presence of impurities. A pure compound should ideally show a single spot. Remember to use an acid-modified eluent. *[6] Melting Point: A pure crystalline solid will have a sharp melting point over a narrow range (e.g., 1-2 °C). Impurities typically depress and broaden the melting range.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most definitive method for confirming the structure and assessing purity. Integration of the proton signals can be used to quantify impurities if their signals are resolved from the product's signals.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity. A reverse-phase C18 column with an acidic mobile phase (e.g., water/acetonitrile with 0.1% formic or trifluoroacetic acid) is a good starting point.

[7]Q3: What are the critical safety precautions for handling this compound and its reagents?

A3: Always consult the Safety Data Sheet (SDS) for any chemical before use. *[8][9] Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves. *[8][9] Hazard Class: This compound and its derivatives are often classified as harmful if swallowed, and cause skin and serious eye irritation. A[8][9][10]void creating dust.

  • Handling: Handle in a well-ventilated area or a chemical fume hood. *[8] Reagents: Be cautious when handling acids and bases used in the purification. Concentrated HCl is corrosive, and pressure buildup from CO₂ during bicarbonate extraction must be managed by frequent venting.

[6]---

References

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • BenchChem. (n.d.). Technical Support Center: Optimizing Carboxylic Acid Purification. Retrieved from a hypothetical BenchChem technical note inspired by search results.
  • Material Safety Data Sheet. (2021, November 25). Generic MSDS example.
  • BenchChem. (n.d.). Isoquinoline Synthesis: A Technical Troubleshooting Guide for Researchers. Retrieved from a hypothetical BenchChem technical note inspired by search results.
  • Wikipedia. (n.d.). Isoquinoline. Retrieved from [Link]

  • ResearchGate. (2025, August 15). Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. Retrieved from [Link]

  • Millersville University. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • ACS Publications. (2024, January 2). Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quolines, and Isoquinolines. Chemical Reviews. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • ResearchGate. (2013, September 4). Extraction and Purification of Isoquinoline from Wash Oil. Retrieved from [Link]

  • Vassar College via YouTube. (2007, November 28). Organic Chemistry Lab: Recrystallization. Retrieved from [Link]

  • Google Patents. (n.d.). US5006659A - Preparation of 7-chloroquinoline-8-carboxylic acids.
  • PubChem. (n.d.). 7-Chloroisoquinoline. Retrieved from [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]

  • Royal Society of Chemistry. (2025, August 26). Greener alternatives for synthesis of isoquinoline and its derivatives. RSC Advances. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Method Validation for HPLC Assay of 7-Chloro-1-cyclopropyl-fluoro-1,4-dihydro-4-oxo-1,8-naphthylidine-3-carboxylic acid. Retrieved from [Link]

  • MDPI. (n.d.). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]

  • American Pharmaceutical Review. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]

  • Reddit. (2023, March 9). carboxylic acid solubility + TLC. r/chemhelp. Retrieved from [Link]

  • ResearchGate. (2020, January 6). How to separate ester from carboxylic acid by using chromatography?. Retrieved from [Link]

  • LMA leidykla. (n.d.). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. Retrieved from [Link]

  • University of Calgary. (n.d.). CAPILLARY GAS CHROMATOGRAPHIC SEPARATION OF CARBOXYLIC ACIDS USING AN ACIDIC WATER STATIONARY PHASE. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Solvent design for crystallization of carboxylic acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility of Various Carboxylic Acids and Corresponding Sodium Salts.... Retrieved from [Link]

  • ACS Division of Organic Chemistry. (2022, April 7). pKa Data Compiled by R. Williams. Retrieved from [Link]

  • Google Patents. (n.d.). US3709795A - Purification of carboxylic acids by chemical treatment and distillation.

Sources

troubleshooting poor solubility of 7-Chloroisoquinoline-3-carboxylic acid in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 7-Chloroisoquinoline-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common, yet challenging, issue of its poor solubility in organic solvents. Here, we will explore the underlying scientific principles and provide practical, field-tested solutions to ensure your experiments proceed smoothly and efficiently.

Understanding the Challenge: The "Why" Behind Poor Solubility

This compound's molecular structure presents a classic solubility dilemma. The presence of a carboxylic acid group suggests some degree of polarity and the potential for hydrogen bonding. However, the larger, rigid, and hydrophobic chloro-isoquinoline ring system often dominates its physical properties, leading to low solubility in many common organic solvents. This balance between a polar functional group and a nonpolar scaffold is the primary reason for the solubility issues you may be encountering. The solubility of carboxylic acids generally decreases as the carbon chain or ring structure size increases, due to the growing influence of the nonpolar hydrocarbon portion.[1]

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common questions and provide a systematic approach to troubleshooting poor solubility.

Initial Dissolution Attempts

Q1: I'm having trouble dissolving this compound in common solvents like methanol and ethanol at room temperature. What's my first step?

A1: It's not uncommon for this compound to exhibit low solubility in simple alcohols at ambient temperatures. Before moving to more complex solutions, consider the following:

  • Increase Temperature: Gently warming the solvent can significantly increase the solubility of many compounds. Try heating your mixture to 40-50°C with stirring. Be mindful of the solvent's boiling point and the thermal stability of your compound.

  • Particle Size Reduction: Ensure your compound is a fine powder. Grinding the solid increases the surface area available for solvation, which can enhance the dissolution rate.[2]

  • Sonication: Using an ultrasonic bath can help break up aggregates and accelerate the dissolution process.

If these initial steps do not yield a clear solution, it's time to consider alternative solvents or solvent systems.

Q2: Which organic solvents are most likely to be effective for dissolving this compound?

A2: Based on the structure, polar aprotic solvents are generally a better starting point than simple alcohols. These solvents can engage in dipole-dipole interactions and, in some cases, act as hydrogen bond acceptors, without the competing hydrogen bond donation that can sometimes hinder solubility of carboxylic acids.

SolventClassTypical Observations
Dimethyl Sulfoxide (DMSO)Polar AproticOften the most effective solvent for a wide range of poorly soluble compounds, including heterocyclic acids.
Dimethylformamide (DMF)Polar AproticAnother strong choice, similar in solvent properties to DMSO.
N-Methyl-2-pyrrolidone (NMP)Polar AproticA powerful solvent, but its higher boiling point can make it more difficult to remove later in your process.

It is crucial to note that the choice of solvent must be compatible with your downstream applications. For example, while DMSO is an excellent solvent, it can be problematic in certain biological assays or chemical reactions.

Advanced Solubility Enhancement Techniques

If single-solvent systems are insufficient, the following methods can be employed to improve solubility.

Q3: My compound is still not dissolving, even in DMSO. What's next?

A3: At this point, you can explore co-solvent systems or pH modification. The use of co-solvents can improve the solubility of poorly soluble compounds.[3]

  • Co-solvent Systems: A mixture of solvents can often achieve a "sweet spot" of polarity that a single solvent cannot. For instance, a mixture of a polar aprotic solvent with a less polar co-solvent might be effective. Experiment with binary mixtures (e.g., DMSO/acetonitrile, DMF/dichloromethane) in varying ratios.

  • The "Water-Enhanced Solubility" Phenomenon: Interestingly, for some carboxylic acids, the presence of a small amount of water in an organic solvent can dramatically increase solubility.[4][5][6] This is thought to be due to the water molecules facilitating the disruption of the crystal lattice of the solid acid and promoting solvation. Try adding water dropwise to your organic solvent suspension to see if this enhances dissolution. Solvents with a carbonyl functional group often show a significant increase in acid solubility with the addition of water.[4][6]

Q4: Can I use pH modification to improve the solubility of this compound in an organic solvent?

A4: Yes, this is a very powerful technique, particularly for acidic compounds. By converting the carboxylic acid to its corresponding salt, you can often dramatically increase its solubility in polar solvents.[7][8][9][10]

The basic principle is to deprotonate the carboxylic acid group (-COOH) to form a carboxylate salt (-COO⁻). This ionized form is generally much more soluble in polar media.[11][12]

Here's a logical workflow for this approach:

Caption: Workflow for solubility enhancement via salt formation.

Experimental Protocol for Solubility Enhancement by Salt Formation:

  • Suspend the Compound: Suspend your this compound in the desired organic solvent (e.g., methanol, ethanol).

  • Select a Base: Choose a suitable organic or inorganic base. Common choices include:

    • Organic Amines: Triethylamine (TEA), Diisopropylethylamine (DIPEA). These are often used in reaction chemistry.

    • Inorganic Bases: Sodium hydroxide (NaOH), Potassium hydroxide (KOH), Sodium bicarbonate (NaHCO₃). These are typically used to form salts that can then be isolated or used in aqueous solutions. For organic solubility, an organic base is often preferred.

  • Titrate with the Base: Add the base dropwise while stirring the suspension.

  • Observe Dissolution: Continue adding the base until the solid dissolves, indicating the formation of the soluble salt.

  • pH Considerations: Be aware that the addition of a base will, of course, make your solution basic. This may or may not be compatible with your subsequent experimental steps. The solubility of acidic compounds can be significantly influenced by pH.[13][14]

Q5: I've successfully dissolved my compound by forming a salt, but I need the neutral form for my next step. How can I recover it?

A5: You can regenerate the neutral carboxylic acid by acidifying the solution.

Experimental Protocol for Recovery of the Neutral Compound:

  • Cool the Solution: If you heated the solution to dissolve the salt, cool it to room temperature or below.

  • Acidify: Slowly add a dilute acid (e.g., 1M HCl) to the solution. As the pH drops, the carboxylate salt will be protonated back to the neutral carboxylic acid.

  • Precipitation: The neutral form is likely to be less soluble and will precipitate out of the solution.

  • Isolation: The precipitated solid can then be isolated by filtration, washed with a suitable solvent to remove any remaining salts, and dried.

Summary of Troubleshooting Strategies

StrategyPrincipleKey Considerations
Heating/Sonication Increases kinetic energy, aiding in overcoming crystal lattice energy.Compound stability at higher temperatures.
Particle Size Reduction Increases surface area for solvent interaction.Can lead to static and handling issues with very fine powders.
Solvent Selection "Like dissolves like" - matching solvent polarity to the solute.Downstream compatibility of the solvent.
Co-Solvent Systems Fine-tuning the polarity of the solvent medium.Miscibility of the chosen solvents.
pH Modification (Salt Formation) Ionization of the carboxylic acid to a more soluble carboxylate salt.The resulting pH of the solution and its impact on subsequent steps.[15]

Final Considerations

When troubleshooting solubility, it is essential to work on a small scale to conserve your material. Keep detailed notes of the solvents, temperatures, and any additives used. This systematic approach will not only solve your immediate problem but also provide valuable information for future experiments with this and similar compounds.

References

  • Aston Research Explorer. Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. [Link]

  • UNT Digital Library. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. [Link]

  • MDPI. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. [Link]

  • GSC Online Press. A review on solubility enhancement technique for pharmaceutical drugs. [Link]

  • askIITians. How does pH affect solubility?. [Link]

  • Reddit. How does pH affect water solubility of organic acids (or acids in general)?. [Link]

  • MDPI. Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. [Link]

  • Fiveable. pH and Solubility. [Link]

  • Research Journal of Pharmaceutical Dosage Forms and Technology. Drug Dissolution Enhancement by Salt Formation. [Link]

  • OSTI.gov. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). [Link]

  • OSTI.gov. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Thesis/Dissertation) | SciTech Connect. [Link]

  • Chemistry LibreTexts. 1.3: Effect of pH on Acid Base Reactions. [Link]

  • Chemistry LibreTexts. 16.4: The Effects of pH on Solubility. [Link]

  • IJNRD. factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. [Link]

  • Chemistry LibreTexts. 15.3: Physical Properties of Carboxylic Acids. [Link]

  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. [Link]

Sources

improving the efficiency of the Pomeranz-Fritsch reaction for substituted isoquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Pomeranz-Fritsch Reaction Technical Support Center

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the Pomeranz-Fritsch reaction. This guide is designed to provide you with in-depth, field-proven insights to improve the efficiency of your isoquinoline syntheses. We will move beyond simple protocols to explore the underlying chemistry, helping you troubleshoot common issues and optimize your reaction outcomes.

Core Principles: Understanding the "Why"

The Pomeranz-Fritsch reaction is a cornerstone of heterocyclic chemistry, providing a direct route to the isoquinoline core, a scaffold present in numerous pharmaceuticals and natural products. The reaction proceeds in two main stages:

  • Schiff Base Formation: A benzaldehyde reacts with a 2,2-dialkoxyethylamine to form a Schiff base.

  • Acid-Catalyzed Cyclization: The Schiff base, in the presence of a strong acid, undergoes cyclization via an electrophilic aromatic substitution, followed by elimination of an alcohol to form the isoquinoline ring system.

Understanding this mechanism is crucial for effective troubleshooting. For instance, a failure in the cyclization step often points to issues with the acid catalyst or the electronic nature of the aromatic ring.

Pomeranz_Fritsch_Mechanism Benzaldehyde Substituted Benzaldehyde SchiffBase Schiff Base Intermediate Benzaldehyde->SchiffBase Condensation (-H₂O) Aminoacetal 2,2-Dialkoxy- ethylamine Aminoacetal->SchiffBase Cyclization Electrophilic Aromatic Substitution (Cyclization) SchiffBase->Cyclization Strong Acid (e.g., H₂SO₄, PPA) Carbocation Carbocation Intermediate Cyclization->Carbocation Elimination Elimination of Alcohol (ROH) Carbocation->Elimination Isoquinoline Substituted Isoquinoline Elimination->Isoquinoline

Caption: The Pomeranz-Fritsch reaction mechanism.

Troubleshooting Guide: From Theory to Practice

This section addresses the most common challenges encountered during the Pomeranz-Fritsch reaction in a question-and-answer format.

Q1: My reaction is giving very low or no yield. What are the primary causes?

This is the most frequent issue. A low yield can often be traced back to one of three areas: the starting materials, the reaction conditions, or the cyclization catalyst.

Answer:

A systematic approach is key. Let's break down the potential failure points.

Low_Yield_Troubleshooting Start Low or No Yield Observed CheckPurity 1. Verify Starting Material Purity (Aldehyde, Amine) Start->CheckPurity PurityOK Purity Confirmed? CheckPurity->PurityOK CheckConditions 2. Review Reaction Conditions ConditionsOK Conditions Optimal? CheckConditions->ConditionsOK CheckCatalyst 3. Evaluate Acid Catalyst CatalystOK Catalyst Appropriate? CheckCatalyst->CatalystOK PurityOK->CheckConditions Yes Purify Action: Purify Aldehyde (Distill/Recrystallize) PurityOK->Purify No ConditionsOK->CheckCatalyst Yes AdjustTemp Action: Adjust Temperature & Time. Ensure Anhydrous. ConditionsOK->AdjustTemp No ChangeCatalyst Action: Switch Catalyst (e.g., H₂SO₄ → PPA). Consider Bobbitt Modification. CatalystOK->ChangeCatalyst No Success Yield Improved CatalystOK->Success Yes Purify->CheckPurity AdjustTemp->CheckConditions ChangeCatalyst->CheckCatalyst

Technical Support Center: Scale-Up Synthesis of 7-Chloroisoquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-Chloroisoquinoline-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the multi-step synthesis and scale-up of this important heterocyclic compound. Here, we provide troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, grounded in mechanistic principles and practical, field-proven insights.

I. Introduction to Synthetic Strategies

The synthesis of this compound is a multi-step process that requires careful control over reaction conditions to ensure high yield and purity, especially during scale-up. The most common synthetic approaches involve the construction of the isoquinoline core followed by the introduction and/or modification of the substituent at the 3-position. Two plausible routes are outlined below:

Route A: Pomeranz-Fritsch Cyclization followed by Oxidation

This classic approach involves the formation of the 7-chloroisoquinoline core via an acid-catalyzed cyclization of a benzalaminoacetal.[1] The carboxylic acid functionality is then introduced by oxidizing a suitable precursor at the 3-position.

Route B: Building the Carboxylic Acid Moiety into the Ring Formation

This strategy involves using a substituted starting material that already contains a masked or direct precursor to the carboxylic acid group, which is then incorporated into the isoquinoline ring system during the cyclization step.

Below, we will delve into the specific challenges and troubleshooting for each stage of a plausible synthetic pathway.

II. Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during the Pomeranz-Fritsch reaction for isoquinoline synthesis?

A1: The most critical parameters are the reaction temperature and the concentration of the acid catalyst.[2] Insufficient acid or low temperatures can lead to incomplete reaction, while excessive acid or high temperatures can cause charring, decomposition of the starting material, and the formation of unwanted byproducts.[2] Careful, slow addition of the benzalaminoacetal to the cooled acid is crucial to manage the exothermic nature of the reaction.

Q2: I am observing the formation of an isomeric byproduct. How can I improve the regioselectivity of the cyclization?

A2: The formation of regioisomers is a common challenge in the synthesis of substituted quinolines and isoquinolines. In the context of a Pomeranz-Fritsch type reaction, the cyclization position is directed by the electronics of the substituted benzaldehyde. For 7-chloro substitution, starting with 3-chlorobenzaldehyde is necessary. While the electronic directing effect of the chloro group favors cyclization at the para position to give the desired 7-chloro isomer, some ortho cyclization (leading to the 5-chloro isomer) can occur. Optimizing the acid catalyst and temperature can help maximize the desired isomer. In some cases, purification by crystallization or chromatography is the most practical solution.

Q3: My ester hydrolysis to the final carboxylic acid is incomplete. What can I do to drive the reaction to completion?

A3: Incomplete hydrolysis of hindered esters, such as an ethyl 7-chloroisoquinoline-3-carboxylate, can be challenging. To drive the reaction to completion, consider the following:

  • Increase the excess of base: Use a larger excess of a strong base like sodium hydroxide or potassium hydroxide.

  • Increase the reaction temperature and time: Refluxing for an extended period is often necessary.

  • Use a co-solvent: Adding a water-miscible organic solvent like ethanol or dioxane can improve the solubility of the ester in the aqueous base.

  • Monitor the reaction: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting ester.

Q4: What are the primary safety concerns when working with the reagents for this synthesis?

A4: Several reagents used in this synthesis require careful handling:

  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Must be handled in a fume hood with appropriate personal protective equipment (PPE).

  • Strong acids (e.g., sulfuric acid): Highly corrosive. Handle with extreme care, using appropriate PPE.

  • Organic solvents: Many are flammable and can be harmful if inhaled or absorbed through the skin. Ensure adequate ventilation.

  • Halogenated compounds: The target molecule and intermediates may cause skin and eye irritation.[3] Always consult the Safety Data Sheet (SDS) for each chemical before use.

III. Troubleshooting Guide: A Step-by-Step Approach

This troubleshooting guide will follow a plausible synthetic route to this compound, highlighting potential issues and their solutions at each stage.

Plausible Synthetic Route:

Synthetic_Route A 3-Chloro-benzaldehyde C Benzalaminoacetal Intermediate A->C Condensation B Aminoacetaldehyde diethyl acetal B->C D 7-Chloroisoquinoline C->D Pomeranz-Fritsch Cyclization E 7-Chloro-3-methyl -isoquinoline D->E Introduction of Methyl Group F 7-Chloroisoquinoline-3- carboxylic acid E->F Oxidation

Caption: Plausible synthetic route to this compound.

Stage 1: Formation of the Benzalaminoacetal (Schiff Base)

Protocol: In a round-bottom flask equipped with a Dean-Stark apparatus, 3-chlorobenzaldehyde and a slight excess (1.1 equivalents) of aminoacetaldehyde diethyl acetal are dissolved in a suitable solvent like toluene. A catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid) is added. The mixture is refluxed until the theoretical amount of water is collected. The solvent is then removed under reduced pressure to yield the crude benzalaminoacetal.

Troubleshooting:

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Schiff Base - Incomplete reaction. - Degradation of starting materials. - Impure reagents.- Ensure anhydrous conditions. - Use fresh, high-purity starting materials. - Monitor the reaction by TLC to confirm the consumption of the aldehyde. - Ensure efficient water removal with the Dean-Stark trap.
Formation of Side Products - Self-condensation of the aldehyde. - Polymerization of the acetal.- Maintain a controlled reaction temperature. - Use a minimal amount of acid catalyst.
Stage 2: Pomeranz-Fritsch Cyclization to 7-Chloroisoquinoline

Protocol: The crude benzalaminoacetal is added dropwise to a stirred, ice-cold solution of a strong acid, such as concentrated sulfuric acid. The reaction mixture is then slowly warmed to room temperature and may require gentle heating to drive the cyclization to completion. The reaction is quenched by carefully pouring the mixture onto crushed ice, followed by basification and extraction of the product.

Troubleshooting:

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of 7-Chloroisoquinoline - Incomplete cyclization. - Charring or decomposition. - Formation of isomeric byproducts.- Optimize the reaction temperature and time. - Experiment with different acid catalysts (e.g., polyphosphoric acid). - Ensure slow, controlled addition of the Schiff base to the acid. - Analyze the crude product by NMR or GC-MS to identify byproducts and adjust conditions accordingly.
Difficult Work-up - Emulsion formation during extraction. - Product precipitation during basification.- Add a brine wash to break emulsions. - Filter any precipitate before extraction. - Ensure the pH is sufficiently basic (pH > 10) to keep the product in its free base form.

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Purity -> Conditions [label="Purity OK"];
Conditions -> Optimize_Acid;
Conditions -> Optimize_Temp;
Conditions -> Workup;
Optimize_Acid -> Result;
Optimize_Temp -> Result;
Workup -> Result;

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Caption: Decision workflow for troubleshooting low yields in the Pomeranz-Fritsch reaction.

Stage 3: Introduction of a Methyl Group at the 3-Position

Note: This is one of several possible ways to introduce a handle for oxidation. Other methods could include direct carboxylation or cyanation, but introducing a methyl group is a common and robust strategy.

Protocol: This step can be challenging. A potential route is the radical methylation of the 7-chloroisoquinoline.

Troubleshooting:

Problem Potential Cause(s) Recommended Solution(s)
Low Conversion - Inefficient radical initiation. - Unfavorable reaction kinetics.- Screen different radical initiators and sources of the methyl radical. - Optimize temperature and reaction time.
Poor Regioselectivity - Multiple reactive sites on the isoquinoline ring.- This is a known challenge with radical reactions on heteroaromatics. It may be necessary to explore alternative synthetic routes that build the C3-substituent in from the start.
Stage 4: Oxidation to this compound

Protocol: The 7-chloro-3-methylisoquinoline is oxidized to the corresponding carboxylic acid. Common oxidizing agents for this transformation include potassium permanganate (KMnO₄) or potassium dichromate in acidic conditions. The reaction mixture is typically heated to drive the oxidation.

Troubleshooting:

Problem Potential Cause(s) Recommended Solution(s)
Incomplete Oxidation - Insufficient oxidizing agent. - Low reaction temperature or short reaction time.- Use an excess of the oxidizing agent.[4] - Increase the reaction temperature and/or time. - Monitor the reaction by TLC or HPLC.
Over-oxidation/Ring Opening - Harsh reaction conditions.- Use a milder oxidizing agent if possible. - Carefully control the temperature and reaction time. - Consider a stepwise oxidation via the aldehyde.
Difficult Product Isolation - The product may be soluble in the aqueous reaction mixture. - Contamination with inorganic salts.- Carefully acidify the reaction mixture to precipitate the carboxylic acid. - Wash the isolated product thoroughly with water to remove inorganic salts. - Recrystallization from a suitable solvent is often necessary for high purity.

IV. Purification of the Final Product

The purification of this compound typically involves the following steps:

  • Acid-Base Extraction: The crude product can be dissolved in an aqueous base (e.g., sodium bicarbonate solution) and washed with an organic solvent to remove neutral impurities. The aqueous layer is then acidified to precipitate the pure carboxylic acid.

  • Recrystallization: The precipitated solid can be further purified by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol/water, acetic acid/water).

  • Drying: The final product should be dried under vacuum to remove any residual solvents.

V. Scale-Up Considerations

Scaling up this synthesis presents several challenges that must be carefully managed:

Challenge Mitigation Strategy
Heat Management - The Pomeranz-Fritsch cyclization and the oxidation step can be highly exothermic. Use a reactor with efficient cooling and ensure slow, controlled addition of reagents.
Mass Transfer - Ensure adequate agitation in the reactor to maintain a homogeneous reaction mixture, especially during the oxidation of the solid methylisoquinoline.
Material Handling - Handling large quantities of corrosive reagents like sulfuric acid and phosphorus oxychloride requires specialized equipment and safety protocols.
Waste Disposal - The use of strong acids and oxidizing agents generates significant waste that must be neutralized and disposed of in an environmentally responsible manner.
Product Isolation - Filtration and drying of large quantities of the final product require appropriate industrial-scale equipment.

VI. References

  • Bobbitt, J. M., & Scroggins, W. T. (1962). The Synthesis of Isoquinolines. X. A New Modification of the Pomeranz-Fritsch Reaction. Journal of Organic Chemistry, 27(10), 3692–3694.

  • Gensler, W. J. (1951). The Synthesis of Isoquinolines. Chemical Reviews, 48(1), 67–149.

  • Wikipedia. (n.d.). Pomeranz–Fritsch reaction. Retrieved from [Link]

  • Clark, J. (2023). Making Carboxylic Acids by Oxidation of Primary Alcohols or Aldehydes. Chemistry LibreTexts. Retrieved from [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. Retrieved from [Link]

Sources

Technical Support Center: Analytical Purity Assessment of 7-Chloroisoquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

7-Chloroisoquinoline-3-carboxylic acid is a key heterocyclic building block in medicinal chemistry and materials science. The purity of this compound is critical as impurities can significantly impact reaction yields, biological activity, and the safety profile of downstream products. This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for assessing the purity of this compound. It offers detailed troubleshooting guides and frequently asked questions (FAQs) for the most common analytical techniques, grounded in established scientific principles.

Section 1: High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the primary and most robust method for determining the purity of this compound and related aromatic carboxylic acids.[1][2] It excels at separating the main compound from process-related impurities and degradation products.

Recommended Starting HPLC Method

This protocol is a robust starting point for the analysis of quinoline derivatives and can be adapted for this compound.[2]

ParameterRecommended ConditionRationale & Expertise
Column C18, 4.6 x 150 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic retention for the aromatic isoquinoline core.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent and acidifies the mobile phase to suppress the ionization of the carboxylic acid, leading to better peak shape.[3][4]
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency and elution strength for this class of compounds.
Gradient 5% to 95% B over 20 minutesA broad gradient ensures the elution of both polar and non-polar impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.
Column Temperature 30°CMaintaining a constant temperature ensures reproducible retention times.[2]
Detection Wavelength ~254 nm or 325 nmThe extended aromatic system of the isoquinoline ring provides strong UV absorbance. A UV scan of a pure standard is recommended to determine the optimal wavelength.[2]
Injection Volume 10 µLA typical injection volume to avoid column overloading.
Sample Preparation 0.5 mg/mL in 50:50 Acetonitrile:WaterEnsure the sample is fully dissolved to prevent column blockage. Filter through a 0.45 µm filter.[2]
HPLC Troubleshooting Guide (Q&A)

Q1: My peak for this compound is showing significant tailing (Tailing Factor > 1.5). What is the primary cause?

A1: Peak tailing for acidic compounds like this is most commonly caused by secondary interactions between the analyte and the silica stationary phase.[5] Specifically, free, ionized silanol groups (-Si-O⁻) on the silica surface can interact with any positive character on the protonated isoquinoline nitrogen, leading to a secondary retention mechanism that causes tailing.[3][5]

Troubleshooting Steps:

  • Lower Mobile Phase pH: The most effective solution is to reduce the mobile phase pH. The use of 0.1% TFA (pH ~2) is a good starting point.[4] This ensures the carboxylic acid is fully protonated (-COOH) and, more importantly, suppresses the ionization of the surface silanol groups, minimizing secondary interactions.[6]

  • Increase Buffer Strength: If using a buffer like phosphate instead of TFA, ensure the concentration is sufficient (e.g., 20-50 mM) to maintain a constant pH and mask the silanol groups.[3]

  • Use a High-Purity, End-Capped Column: Modern HPLC columns are designed with high-purity silica and are extensively end-capped to minimize the number of free silanol groups. If you are using an older column, switching to a newer generation column can significantly improve peak shape.[7]

  • Check for Column Overload: Injecting too much sample can lead to peak distortion, including tailing. Try reducing the injection concentration or volume.[3]

Q2: I have an impurity peak that is not fully separating from the main analyte peak. How can I improve the resolution?

A2: Improving resolution requires manipulating the selectivity (α), efficiency (N), or retention factor (k') of the separation.

Troubleshooting Steps:

  • Adjust Organic Modifier Gradient: The simplest approach is to shallow the gradient around the elution time of your main peak. For example, if the peak elutes at 60% Acetonitrile, modify the gradient to run from 50% to 70% over a longer period (e.g., 20 minutes instead of 10). This increases the separation time between closely eluting compounds.

  • Change the Organic Modifier: Switch from Acetonitrile to Methanol. These solvents have different selectivities and can alter the elution order of compounds, potentially resolving your co-eluting peaks.

  • Modify Mobile Phase pH: A slight change in pH can alter the ionization state of impurities, leading to significant shifts in retention time and improved selectivity.

  • Use a Different Stationary Phase: If mobile phase optimization fails, consider a column with a different selectivity, such as a Phenyl-Hexyl or a Biphenyl phase, which offer different interactions (e.g., π-π interactions) with aromatic compounds.

Q3: The retention time for my main peak is decreasing with each injection. What's happening?

A3: Inconsistent retention times are often a sign of system instability or a column that is not properly equilibrated.[8]

Troubleshooting Steps:

  • Ensure Proper Column Equilibration: Before starting a sequence, flush the column with the initial mobile phase conditions for at least 10-15 column volumes. For a 150 x 4.6 mm column, this is about 20-30 minutes at 1 mL/min.

  • Check for Leaks: Inspect all fittings from the pump to the detector. A small leak can cause pressure fluctuations and lead to retention time drift.[6]

  • Mobile Phase Preparation: Ensure the mobile phase components are accurately measured and well-mixed. If using a gradient, check that the pump's proportioning valve is functioning correctly.[8] Premixing the mobile phase for isocratic methods can rule out pump issues.[8]

  • Column Temperature: Verify that the column oven is maintaining a stable temperature. Fluctuations in temperature will cause retention times to shift.

HPLC FAQs

Q: Can I use a mass spectrometer (MS) with this HPLC method? A: Yes. However, TFA can cause ion suppression in the MS source. For LC-MS applications, it is highly recommended to replace 0.1% TFA with 0.1% Formic Acid.[2][9] Formic acid provides the necessary pH control while being much more compatible with MS detection.

Q: What are the expected impurities? A: Potential impurities can arise from the starting materials or side reactions during synthesis. For instance, in syntheses like the Doebner-Miller or Skraup reaction, you might find isomers, incompletely cyclized intermediates, or products from side-reactions like self-condensation.[4][10][11] A thorough analysis will require characterization of these secondary peaks, often by LC-MS.

Q: How do I calculate the purity of my sample? A: Purity is typically calculated using an area percent method. The formula is: % Purity = (Area of Main Peak / Total Area of All Peaks) * 100 This method assumes that all compounds have a similar response factor at the detection wavelength. For regulatory purposes, a reference standard and relative response factors for known impurities are required for accurate quantification.

Section 2: Spectroscopic Analysis (NMR & MS)

Spectroscopic methods are essential for confirming the identity and structure of this compound and for identifying any unknown impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is a powerful tool for structural elucidation of quinoline and isoquinoline derivatives.[12][13][14] It provides information on the number of protons, their chemical environment, and their connectivity.[15]

Q1: My ¹H NMR spectrum has broad peaks. What could be the cause?

A1: Peak broadening can result from several factors:

  • Poor Sample Solubility: If the compound is not fully dissolved in the NMR solvent (e.g., DMSO-d₆ or CDCl₃), you will observe broad signals. Try gently warming the sample or using a different solvent.

  • Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening. These are often introduced during synthesis or workup.

  • Compound Aggregation: At higher concentrations, molecules can aggregate through hydrogen bonding (via the carboxylic acid), leading to broader peaks. Try diluting the sample.

  • Chemical Exchange: The carboxylic acid proton (-COOH) can exchange with trace amounts of water in the solvent, leading to a very broad signal that may be difficult to observe.

Q2: The integration of my aromatic protons doesn't match the expected values. Why?

A2: This can be due to overlapping signals or an incorrect integration region. The aromatic region for substituted isoquinolines can be complex. Ensure you are integrating over the entire multiplet for each proton. If peaks are severely overlapping, a higher field NMR instrument (e.g., 600 MHz vs 300 MHz) or 2D NMR techniques (like COSY) may be necessary to resolve the signals and confirm assignments.

Q3: What solvent should I use for NMR analysis?

A3: Deuterated dimethyl sulfoxide (DMSO-d₆) is often a good choice for carboxylic acids because the acidic proton is typically well-resolved and does not exchange as rapidly as in other solvents like methanol-d₄. Deuterated chloroform (CDCl₃) can also be used, but the acidic proton may be broad or not observed.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and, through fragmentation patterns, offers clues to its structure. It is particularly powerful when coupled with HPLC (LC-MS) for identifying unknown impurity peaks.

Q1: What fragmentation patterns should I expect for this compound in ESI-MS?

A1: In positive ion mode Electrospray Ionization (ESI+), you should see a strong protonated molecular ion [M+H]⁺. Key fragmentation events would include:

  • Loss of H₂O (18 Da): From the carboxylic acid group.

  • Loss of CO₂ (44 Da): Decarboxylation is a common fragmentation pathway for carboxylic acids.[16]

  • Loss of Cl (35/37 Da): Loss of the chlorine atom can occur, though cleavage of a halogen from an aromatic ring is less favorable than other fragmentations.[17] You should also observe the characteristic M and M+2 isotope pattern for a chlorine-containing compound, with a ratio of approximately 3:1.[18]

Q2: I am not seeing the expected molecular ion peak. What should I check?

A2:

  • Ionization Mode: Ensure you are using the correct ionization mode. For a carboxylic acid, both positive (ESI+) and negative (ESI-) modes can work. In negative mode, you would look for the deprotonated molecule [M-H]⁻.

  • Source Conditions: The compound may not be ionizing efficiently. Optimize source parameters such as capillary voltage, gas flow, and temperature.

  • Mobile Phase Compatibility: As mentioned, TFA can suppress the signal. If using LC-MS, switch to a formic acid modifier. Buffers containing non-volatile salts (e.g., phosphate) are not compatible with MS and will contaminate the source.

Workflow & Logic Diagrams

A logical approach is crucial for efficient purity analysis. The following diagram outlines a typical workflow.

Purity_Analysis_Workflow cluster_0 Initial Purity Screen cluster_1 Identity Confirmation & Final Report cluster_2 Impurity Investigation Start Sample of 7-Chloroisoquinoline- 3-carboxylic acid HPLC_Screen Run HPLC Purity Screen (Area % Method) Start->HPLC_Screen Decision_Purity Purity > 98% and No Major Impurities? HPLC_Screen->Decision_Purity NMR_Confirm Confirm Structure by ¹H NMR Decision_Purity->NMR_Confirm Yes LCMS_ID Identify Impurities by LC-MS Decision_Purity->LCMS_ID No MS_Confirm Confirm MW by Mass Spec NMR_Confirm->MS_Confirm Report Generate Certificate of Analysis MS_Confirm->Report Purification Purify Material (e.g., Prep-HPLC) LCMS_ID->Purification Reanalyze Re-analyze Purified Material via HPLC Purification->Reanalyze Reanalyze->HPLC_Screen

Caption: Workflow for purity assessment and impurity identification.

References

  • HELIX Chromatography. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • Advanced Chromatography Technologies. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Hanzlíková, D., et al. (2004). A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column. Analytical and Bioanalytical Chemistry, 378(2), 536-43. Retrieved from [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • MicroSolv Technology Corporation. (2025). Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Quinoline-impurities. Retrieved from [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Retrieved from [Link]

  • MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. Retrieved from [Link]

  • Thieme. (n.d.). The Main Fragmentation Reactions of Organic Compounds. Retrieved from [Link]

  • Semantic Scholar. (2025). Determination of Quinoline Carboxylic Acid Antibiotics in Honey by Ternary Layered Double Hydroxide-Based Magnetic Solid-Phase Extraction Coupled with Liquid Chromatography. Retrieved from [Link]

  • ResearchGate. (2025). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. Retrieved from [Link]

  • ResearchGate. (2025). Structural Elucidation of Isoquinoline, Isoquinolone, Benzylisoquinoline, Aporphine, and Phenanthrene Alkaloids Using API-ionspray Tandem Mass Spectrometry. Retrieved from [Link]

  • YouTube. (2023). Structure elucidation of quinoline| NMR Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • SciSpace. (n.d.). Synthesis of derivatives of quinoline. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

  • Slideshare. (n.d.). Structural elucidation by NMR(1HNMR). Retrieved from [Link]

  • Wikipedia. (n.d.). Quinoline. Retrieved from [Link]

  • ACS Publications. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. Retrieved from [Link]

Sources

Technical Support Center: Strategies for Selective Functionalization of 7-Chloroisoquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for 7-Chloroisoquinoline-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide field-proven insights and troubleshoot common experimental challenges. As Senior Application Scientists, we have structured this guide to address the core chemical principles and practical hurdles encountered when working with this versatile heterocyclic scaffold.

The this compound molecule presents two primary, chemically distinct functional handles: an aryl chloride at the C7 position and a carboxylic acid at the C3 position. The key to successful derivatization lies in understanding their relative reactivities and devising strategies for selective manipulation.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the chemical behavior of this compound.

Q1: What is the relative reactivity of the C7-Cl bond versus the C3-carboxylic acid?

A: The two sites exhibit orthogonal reactivity, meaning one can often be modified without affecting the other, provided the correct conditions are chosen.

  • C3-Carboxylic Acid: This group behaves as a typical electron-deficient carboxylic acid. It readily undergoes standard transformations like esterification, amide bond formation, and reduction under conditions that will not affect the C7-Cl bond.[1][2]

  • C7-Aryl Chloride: The C-Cl bond on the isoquinoline ring is relatively unreactive towards classical Nucleophilic Aromatic Substitution (SNAr) unless a strongly electron-withdrawing group is positioned ortho or para to it, which is not the case here.[3][4] Therefore, its functionalization almost exclusively relies on transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, or cyanation reactions.

Q2: Do I need to protect the carboxylic acid group before performing a cross-coupling reaction at the C7 position?

A: It is highly recommended. While some cross-coupling reactions may tolerate a free carboxylic acid, protection as an ester (e.g., methyl or ethyl) is standard practice for several reasons:

  • Basicity: Cross-coupling reactions like Suzuki and Buchwald-Hartwig require a base.[5][6] A free carboxylic acid will be deprotonated to form a carboxylate salt. This can alter the solubility of the starting material and may complicate product isolation.

  • Catalyst Inhibition: The resulting carboxylate can coordinate to the palladium catalyst center, potentially inhibiting catalytic activity and leading to lower yields or failed reactions.

  • Improved Solubility: Ester derivatives often have better solubility in common organic solvents used for cross-coupling (e.g., toluene, dioxane), leading to more homogeneous reaction mixtures and improved kinetics.

Q3: Can I perform an amide coupling at C3 without affecting the C7-Cl bond?

A: Yes, absolutely. Standard amide coupling conditions (e.g., using HATU, HBTU, EDC/HOBt) are mild and highly chemoselective for the carboxylic acid functionality.[2][7] The C7-Cl bond is completely inert under these conditions. This is the most straightforward and common strategy for initial diversification at the C3 position.

Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling at C7

This guide addresses common issues encountered during Suzuki-Miyaura and Buchwald-Hartwig reactions on the 7-chloro position (assuming the C3 position is protected as an ester).

Issue 1: Suzuki-Miyaura Coupling - Low to No Product Formation

Q: My Suzuki-Miyaura reaction with an arylboronic acid is giving low yields or only starting material. What are the likely causes and solutions?

A: Failure of a Suzuki-Miyaura coupling involving an aryl chloride can stem from several factors related to catalyst activity and reaction conditions.

  • Cause 1: Inactive Catalyst System. Aryl chlorides are significantly less reactive than the corresponding bromides or iodides. The choice of palladium source and, more importantly, the phosphine ligand is critical.

    • Solution: Simple ligands like PPh₃ are often ineffective. Employ electron-rich, sterically hindered biarylphosphine ligands such as SPhos, XPhos, or RuPhos. These ligands promote the difficult oxidative addition step with aryl chlorides and stabilize the active Pd(0) species.[8]

  • Cause 2: Inappropriate Base or Solvent. The base is not just a stoichiometric reagent; it plays a crucial role in the transmetalation step.[5]

    • Solution: For challenging couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often superior to Na₂CO₃ or K₂CO₃. Ensure the base is finely powdered and anhydrous. The solvent should be rigorously dried; common choices include toluene, dioxane, or a 2-MeTHF/water mixture.

  • Cause 3: Boronic Acid Decomposition. Boronic acids can undergo protodeborylation (replacement of the B(OH)₂ group with hydrogen) or form unreactive anhydride trimers (boroxines) upon heating, especially in the absence of a suitable base.

    • Solution: Use a slight excess (1.2-1.5 equivalents) of the boronic acid. Add all reagents at room temperature before heating the reaction. Consider using more stable boronic acid derivatives like pinacol esters (Bpin) or MIDA boronates.

Recommended Suzuki-Miyaura Conditions for Aryl Chlorides
ComponentRecommendationRationale
Pd Precatalyst Pd₂(dba)₃ or Pd(OAc)₂Common, reliable sources of Pd(0) in situ.
Ligand SPhos, XPhos, RuPhosBulky, electron-rich ligands essential for activating C-Cl bonds.[8]
Pd/Ligand Ratio 1:2 to 1:4Ensures full coordination and stabilization of the active catalyst.
Base K₃PO₄ or Cs₂CO₃ (3 eq.)Strong, non-nucleophilic bases that facilitate transmetalation.[5]
Solvent Anhydrous Toluene or 1,4-DioxaneHigh-boiling, aprotic solvents compatible with the reaction.
Temperature 90-110 °CThermal energy is required to overcome the high activation barrier of oxidative addition.
Issue 2: Buchwald-Hartwig Amination - Side Reactions and Low Yield

Q: I am trying to couple a primary amine to the C7 position, but I am observing significant hydrodehalogenation (C-Cl replaced by C-H) and low product yield. How can I fix this?

A: Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations, often competing with the desired C-N bond formation.

  • Cause 1: Suboptimal Ligand Choice. The ligand dictates the relative rates of reductive elimination (forming the C-N product) versus side reactions like β-hydride elimination which can lead to hydrodehalogenation.

    • Solution: For primary amines, ligands like BrettPhos are specifically designed to accelerate the reductive elimination step.[9] For a broad range of amine types, BippyPhos has shown exceptional utility and scope with aryl chlorides.[10]

  • Cause 2: Base Strength and Identity. The choice of base is critical. Strong, sterically hindered bases are required to deprotonate the amine without competing as nucleophiles.

    • Solution: Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) are the most common and effective bases for these couplings.[6] Using weaker bases like K₂CO₃ is generally insufficient.

  • Cause 3: Reaction Concentration. Dilute conditions can sometimes favor side reactions.

    • Solution: Ensure the reaction concentration is reasonably high (e.g., 0.1-0.5 M) to favor the bimolecular coupling process.

Workflow & Decision Making

The following diagram outlines a general strategy for the selective functionalization of this compound.

G start Starting Material: 7-Cl-Isoquinoline-3-COOH target Select Target Position start->target c3_path Functionalize C3 Position target->c3_path C3-COOH c7_path Functionalize C7 Position target->c7_path C7-Cl amide_coupling Amide Coupling (HATU, EDC, etc.) c3_path->amide_coupling esterification Esterification (SOCl2/MeOH, etc.) c3_path->esterification protect_acid Protect C3-COOH as Ester (e.g., -COOMe) c7_path->protect_acid final_product Final Derivatized Product amide_coupling->final_product esterification->final_product cross_coupling Select Cross-Coupling Reaction protect_acid->cross_coupling suzuki Suzuki-Miyaura (C-C bond) cross_coupling->suzuki Aryl/Vinyl Boronic Acid buchwald Buchwald-Hartwig (C-N bond) cross_coupling->buchwald Amine/ Amide other_cc Other (Sonogashira, etc.) (C-C, C-X bond) cross_coupling->other_cc Other Partner deprotect Deprotect/Hydrolyze Ester (LiOH or NaOH) suzuki->deprotect buchwald->deprotect other_cc->deprotect deprotect->final_product

Caption: Decision workflow for selective functionalization.

Experimental Protocols

Protocol 1: Esterification of C3-Carboxylic Acid (Methyl Ester Formation)

This protocol protects the carboxylic acid, preparing the scaffold for C7 functionalization.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).

  • Reagents: Suspend the acid in anhydrous methanol (MeOH, ~0.2 M). Cool the suspension to 0 °C in an ice bath.

  • Activation: Add thionyl chloride (SOCl₂, 2.0-3.0 eq) dropwise to the cooled suspension over 15 minutes. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

  • Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 65 °C). Monitor the reaction by TLC or LCMS until all starting material is consumed (typically 4-6 hours). The suspension should become a clear solution.

  • Workup: Cool the reaction to room temperature and carefully concentrate the solvent under reduced pressure.

  • Purification: Redissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution until effervescence ceases. Wash further with brine, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield methyl 7-chloroisoquinoline-3-carboxylate, which can often be used without further purification.

Protocol 2: Suzuki-Miyaura Coupling at C7 Position

This protocol describes a general procedure for coupling an arylboronic acid to the C7 position of the protected ester from Protocol 1.

  • Setup: In an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), combine methyl 7-chloroisoquinoline-3-carboxylate (1.0 eq), the desired arylboronic acid (1.5 eq), and finely powdered potassium phosphate (K₃PO₄, 3.0 eq).

  • Catalyst Loading: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%) and the biarylphosphine ligand (e.g., SPhos, 5.5 mol%).

  • Solvent: Add anhydrous, degassed toluene or 1,4-dioxane (~0.1 M).

  • Reaction: Seal the flask and heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LCMS (typically 12-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and palladium black.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude residue by flash column chromatography on silica gel to obtain the desired 7-aryl-isoquinoline-3-carboxylic acid methyl ester.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Nucleophilic Aromatic Substitution on 7-Chloro-6-nitroquinoline.
  • Harwood, H. J., & Johnson, T. B. (1934). Isoquinoline Derivatives. III. 3-Isoquinolinecarboxylic Acids. Journal of the American Chemical Society, 56(2), 468-470.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Chemistry Stack Exchange. (2014). Could you suggest me a good coupling method for amide synthesis between tetrahydroisoquinoline and a carboxylic acid?
  • Singh, U. P., & Gahtori, P. (2021). Quinoline-3-Carboxylic Acids "DNA Minor Groove-Binding Agent". Anti-cancer agents in medicinal chemistry, 21(13), 1656–1667.
  • BenchChem. (n.d.). A Comparative Guide to the Reactivity of 7- Chloro-6-nitroquinoline and 4-chloro-7- nitroquinoline in Nucleophilic Aromatic Substitution.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Singh, P. P., et al. (2014). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. ACS medicinal chemistry letters, 5(7), 800–804.
  • Kinnaird, J. W., et al. (2013). BippyPhos: A Single Ligand With Unprecedented Scope in the Buchwald-Hartwig Amination of (Hetero)aryl Chlorides. Journal of the American Chemical Society, 135(49), 18677–18688.
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • Wikipedia. (n.d.). Suzuki reaction.

Sources

Technical Support Center: Resolving Unexpected NMR Peaks in 7-Chloroisoquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 7-Chloroisoquinoline-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who may encounter unexpected signals in their Nuclear Magnetic Resonance (NMR) spectra. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify impurities, understand side reactions, and ultimately obtain a clean spectrum of your target compound.

Section 1: Foundational Knowledge - The Expected NMR Spectrum

Before troubleshooting unexpected peaks, it is crucial to have a clear understanding of the expected NMR spectrum for pure this compound.

Q1: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?

The expected chemical shifts can vary slightly based on the solvent used, concentration, and pH. However, the following tables provide a general reference for the anticipated peaks in a standard deuterated solvent like DMSO-d₆.

¹H NMR Spectral Data (Approximate Ranges)

ProtonChemical Shift (ppm)MultiplicityNotes
H1~9.3sSinglet, downfield due to proximity to nitrogen and carboxyl group.
H4~8.5sSinglet, deshielded by the aromatic system.
H5~8.2dDoublet, ortho coupling to H6.
H6~7.8ddDoublet of doublets, ortho coupling to H5 and meta coupling to H8.
H8~8.1dDoublet, meta coupling to H6.
COOH>13br sBroad singlet, highly variable and exchangeable with D₂O.[1][2][3]

¹³C NMR Spectral Data (Approximate Ranges)

CarbonChemical Shift (ppm)Notes
C=O~165-170Carboxylic acid carbonyl.[3][4]
Quaternary Carbons~125-155Includes C3, C4a, C7, C8a.
CH Carbons~120-140Includes C1, C4, C5, C6, C8.

Section 2: Troubleshooting Unexpected Peaks - A Symptom-Based Approach

This section addresses common issues encountered during the NMR analysis of this compound, categorized by the type of unexpected signal observed.

Q2: I am seeing broad peaks in my ¹H NMR spectrum. What could be the cause?

Broadening of NMR signals can be attributed to several factors. A logical troubleshooting workflow is essential to pinpoint the exact cause.[5]

Potential Causes & Diagnostic Steps:

  • Poor Shimming: The magnetic field homogeneity across the sample is crucial for sharp signals.

    • Action: Re-shim the spectrometer. If the problem persists, the issue may lie with the sample itself.

  • Low Solubility/Aggregation: The compound may not be fully dissolved or could be forming aggregates at the concentration used.

    • Action:

      • Visually inspect the NMR tube for any undissolved solid.

      • Try a more dilute sample.

      • Consider a different deuterated solvent in which the compound has higher solubility, such as DMSO-d₆ or Methanol-d₄.[5]

  • Paramagnetic Impurities: Traces of paramagnetic metals can cause significant line broadening.[6]

    • Action: If you suspect metal contamination from a previous reaction step (e.g., a catalyst), consider purification methods like passing the sample through a short plug of silica gel or celite.

  • Chemical Exchange: The carboxylic acid proton is known to undergo chemical exchange, leading to a broad signal. This is expected for the COOH peak but not for the aromatic protons.

Broad_Peaks_Troubleshooting Start Broad Peaks Observed Shim Re-shim Spectrometer Start->Shim Solubility Check Solubility & Concentration Shim->Solubility Not Resolved Result1 Sharp Peaks Shim->Result1 Resolved Paramagnetic Consider Paramagnetic Impurities Solubility->Paramagnetic Not Resolved Solubility->Result1 Resolved Result2 Persistent Broadening Paramagnetic->Result2 Purification Needed

Caption: Troubleshooting workflow for broad NMR peaks.

Q3: There's an unexpected singlet in the aromatic region (7-9 ppm). What could it be?

An unexpected singlet in this region often points to a related isoquinoline impurity where a proton has been substituted, or a starting material.

Potential Impurities & Identification:

  • Starting Materials: Depending on the synthetic route, unreacted starting materials are a common source of impurities. For instance, in a Bischler-Napieralski or Pictet-Spengler type synthesis, precursors may remain.[7][8]

    • Action: Run an NMR spectrum of your starting materials for comparison.

  • Isomeric Impurities: During the synthesis, isomers of the target molecule might form. For example, if the chlorination step is not completely regioselective, you might have other chloro-substituted isoquinoline-3-carboxylic acids.

    • Action: 2D NMR techniques like COSY and HMBC can help in elucidating the structure of the impurity by establishing proton-proton and proton-carbon correlations.

  • Decarboxylation Product: Although it requires harsh conditions, some decarboxylation to form 7-chloroisoquinoline might occur.

    • Action: Compare your spectrum with a known spectrum of 7-chloroisoquinoline. The PubChem database is a good resource for this.[9]

Q4: I see extra signals in the aliphatic region (0-4 ppm). Where are they coming from?

Signals in this region are almost certainly from solvent impurities or residual reagents from the workup.

Common Contaminants:

  • Residual Solvents: Solvents used during reaction or purification (e.g., ethyl acetate, hexane, dichloromethane) are notoriously difficult to remove completely.[5]

    • Action: Consult a table of common NMR solvent impurities to match the chemical shifts and multiplicities of the unexpected peaks.[10][11][12] Drying the sample under high vacuum for an extended period can help.

Table of Common Solvent Impurities:

Solvent¹H Chemical Shift (in CDCl₃)Multiplicity
Ethyl Acetate2.05 (s), 1.26 (t), 4.12 (q)s, t, q
Hexane~0.88, ~1.26m
Dichloromethane5.30s
Acetone2.17s
  • Grease: Silicone grease from glassware joints can appear as broad singlets around 0 ppm.

    • Action: Be meticulous with cleaning glassware and use minimal grease.

Q5: My carboxylic acid proton peak is not where I expect it, or it's missing. Why?

The chemical shift of the carboxylic acid proton is highly sensitive to its environment.[1][3]

Influencing Factors:

  • pH of the Sample: The ionization state of the carboxylic acid has a significant impact on the chemical shifts of nearby carbons and the proton itself.[13][14][15][16] In its deprotonated carboxylate form, the proton signal will disappear.

    • Action: If you suspect pH is an issue, you can try to acidify your sample slightly by adding a trace amount of a deuterated acid (e.g., TFA-d).

  • D₂O Exchange: The carboxylic acid proton is labile and will readily exchange with deuterium from D₂O.

    • Action: This is a useful diagnostic tool. Add a drop of D₂O to your NMR tube, shake it, and re-acquire the spectrum. The disappearance of the peak confirms it is an exchangeable proton (like -OH or -NH).[5]

COOH_Peak_Troubleshooting Start COOH Peak Anomaly Check_pH Is the sample basic? Start->Check_pH D2O_Exchange Perform D₂O Exchange Check_pH->D2O_Exchange No/Unsure Acidify Acidify Sample Check_pH->Acidify Yes Disappears Peak Disappears D2O_Exchange->Disappears Confirms exchangeable proton No_Change Peak Remains D2O_Exchange->No_Change Not an exchangeable proton

Caption: Diagnostic workflow for the carboxylic acid proton peak.

Section 3: Experimental Protocols

Protocol 1: D₂O Exchange for Identification of Labile Protons

Objective: To confirm the presence of an exchangeable proton (e.g., -COOH, -OH, -NH).

Procedure:

  • Prepare your sample of this compound in a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • Acquire a standard ¹H NMR spectrum.

  • Remove the NMR tube from the spectrometer.

  • Add one drop of deuterium oxide (D₂O) to the NMR tube.

  • Cap the tube and shake vigorously for 30 seconds to ensure mixing.

  • Re-acquire the ¹H NMR spectrum.

  • Analysis: Compare the two spectra. The disappearance of a peak in the second spectrum confirms it was from a labile proton.[5]

Protocol 2: Sample Purification via Acid-Base Extraction

Objective: To remove neutral or basic impurities from the acidic target compound.

Procedure:

  • Dissolve the crude sample in a suitable organic solvent (e.g., ethyl acetate).

  • Transfer the solution to a separatory funnel.

  • Add an aqueous solution of a weak base (e.g., saturated sodium bicarbonate).

  • Shake the funnel, venting frequently. The acidic product will move into the aqueous layer as its sodium salt, while neutral impurities remain in the organic layer.

  • Separate the aqueous layer.

  • Wash the aqueous layer with fresh organic solvent to remove any remaining neutral impurities.

  • Cool the aqueous layer in an ice bath and slowly acidify with a strong acid (e.g., 1M HCl) until the product precipitates out.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under high vacuum.

Section 4: Conclusion

Resolving unexpected NMR peaks is a systematic process of elimination. By understanding the expected spectrum of this compound and being aware of common impurities and spectral artifacts, researchers can confidently diagnose and resolve issues in their NMR data. This guide provides a framework for that process, combining foundational knowledge with practical troubleshooting steps.

References

  • Cistola, D. P., Small, D. M., & Hamilton, J. A. (1982). Ionization behavior of aqueous short-chain carboxylic acids: a carbon-13 NMR study. Journal of Lipid Research, 23(5), 795–799.
  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available from: [Link]

  • ACS Publications. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Available from: [Link]

  • KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Available from: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Available from: [Link]

  • Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. Available from: [Link]

  • ResearchGate. (n.d.). Effect of pH on the chemical shifts of the 13 C-NMR signals from the.... Available from: [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Available from: [Link]

  • University of Potsdam. (n.d.). Chemical shifts. Available from: [Link]

  • University of Wisconsin-Platteville. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Available from: [Link]

  • The OChem Whisperer. (2012). Guide to Solving NMR Questions. Available from: [Link]

  • Mondal, S. (2018). UNIT –V Heterocyclic Chemistry Quinoline, Isoquinoline and Indole. Available from: [Link]

  • Unknown Source. 4. 13C NMR Spectroscopy.
  • Chemistry Steps. (n.d.). NMR Spectroscopy Practice Problems. Available from: [Link]

  • The Royal Society of Chemistry. (n.d.). Synthesis of polysubstituted quinolines through promoter- regulated selective annulation and C−C bond cleavage from 2-styrylanilines and β-keto esters. Available from: [Link]

  • CHEM 2325 Module 21: Spectroscopy of Carboxylic Acids and Nitriles. (2024, June 17). YouTube. Available from: [Link]

  • University of Colorado Boulder. (n.d.). Example 9. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. Available from: [Link]

  • ResearchGate. (n.d.). pH-dependent chemical shift of carbonyl ¹³C-atoms of representative.... Available from: [Link]

  • Thieme. (n.d.). Isoquinoline. Available from: [Link]

  • Unknown Source. NMR Techniques in Organic Chemistry: a quick guide.
  • NMR Spectroscopy Practice Problems - Solving NMR Step by Step. (2019, March 11). YouTube. Available from: [Link]

  • Organic Syntheses. (n.d.). 4,7-dichloroquinoline. Available from: [Link]

  • SlideShare. (n.d.). Quinoline and isoquinoline- heterocyclic chemistry- pharmacy | PDF. Available from: [Link]

  • Google Patents. (n.d.). WO2003010144A2 - A process for synthesis of fluoroquinolonic derivatives.
  • Wikipedia. (n.d.). Isoquinoline. Available from: [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Available from: [Link]

  • Compound Interest. (2015). A guide to 13C NMR chemical shift values. Available from: [Link]

  • Google Patents. (n.d.). US5006659A - Preparation of 7-chloroquinoline-8-carboxylic acids.
  • Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]

  • PubChem. (n.d.). 7-Chloroisoquinoline. Available from: [Link]

  • Google Patents. (n.d.). US6562972B1 - Method for preparing heterocyclic-carboxylic acids.

Sources

Validation & Comparative

A Comparative Guide to 7-Chloroisoquinoline-3-carboxylic Acid and 7-Fluoroisoquinoline-3-carboxylic Acid for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the isoquinoline scaffold is a privileged structure, forming the backbone of numerous bioactive compounds.[1] Strategic functionalization of this core allows for the fine-tuning of physicochemical and pharmacological properties. This guide provides an in-depth, objective comparison of two such analogs: 7-Chloroisoquinoline-3-carboxylic acid and 7-Fluoroisoquinoline-3-carboxylic acid. Designed for researchers, scientists, and drug development professionals, this document synthesizes available data and provides field-proven insights to inform experimental design and compound selection.

Introduction: The Significance of Halogenation at the 7-Position

The introduction of a halogen atom into a drug candidate can profoundly influence its metabolic stability, binding affinity, and overall pharmacokinetic profile. Chlorine and fluorine are particularly interesting due to their distinct electronic and steric properties. Chlorine, being larger and more polarizable, can engage in halogen bonding and other specific interactions, while the highly electronegative and compact fluorine atom can alter pKa, improve metabolic stability by blocking sites of oxidation, and enhance binding affinity through favorable electrostatic interactions. This guide will explore how these fundamental differences between chlorine and fluorine manifest in the context of the isoquinoline-3-carboxylic acid framework.

Physicochemical Properties: A Comparative Analysis

A thorough understanding of a compound's physicochemical properties is paramount for predicting its behavior in biological systems. While direct, side-by-side experimental data for these two specific compounds is limited in publicly available literature, we can infer a comparative profile based on established principles and data from closely related structures.

PropertyThis compound7-Fluoroisoquinoline-3-carboxylic acidRationale for Comparison
Molecular Formula C₁₀H₆ClNO₂C₁₀H₆FNO₂The substitution of chlorine with fluorine is the only difference.
Molecular Weight 207.61 g/mol 191.16 g/mol Chlorine has a higher atomic mass than fluorine.[2][3]
Melting Point (°C) Predicted to be higherPredicted to be lowerGenerally, chloro-substituted aromatics have higher melting points than their fluoro-counterparts due to stronger intermolecular forces (van der Waals and potential for halogen bonding).
Aqueous Solubility Predicted to be lowerPredicted to be higherThe higher electronegativity and smaller size of fluorine can lead to more favorable interactions with water molecules compared to the bulkier and less electronegative chlorine.
Lipophilicity (LogP) Predicted to be higherPredicted to be lowerChlorine is more lipophilic than fluorine, which would likely result in a higher octanol-water partition coefficient for the chloro-derivative.
Acidity (pKa) Predicted to be slightly lower (more acidic)Predicted to be slightly higher (less acidic)The electron-withdrawing effect of the halogen at the 7-position will influence the acidity of the carboxylic acid at the 3-position. Fluorine's greater electronegativity might suggest a stronger acidifying effect; however, the resonance effects of chlorine can also play a significant role in stabilizing the carboxylate anion. A predicted pKa for the fluoro-analog is around 3.5.

Synthesis and Chemical Reactivity: Navigating the Synthetic Landscape

Proposed Synthetic Workflow:

Caption: A generalized synthetic workflow for 7-halo-isoquinoline-3-carboxylic acids.

Experimental Protocol: A Plausible Synthetic Route

The following is a hypothetical, yet chemically sound, protocol for the synthesis of this compound. This can be adapted for the fluoro-analog by starting with the corresponding fluorine-substituted precursor.

Step 1: Synthesis of 7-Chloroisoquinoline (via Pomeranz-Fritsch Reaction)

  • Reactants: 3-Chlorobenzaldehyde and aminoacetaldehyde diethyl acetal.

  • Procedure:

    • Equimolar amounts of 3-chlorobenzaldehyde and aminoacetaldehyde diethyl acetal are condensed, typically under acidic conditions, to form the corresponding Schiff base.

    • The crude Schiff base is then treated with a strong acid, such as concentrated sulfuric acid or polyphosphoric acid, and heated to induce cyclization.

    • The reaction mixture is carefully quenched with ice and neutralized to precipitate the crude 7-chloroisoquinoline.

    • Purification is achieved through column chromatography or recrystallization.

    • Causality: The acid catalyzes both the formation of the Schiff base and the subsequent electrophilic aromatic substitution that leads to the formation of the isoquinoline ring. The position of the chloro-substituent on the starting benzaldehyde dictates its final position on the isoquinoline core.

Step 2: Introduction of the Carboxylic Acid Moiety at the 3-Position

This step is more challenging and may require a multi-step sequence, for example, via a 3-methyl or 3-cyano precursor.

  • Hypothetical Route via a 3-Methyl Precursor: If a 3-methyl-7-chloroisoquinoline can be synthesized, the methyl group can be oxidized to a carboxylic acid.

  • Oxidation Protocol:

    • The 3-methyl-7-chloroisoquinoline is dissolved in a suitable solvent (e.g., pyridine or a mixture of t-butanol and water).

    • A strong oxidizing agent, such as potassium permanganate or selenium dioxide, is added portion-wise while monitoring the temperature.

    • The reaction is stirred at an elevated temperature until the starting material is consumed (monitored by TLC or LC-MS).

    • The reaction is quenched, and the product is extracted and purified.

    • Trustworthiness: This oxidation is a standard transformation in organic synthesis. The protocol's success relies on careful control of reaction conditions to avoid over-oxidation or degradation of the isoquinoline ring.

Biological Activity and Therapeutic Potential: An Inferential Comparison

The biological activity of these compounds will be dictated by the interplay of the isoquinoline core, the carboxylic acid group, and the halogen substituent. Isoquinoline-3-carboxylic acid derivatives have been explored as inhibitors of various enzymes and have shown potential in several therapeutic areas.[1][7]

Inferred Biological Profile:
FeatureThis compound7-Fluoroisoquinoline-3-carboxylic acidRationale
Potential Targets Kinases, polymerases, metabolic enzymesKinases, polymerases, metabolic enzymesThe isoquinoline-3-carboxylic acid scaffold is a known pharmacophore for various enzyme active sites.
Binding Affinity Potentially enhanced through halogen bondingPotentially enhanced through favorable electrostatic interactions and improved metabolic stabilityThe nature of the halogen will dictate the types of interactions it can form within a protein's binding pocket.
Metabolic Stability Moderately stableGenerally more stableThe carbon-fluorine bond is stronger than the carbon-chlorine bond, making the fluoro-analog less susceptible to metabolic degradation at that position.
Cell Permeability Potentially lowerPotentially higherThe higher lipophilicity of the chloro-derivative might suggest better membrane permeability, but this can be offset by other factors. The smaller size of fluorine may be advantageous.
Signaling Pathway Context: Kinase Inhibition

Many isoquinoline derivatives are known to be kinase inhibitors. The following diagram illustrates a generalized kinase signaling pathway that could be a target for these compounds.

Kinase_Pathway cluster_inhibition Potential Site of Inhibition Growth_Factor Growth_Factor Receptor_Tyrosine_Kinase Receptor_Tyrosine_Kinase Growth_Factor->Receptor_Tyrosine_Kinase Binds Downstream_Kinase_1 Downstream_Kinase_1 Receptor_Tyrosine_Kinase->Downstream_Kinase_1 Activates Downstream_Kinase_2 Downstream_Kinase_2 Downstream_Kinase_1->Downstream_Kinase_2 Phosphorylates Transcription_Factor Transcription_Factor Downstream_Kinase_2->Transcription_Factor Activates Cellular_Response Cellular_Response Transcription_Factor->Cellular_Response Regulates Gene Expression

Caption: A simplified kinase signaling cascade, a potential target for isoquinoline inhibitors.

Experimental Protocol: In Vitro Kinase Inhibition Assay

To empirically determine and compare the inhibitory potential of these two compounds, a robust in vitro kinase assay is essential.

Objective: To determine the IC₅₀ values of this compound and 7-Fluoroisoquinoline-3-carboxylic acid against a target kinase.

Materials:

  • Purified recombinant target kinase

  • Kinase-specific substrate peptide

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Test compounds (dissolved in DMSO)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • 384-well microplates

Procedure:

  • Compound Preparation: Prepare a serial dilution of each test compound in DMSO.

  • Reaction Setup: In a 384-well plate, add the assay buffer, the substrate peptide, and the test compound at various concentrations.

  • Enzyme Addition: Add the purified kinase to each well to initiate the reaction. Include positive (no inhibitor) and negative (no enzyme) controls.

  • ATP Addition: Add ATP to start the kinase reaction. Incubate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and add the detection reagent according to the manufacturer's protocol. This typically involves measuring the amount of ADP produced, which is proportional to kinase activity.

  • Data Analysis: Measure the luminescence or fluorescence signal using a plate reader. Calculate the percent inhibition for each compound concentration relative to the positive control. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Self-Validation: The inclusion of positive and negative controls ensures the validity of the assay. The reproducibility of the IC₅₀ values across multiple experiments will confirm the reliability of the data.

Conclusion and Future Directions

This guide has provided a comparative overview of this compound and 7-Fluoroisoquinoline-3-carboxylic acid, drawing upon established chemical principles and data from related compounds. While the fluoro-analog is predicted to have greater metabolic stability and potentially higher aqueous solubility, the chloro-derivative may offer unique binding interactions through halogen bonding.

The ultimate determination of which compound is superior for a particular drug discovery program will depend on the specific biological target and the desired pharmacological profile. The experimental protocols outlined herein provide a framework for the empirical evaluation of these promising scaffolds. Further research should focus on the direct synthesis and head-to-head biological testing of these compounds to validate the inferred properties and unlock their full therapeutic potential.

References

  • Diverse Isoquinoline Scaffolds by Ugi/Pomeranz–Fritsch and Ugi/Schlittler–Müller Reactions. Organic Letters. [Link]

  • The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Organic Reactions. [Link]

  • Pomeranz–Fritsch reaction. Wikipedia. [Link]

  • Diverse Isoquinoline Scaffolds by Ugi/Pomeranz-Fritsch and Ugi/Schlittler-Müller Reactions. National Institutes of Health. [Link]

  • Pomerantz-Fritsch synthesis of isoquinolines. Química Organica.org. [Link]

  • Diverse Isoquinoline Scaffolds by Ugi/Pomeranz–Fritsch and Ugi/Schlittler–Müller Reactions. ResearchGate. [Link]

  • Pomeranz-Fritsch Reaction. Merck Index. [Link]

  • Pomeranz–Fritsch Synthesis of Isoquinoline: Gas-Phase Collisional Activation Opens Additional Reaction Pathways. Journal of the American Chemical Society. [Link]

  • New Derivatives of 3,4-Dihydroisoquinoline-3-carboxylic Acid with Free-Radical Scavenging, d-Amino Acid Oxidase, Acetylcholinesterase and Butyrylcholinesterase Inhibitory Activity. National Institutes of Health. [Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. National Institutes of Health. [Link]

  • Isoquinoline Derivatives. III. 3-Isoquinolinecarboxylic Acids. Journal of the American Chemical Society. [Link]

  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar. [Link]

  • Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. National Institutes of Health. [Link]

  • Isoquinoline synthesis. Organic Chemistry Portal. [Link]

  • Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. [Link]

  • Isoquinoline synthesis. Química Organica.org. [Link]

  • Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Taylor & Francis Online. [Link]

  • Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Stork. [Link]

  • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. MDPI. [Link]

  • Direct C4 Halogenation of Isoquinolines via a Boc2O-Mediated Dearomatization Strategy. The Journal of Organic Chemistry. [Link]

  • Isoquinoline alkaloids. Wikipedia. [Link]

  • Natural isoquinoline alkaloids: Pharmacological features and multi-target potential for complex diseases. National Institutes of Health. [Link]

Sources

A Comparative Guide to the Biological Activity of 7-Chloroisoquinoline-3-carboxylic Acid and Structurally Related Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline and isoquinoline scaffolds are isomeric heterocyclic ring systems that form the structural core of a multitude of biologically active compounds.[1][2] While structurally similar, the placement of the nitrogen atom—at position 1 in quinoline and position 2 in isoquinoline—profoundly influences their metabolic fate, biological targets, and overall pharmacological profile.[1] This guide provides a comparative analysis of the known and predicted biological activities of 7-Chloroisoquinoline-3-carboxylic acid against well-characterized quinoline derivatives, offering insights into the structure-activity relationships that govern their function.

While direct experimental data on this compound is limited in publicly accessible literature, its potential bioactivity can be inferred by dissecting its structural components: the isoquinoline core, the 3-carboxylic acid moiety, and the 7-chloro substituent. This guide will juxtapose these features with those of prominent quinoline analogs to provide a predictive framework for its biological potential.

The Foundational Scaffolds: Quinoline vs. Isoquinoline

The primary distinction between quinoline and isoquinoline lies in their metabolic pathways and resulting toxicological profiles. Quinoline can be metabolized by cytochrome P450 enzymes to form a reactive quinoline-5,6-epoxide, which is genotoxic and carcinogenic due to its ability to bind covalently to DNA.[1] In stark contrast, isoquinoline metabolism does not produce this epoxide, rendering its metabolites generally non-genotoxic.[1] This fundamental difference is a critical consideration in drug design and safety assessment.

Beyond toxicity, both scaffolds are privileged structures found in compounds with a vast range of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antimalarial activities.[3][4][5][6]

Analysis of the Target Molecule: this compound

To understand the potential activity of this compound, we must analyze its key functional groups in the context of known structure-activity relationships (SAR).

  • Isoquinoline Core : As discussed, this core is generally considered to have a safer toxicological profile than the quinoline isomer.[1] The isoquinoline scaffold is present in numerous natural alkaloids and synthetic drugs with diverse pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties.[4][6]

  • 3-Carboxylic Acid Moiety : The presence of a carboxylic acid group, particularly at the 3-position, is a significant feature. Studies on isoquinoline-3-carboxylic acid (IQ3CA) have demonstrated its potent antibacterial activity against various plant bacteria, with evidence suggesting it disrupts cell membrane integrity.[7] In quinoline derivatives, a carboxylic acid at the C4 position is a strict requirement for the anticancer activity of certain inhibitors of dihydroorotate dehydrogenase.[8] However, esterification or amidation of this group can drastically alter or even abolish activity, highlighting its critical role in target interaction, likely through hydrogen bonding or salt bridge formation.[9]

  • 7-Chloro Substituent : Halogenation, particularly chlorination at the 7-position, is a classic modification in medicinal chemistry known to enhance the potency of quinoline-based drugs. The 7-chloro group is a key feature of the famous antimalarial drug Chloroquine and is crucial for its activity.[3] In other 7-chloroquinoline derivatives, this substituent contributes to potent anticancer and antimicrobial activities.[3][10][11][12] Its electron-withdrawing nature and lipophilicity can significantly influence the molecule's absorption, distribution, and binding affinity to biological targets.

Based on these components, this compound is predicted to possess antibacterial and potentially anticancer properties, with a more favorable safety profile than a direct quinoline analogue.

Comparative Analysis with Key Quinoline Derivatives

To contextualize the potential of this compound, we compare it to two well-established classes of quinoline derivatives that share some of its key structural features.

The most direct comparison for the 7-chloro substituent is with the 4-aminoquinoline class of antimalarials.

  • Shared Feature : The 7-chloro group is essential for the high potency of drugs like Chloroquine.[3]

  • Key Differences : The core is quinoline, not isoquinoline. The primary active moiety at the 4-position is a basic aminoalkyl side chain, not a carboxylic acid. This side chain is crucial for accumulation in the acidic food vacuole of the malaria parasite.

  • Inferred Activity : While this compound is unlikely to share the specific antimalarial mechanism of Chloroquine due to the lack of the basic side chain, the presence of the 7-chloro group on a heterocyclic core suggests a strong potential for other activities, such as anticancer or broad-spectrum antimicrobial effects, which have also been reported for 7-chloroquinoline derivatives.[5][12][13]

This class provides a valuable comparison for the 3-carboxylic acid moiety.

  • Shared Feature : The carboxylic acid at position 3 is a key pharmacophore. In fluoroquinolones, this group, along with the 4-oxo group, is essential for binding to bacterial DNA gyrase and topoisomerase IV, leading to potent antibacterial activity.

  • Key Differences : The core is a 4-oxo-quinoline (quinolone), not an isoquinoline. Fluoroquinolones typically have a fluorine atom at C6 and a piperazine or other cyclic amine at C7, which are critical for their spectrum of activity and potency.

  • Inferred Activity : The presence of the 3-carboxylic acid on the isoquinoline core strongly suggests that this compound could exhibit significant antibacterial activity.[7] While the exact mechanism may differ from fluoroquinolones due to the different core structure and substituents, the disruption of bacterial cellular processes is a probable outcome. Studies on isoquinoline-3-carboxylic acid have shown it damages bacterial cell membranes.[7]

Data Presentation: Comparative Overview

The following table summarizes the structural features and observed biological activities of the target molecule (inferred) and its quinoline-based comparators.

Compound ClassCore StructureKey Substituent(s)Primary Biological ActivityMechanism of Action (Example)
This compound Isoquinoline7-Chloro, 3-Carboxylic AcidAntibacterial (Predicted), Anticancer (Predicted)Disruption of bacterial cell membrane integrity (Inferred from IQ3CA)[7]
7-Chloro-4-aminoquinolines Quinoline7-Chloro, 4-Aminoalkyl chainAntimalarial, Anticancer[3][13]Inhibition of heme polymerization in the malaria parasite
Quinolone-3-carboxylic acids 4-Oxo-quinoline3-Carboxylic Acid, 4-Oxo, 6-Fluoro, 7-PiperazinylAntibacterialInhibition of bacterial DNA gyrase and topoisomerase IV
Anticancer Quinoline Carboxylic Acids Quinoline4-Carboxylic Acid, various hydrophobic groupsAnticancer[8]Inhibition of dihydroorotate dehydrogenase[8]

Visualizing Structural and Functional Relationships

To better understand the comparisons, the following diagrams illustrate the key molecular structures and a typical experimental workflow for assessing biological activity.

Molecular_Structures cluster_0 Target Molecule cluster_1 Quinoline Comparators mol1 7-Chloroisoquinoline- 3-carboxylic acid mol2 Chloroquine (A 4-Aminoquinoline) mol3 Ciprofloxacin (A Quinolone-3-carboxylic acid) Cytotoxicity_Workflow start Start: Cell Culture plate 1. Seed cancer cells in 96-well plates start->plate Prepare cells incubate1 2. Incubate for 24h (allow cells to adhere) plate->incubate1 treat 3. Add test compounds (e.g., 7-CIQ-3-CA & controls) at various concentrations incubate1->treat incubate2 4. Incubate for 48-72h treat->incubate2 assay 5. Add viability reagent (e.g., MTT, SRB) incubate2->assay incubate3 6. Incubate for 2-4h assay->incubate3 read 7. Solubilize formazan (MTT) or stain proteins (SRB) incubate3->read measure 8. Measure absorbance using a plate reader read->measure analyze 9. Calculate % viability and determine IC50 values measure->analyze end End: Cytotoxicity Data analyze->end Final results

Caption: General experimental workflow for an in vitro cytotoxicity assay.

Experimental Protocols

Protocol 1: In Vitro Antibacterial Activity (Minimum Inhibitory Concentration - MIC)

This protocol is foundational for determining the antibacterial potency of a novel compound.

Causality and Rationale: The MIC test is a quantitative method to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is a gold-standard assay for screening new antibacterial compounds. A low MIC value indicates high potency.

Methodology:

  • Preparation of Bacterial Inoculum: Culture a bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) in appropriate broth overnight at 37°C. Dilute the culture to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a series of two-fold serial dilutions in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria in broth without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound where no visible turbidity (bacterial growth) is observed. [1]

Protocol 2: In Vitro Anticancer Activity (MTT Cytotoxicity Assay)

This protocol measures the effect of a compound on the metabolic activity of cancer cells, which serves as an indicator of cell viability.

Causality and Rationale: The MTT assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt MTT to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells, allowing for a quantitative assessment of a compound's cytotoxicity. [14] Methodology:

  • Cell Plating: Seed human cancer cells (e.g., MCF-7 breast cancer, HCT-116 colon cancer) into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere. [10][14]2. Compound Treatment: Treat the cells with serial dilutions of the test compound (and a vehicle control, e.g., DMSO) and incubate for an additional 48 to 72 hours. [14]3. MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL. [14]4. Incubation: Incubate the plate for 2-4 hours at 37°C to allow for formazan crystal formation.

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance of the solubilized formazan at a wavelength of ~570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value from the dose-response curve. [10]

Conclusion

While direct experimental validation is pending, a structure-based analysis strongly suggests that This compound is a promising scaffold for biological investigation. The isoquinoline core provides a safer alternative to the potentially genotoxic quinoline nucleus. [1]The combination of a 7-chloro substituent, known to enhance potency in related heterocycles, and a 3-carboxylic acid moiety, a key pharmacophore for antibacterial and other activities, points toward significant potential in antimicrobial and anticancer applications. [3][7] Comparative analysis with established quinoline derivatives like Chloroquine and the fluoroquinolones provides a valuable framework for predicting its biological profile. Future research should focus on the synthesis of this compound and its evaluation in antibacterial and cytotoxicity assays to validate these predictions and explore its therapeutic potential.

References

  • Zhiyuan, X., Haixin, D., Xin, F., & Gang, F. (2024). Antibacterial Activity and Possibly Made of Action of Isoquinoline-3-Carboxylic Acid. Natural Product Communications. Available from: [Link]

  • de Oliveira, B. F., et al. (2020). Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity. Journal of the Brazilian Chemical Society. Available from: [Link]

  • Aboelnaga, A., & EL-Sayed, T. H. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Phosphorus, Sulfur, and Silicon and the Related Elements. Available from: [Link]

  • Gomha, S. M., et al. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules. Available from: [Link]

  • Karolis, C., et al. (2024). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Molecules. Available from: [Link]

  • Aboelnaga, A., & EL-Sayed, T. H. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. ResearchGate. Available from: [Link]

  • Pindur, U., & Lemster, T. (2021). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. Molecules. Available from: [Link]

  • Al-Warhi, T., et al. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules. Available from: [Link]

  • ResearchGate. (2025). Novel isoquinoline derivatives as antimicrobial agents. ResearchGate. Available from: [Link]

  • Ferraz, K. S. O., et al. (2019). 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. Molecules. Available from: [Link]

  • Ukwueze, S. E., et al. (2000). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. Boll Chim Farm. Available from: [Link]

  • Hafez, H. N., et al. (2022). Synthesis, Anti-Proliferative Activity, DFT and Docking Studies of Some Novel Chloroquinoline-Based Heterocycles. Polycyclic Aromatic Compounds. Available from: [Link]

  • Aboelnaga, A., & EL-Sayed, T. H. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. ResearchGate. Available from: [Link]

  • El-Sayed, M. A. A., et al. (2017). Synthesis, crystallographic characterization, molecular docking and biological activity of isoquinoline derivatives. Chemistry Central Journal. Available from: [Link]

  • Chen, S. F., et al. (1990). Structure-activity Relationship of Quinoline Carboxylic Acids. A New Class of Inhibitors of Dihydroorotate Dehydrogenase. Biochemical Pharmacology. Available from: [Link]

  • Nartey, E., et al. (2022). Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. Antibiotics. Available from: [Link]

  • Drug Design Org. Structure Activity Relationships. Drug Design Org. Available from: [Link]

  • Sharma, P., et al. (2020). A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES. International Journal of Advanced Research. Available from: [Link]

  • Wang, Y., et al. (2024). Isolation, biological activity, and synthesis of isoquinoline alkaloids. Natural Product Reports. Available from: [Link]

  • Savini, L., et al. (2016). Organocatalytic synthesis and evaluation of 7-chloroquinoline-1,2,3-triazoyl carboxamides as potential antinociceptive, anti-inflammatory and anticonvulsant agent. RSC Advances. Available from: [Link]

  • Ramachary, D. B., et al. (2015). Organocatalytic Synthesis and Antioxidant Properties 7-Chloroquinoline-1,2,3-triazoyl Carboxylates. Journal of the Brazilian Chemical Society. Available from: [Link]

  • SciSpace. (2015). 7-Chloroquinoline-1,2,3-triazoyl Carboxylates: Organocatalytic Synthesis and Antioxidant Properties. SciSpace. Available from: [Link]

  • Camacho, J. R., et al. (2025). Optimization of the synthesis, in silico ADME/Tox profiling studies, and evaluation of the antimalarial activity of (7-chloroquinolin-4-ylthio) alkylbenzoate derivatives. Semantic Scholar. Available from: [Link]

  • Wang, Y., et al. (2011). Design, synthesis and biological evaluation of novel 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as aminopeptidase N/CD13 inhibitors. Bioorganic & Medicinal Chemistry. Available from: [Link]

  • Syniugin, A. R., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry. Available from: [Link]

  • Yufitasari, E., et al. (2022). Synthesis of antioxidant and antimicrobial bioactive compounds based on the quinoline-hydrazone and benzimidazole structure. AIP Conference Proceedings. Available from: [Link]

Sources

The Pivotal Role of the 7-Position: A Guide to the Structure-Activity Relationship of Isoquinoline-3-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

The isoquinoline-3-carboxylic acid scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid structure and hydrogen bonding capabilities make it an attractive starting point for the design of enzyme and receptor inhibitors. Within this scaffold, substitutions at the 7-position have emerged as a critical determinant of biological activity, profoundly influencing potency and selectivity. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 7-substituted isoquinoline-3-carboxylic acids, drawing comparative insights from the closely related and more extensively studied quinoline-3-carboxylic acid analogs. Experimental data and detailed protocols are provided to empower researchers in the rational design of novel therapeutics based on this versatile scaffold.

The Isoquinoline-3-Carboxylic Acid Core: A Foundation for Inhibition

The isoquinoline-3-carboxylic acid moiety possesses key features that contribute to its biological activity. The carboxylic acid group can act as a hydrogen bond donor and acceptor, as well as a key anchoring point within the binding sites of various enzymes and receptors through ionic interactions. The bicyclic aromatic ring system provides a rigid framework for the precise spatial orientation of substituents and can engage in π-π stacking and hydrophobic interactions with protein residues.

Decoding the Influence of 7-Substituents: A Comparative SAR Analysis

While direct and extensive SAR studies on a wide range of 7-substituted isoquinoline-3-carboxylic acids are limited in the public domain, valuable insights can be gleaned from comprehensive studies on the analogous quinoline-3-carboxylic acid scaffold. The electronic and steric effects of substituents at the 7-position of the quinoline ring are expected to have a similar impact on the isoquinoline counterpart due to their bioisosteric relationship.

Impact on Cellular Respiration and Dehydrogenase Inhibition

A seminal study by Shah and Coats investigated a series of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration in Ehrlich ascites cells and as inhibitors of malate dehydrogenase.[1] Their findings highlight the crucial role of the physicochemical properties of the 7-substituent in determining biological activity.

Key SAR Observations:

  • Lipophilicity is Key for Cellular Activity: The inhibition of Ehrlich ascites cell respiration was found to be linearly related to the lipophilicity (π value) of the 7-substituent. This suggests that more lipophilic substituents enhance the ability of the molecule to cross the cell membrane and reach its intracellular target.

  • Steric Factors Dominate Enzyme Inhibition: In contrast, the inhibition of malate dehydrogenase was primarily dependent on the molar refractivity (MR), a measure of steric bulk. This indicates that the size and shape of the 7-substituent are critical for optimal binding to the enzyme's active site.

Table 1: Comparative Activity of 7-Substituted 4-Hydroxyquinoline-3-carboxylic Acids [1]

7-Substituent (R)Physicochemical Parameter (π)Physicochemical Parameter (MR)Ehrlich Ascites Cell Respiration Inhibition (log 1/C)Malate Dehydrogenase Inhibition (log 1/C)
H0.000.103.443.15
CH₃0.560.563.703.30
Cl0.710.603.853.40
Br0.860.894.003.52
OCH₃-0.020.793.523.35
OCF₃1.040.794.153.48
NO₂-0.280.743.303.25

Logical Relationship of SAR:

SAR_Logic substituent 7-Substituent Properties lipophilicity Increased Lipophilicity (π) substituent->lipophilicity steric_bulk Optimal Steric Bulk (MR) substituent->steric_bulk cell_permeation Enhanced Cell Membrane Permeation lipophilicity->cell_permeation enzyme_binding Improved Enzyme Binding Affinity steric_bulk->enzyme_binding cellular_activity Increased Cellular Activity cell_permeation->cellular_activity enzyme_inhibition Increased Enzyme Inhibition enzyme_binding->enzyme_inhibition

Caption: Physicochemical properties of the 7-substituent drive biological activity.

Targeting Protein Kinases: Insights from Quinoline-3-Carboxylic Acid Inhibitors of CK2

Protein kinase CK2 is a constitutively active serine/threonine kinase implicated in cell growth, proliferation, and survival, making it an attractive target for cancer therapy. A study by Syniugin et al. explored a series of 3-quinoline carboxylic acid derivatives as CK2 inhibitors, providing valuable SAR data that can be extrapolated to the isoquinoline scaffold.[2][3]

Key SAR Observations:

  • Electron-Withdrawing Groups Enhance Potency: The presence of electron-withdrawing groups on the quinoline ring system generally leads to increased inhibitory activity.

  • Substitutions at the 7-Position Modulate Activity: While a comprehensive set of 7-substituted analogs was not reported, the data suggests that substitution at this position is well-tolerated and can be used to fine-tune activity and physicochemical properties. For instance, the introduction of a bromine atom at the 7-position of a related 2-oxo-1,2-dihydroquinoline-3-carboxylic acid resulted in a potent inhibitor.[3]

Table 2: Activity of Selected 3-Quinoline Carboxylic Acid Derivatives as CK2 Inhibitors [2]

CompoundSubstituentsIC₅₀ (µM)
16,7-dichloro-2-amino1.5
26-bromo-2-amino2.3
37-bromo-2-oxo-1,2-dihydro3.8
46,8-dibromo-2-amino0.95

Experimental Workflow for Kinase Inhibitor Screening:

Kinase_Assay_Workflow start Start: Compound Library prepare_reagents Prepare Reagents: - Recombinant CK2 - ATP (γ-³²P) - Substrate Peptide start->prepare_reagents reaction_setup Set up Reaction Mixture: - Buffer - MgCl₂ - Test Compound - CK2 prepare_reagents->reaction_setup initiate_reaction Initiate Reaction with ATP/Substrate reaction_setup->initiate_reaction incubation Incubate at 30°C initiate_reaction->incubation stop_reaction Stop Reaction (e.g., with Phosphoric Acid) incubation->stop_reaction spot_on_paper Spot Mixture onto Phosphocellulose Paper stop_reaction->spot_on_paper wash_paper Wash Paper to Remove Unincorporated ³²P-ATP spot_on_paper->wash_paper scintillation_counting Measure Radioactivity (Scintillation Counting) wash_paper->scintillation_counting data_analysis Data Analysis: - Calculate % Inhibition - Determine IC₅₀ scintillation_counting->data_analysis end End: SAR Data data_analysis->end

Caption: A typical workflow for a radiometric protein kinase assay.

Experimental Protocols

General Synthetic Protocol for 7-Substituted Isoquinoline-3-Carboxylic Acids

The synthesis of 7-substituted isoquinoline-3-carboxylic acids can be achieved through various established synthetic routes. A common and versatile method is the Pomeranz-Fritsch-Bobbitt reaction, which involves the cyclization of a Schiff base derived from a substituted benzaldehyde and an aminoacetal.

Step-by-Step Methodology:

  • Synthesis of the Substituted Benzaldehyde: Start with a commercially available or synthesized benzaldehyde bearing the desired substituent at the meta-position (which will become the 7-position of the isoquinoline).

  • Formation of the Schiff Base: React the substituted benzaldehyde with aminoacetaldehyde diethyl acetal in a suitable solvent such as ethanol or toluene, often with azeotropic removal of water.

  • Reductive Amination (Bobbitt Modification): The resulting imine is reduced in situ, for example, with sodium borohydride, to yield the corresponding N-substituted aminoacetal.

  • Cyclization: The aminoacetal is then subjected to acidic conditions (e.g., sulfuric acid, polyphosphoric acid) to effect cyclization and formation of the isoquinoline ring system.

  • Introduction of the Carboxylic Acid Group: The 3-position of the isoquinoline can be functionalized to introduce the carboxylic acid. This can be achieved, for example, by lithiation at the 3-position followed by quenching with carbon dioxide.

  • Purification: The final product is purified by standard techniques such as recrystallization or column chromatography.

Protocol for a Dehydrogenase Inhibition Assay

This protocol describes a general method for determining the inhibitory activity of test compounds against a dehydrogenase enzyme, such as malate dehydrogenase.

Step-by-Step Methodology:

  • Prepare Reagents:

    • Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.5).

    • Enzyme solution (e.g., Malate Dehydrogenase) in assay buffer.

    • Substrate solution (e.g., Oxaloacetate) in assay buffer.

    • Cofactor solution (e.g., NADH) in assay buffer.

    • Test compound solutions at various concentrations in a suitable solvent (e.g., DMSO), with a final solvent concentration in the assay kept constant and low (e.g., <1%).

  • Assay Procedure (96-well plate format):

    • To each well, add 50 µL of assay buffer.

    • Add 2 µL of the test compound solution (or DMSO for control).

    • Add 20 µL of the enzyme solution and incubate for 10-15 minutes at room temperature to allow for compound-enzyme interaction.

    • Add 20 µL of the cofactor (NADH) solution.

    • Initiate the reaction by adding 10 µL of the substrate (oxaloacetate) solution.

  • Data Acquisition:

    • Immediately measure the decrease in absorbance at 340 nm (due to the oxidation of NADH to NAD⁺) over a period of 5-10 minutes using a microplate reader. The rate of the reaction is proportional to the slope of the absorbance versus time plot.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion and Future Perspectives

The 7-position of the isoquinoline-3-carboxylic acid scaffold is a key "handle" for modulating biological activity. As evidenced by comparative analysis with quinoline-based inhibitors, the introduction of substituents at this position allows for the fine-tuning of physicochemical properties such as lipophilicity and steric bulk, which in turn govern cellular permeability and target binding affinity. Future research in this area should focus on the systematic synthesis and biological evaluation of diverse libraries of 7-substituted isoquinoline-3-carboxylic acids against a range of therapeutic targets. A deeper understanding of the SAR for this scaffold will undoubtedly accelerate the discovery of novel and potent drug candidates for a variety of diseases.

References

  • Syniugin, A. R., Ostrynska, O. V., Chekanov, M. O., Volynets, G. P., Starosyla, S. A., Bdzhola, V. G., & Yarmoluk, S. M. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 160–169. [Link][2]

  • Shah, K. J., & Coats, E. A. (1977). Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration. Journal of Medicinal Chemistry, 20(8), 1001–1006. [Link][1]

  • Syniugin, A. R., Ostrynska, O. V., Chekanov, M. O., Volynets, G. P., Starosyla, S. A., Bdzhola, V. G., & Yarmoluk, S. M. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. ResearchGate. [Link]

  • Syniugin, A. R., Ostrynska, O. V., Chekanov, M. O., Volynets, G. P., Starosyla, S. A., Bdzhola, V. G., & Yarmoluk, S. M. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Taylor & Francis Online. [Link][3]

Sources

A Comparative Guide to the Synthetic Routes of 7-Haloisoquinoline-3-carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 7-Haloisoquinoline-3-Carboxylic Acid Scaffold

The isoquinoline core is a privileged heterocyclic motif, forming the structural backbone of numerous natural alkaloids and synthetic pharmaceuticals. Within this class, 7-haloisoquinoline-3-carboxylic acids represent a particularly valuable subclass of building blocks for drug discovery and development. The halogen at the 7-position serves as a versatile synthetic handle for late-stage functionalization via transition-metal-catalyzed cross-coupling reactions, enabling the exploration of chemical space and the optimization of structure-activity relationships (SAR). The carboxylic acid at the 3-position provides a crucial anchor for forming amide bonds or acting as a bioisostere for other key functional groups, profoundly influencing the molecule's interaction with biological targets.[1] Given their utility in developing novel therapeutics, including kinase inhibitors and anticancer agents, the efficient and strategic synthesis of these compounds is of paramount importance to medicinal chemists.[2][3]

This guide provides a comparative analysis of the primary synthetic strategies to access 7-haloisoquinoline-3-carboxylic acids. We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols, and present a critical evaluation of their respective strengths and weaknesses to inform your synthetic planning.

Overview of Primary Synthetic Strategies

The construction of the 7-haloisoquinoline-3-carboxylic acid core can be approached through several distinct strategies. The choice of route is often dictated by factors such as the availability of starting materials, desired scale, tolerance to functional groups, and overall step economy. The main strategies involve either constructing the pyridine ring onto a pre-functionalized halogenated benzene precursor or performing late-stage halogenation on a pre-formed isoquinoline ring system.

cluster_0 Retrosynthetic Approaches cluster_1 Route A Precursors cluster_2 Route B Precursors Target 7-Haloisoquinoline-3-carboxylic Acid RouteA Route A: Pyridine Ring Formation Target->RouteA RouteB Route B: Late-Stage Halogenation Target->RouteB PrecursorA1 Halogenated Benzaldehyde + Amino Acid Derivative RouteA->PrecursorA1 Classical Cyclizations (Pomeranz-Fritsch, Bischler-Napieralski) PrecursorA2 Halogenated Benzamidine + Alkyne RouteA->PrecursorA2 Modern C-H Activation (Rh-Catalyzed) PrecursorB1 7-Aminoisoquinoline-3-carboxylic Acid RouteB->PrecursorB1 Sandmeyer-Type Reaction

Caption: High-level retrosynthetic strategies for 7-haloisoquinoline-3-carboxylic acids.

Route 1: Classical Thermal Cyclization (Gould-Jacobs Analogy)

While the Gould-Jacobs reaction is classically used for quinoline synthesis, its principles of condensing an aniline with a malonate derivative followed by high-temperature cyclization provide a robust and instructive framework for constructing the isoquinoline core from analogous precursors.[4] This approach is characterized by its use of readily available starting materials and its operational simplicity, though often at the cost of harsh reaction conditions.

Principle & Mechanism

This strategy involves two key transformations:

  • Condensation: A substituted 2-aminobenzaldehyde reacts with a diethyl malonate derivative to form a vinylogous amide intermediate.

  • Thermal Cyclization: Intramolecular cyclization at high temperatures (often >250 °C), driven by electrophilic attack of the aryl ring onto the activated malonate-derived side chain, forms the pyridine ring. This is followed by aromatization. Subsequent hydrolysis of the resulting ester yields the target carboxylic acid.

The high temperature required for cyclization is a critical parameter. Solvents with high boiling points, such as Dowtherm A, are typically employed to achieve the necessary thermal energy for the intramolecular electrophilic aromatic substitution to occur.[1]

cluster_mech1 Gould-Jacobs Type Mechanism Start 4-Halo-2-aminobenzaldehyde + Diethyl Malonate Intermediate Vinylogous Amide Intermediate Start->Intermediate Condensation (-EtOH, -H2O) Cyclized Dihydroisoquinoline Ester Intermediate->Cyclized Thermal Cyclization (e.g., 250°C, Dowtherm A) ProductEster Ethyl 7-Haloisoquinoline- 3-carboxylate Cyclized->ProductEster Aromatization FinalProduct 7-Haloisoquinoline- 3-carboxylic Acid ProductEster->FinalProduct Saponification (e.g., NaOH, H3O+)

Caption: Workflow for the classical thermal cyclization route.

Experimental Protocol (Adapted from Gould-Jacobs Quinoline Synthesis[1][6])

Step 1: Synthesis of Ethyl 7-chloro-4-hydroxyisoquinoline-3-carboxylate

  • Reaction Setup: In a 250 mL round-bottomed flask equipped with a reflux condenser, combine 2-amino-4-chlorobenzaldehyde (15.5 g, 0.1 mol) and diethyl malonate (16.8 g, 0.105 mol).

  • Condensation: Heat the mixture on a steam bath for 2 hours, allowing the evolved ethanol and water to escape. The resulting viscous oil is used directly in the next step.

  • Cyclization: In a separate 1 L flask equipped with an air condenser and mechanical stirrer, heat Dowtherm A (250 mL) to a vigorous boil (~258 °C).

  • Addition: Carefully and slowly pour the warm product from the previous step through the condenser into the boiling Dowtherm A.

  • Reaction: Continue heating and stirring for 1 hour. During this time, the cyclized product will precipitate.

  • Workup: Cool the mixture to below 100 °C and filter the solid product. Wash the filter cake with two 100 mL portions of hexane or petroleum ether to remove Dowtherm A. Air-dry the solid.

Step 2: Saponification to 7-chloro-4-hydroxyisoquinoline-3-carboxylic Acid

  • Hydrolysis: Transfer the air-dried filter cake to a 1 L flask. Add 250 mL of 10% aqueous sodium hydroxide solution.

  • Reflux: Heat the mixture to reflux with vigorous stirring until all the solid dissolves (approx. 1-2 hours).

  • Acidification: Cool the resulting solution in an ice bath. Carefully acidify to pH 2-3 with concentrated hydrochloric acid.

  • Isolation: Collect the precipitated 7-chloro-4-hydroxyisoquinoline-3-carboxylic acid by filtration, wash thoroughly with cold water, and dry under vacuum. Note: This provides a 4-hydroxyisoquinoline. Removal of the 4-hydroxy group would require additional steps (e.g., chlorination with POCl₃ followed by reductive dehalogenation).

Route 2: Modern Transition-Metal-Catalyzed C-H Annulation

Transition-metal-catalyzed C-H activation has emerged as a powerful, atom-economical strategy for synthesizing complex heterocycles.[5] Rhodium(III)-catalyzed annulation of benzamides with alkynes is particularly effective for the regioselective construction of isoquinolones, which are direct precursors to the desired isoquinoline scaffold.

Principle & Mechanism

This approach utilizes a directing group on the aromatic substrate (e.g., an amide or oxime) to guide a transition metal catalyst to a specific ortho C-H bond. The catalyst then facilitates a cascade of reactions: C-H activation, alkyne insertion, and cyclization to form the new heterocyclic ring. Using an internal oxidant, such as an N-O bond in an N-acyloxy benzamide, allows the catalytic cycle to proceed without external oxidizing agents.

The key advantages of this method are its high regioselectivity, broad functional group tolerance, and often milder reaction conditions compared to classical methods. The choice of the alkyne coupling partner is crucial; using an alkyne bearing a carboxylate group, such as ethyl propiolate, directly installs the required functionality at the 3-position.

cluster_mech2 Rh(III)-Catalyzed C-H Annulation Start N-Pivaloyloxy-4-halobenzamide + Ethyl Propiolate Intermediate Rhodacycle Intermediate Start->Intermediate C-H Activation & Alkyne Insertion Catalyst [Cp*RhCl2]2, AgSbF6 Catalyst->Intermediate Product 7-Haloisoquinolone-3-carboxylate Intermediate->Product Reductive Elimination Final 7-Haloisoquinoline- 3-carboxylic Acid Product->Final Aromatization/Hydrolysis

Caption: Catalytic cycle overview for Rh(III)-catalyzed isoquinolone synthesis.

Experimental Protocol (Representative)

Step 1: Synthesis of Ethyl 7-bromo-1-oxoisoquinoline-3-carboxylate

  • Reaction Setup: To an oven-dried Schlenk tube, add N-pivaloyloxy-4-bromobenzamide (0.30 g, 1.0 mmol), [Cp*RhCl₂]₂ (12.3 mg, 0.02 mmol, 2 mol%), and AgSbF₆ (27.5 mg, 0.08 mmol, 8 mol%).

  • Inert Atmosphere: Evacuate and backfill the tube with argon three times.

  • Reagent Addition: Add anhydrous 1,2-dichloroethane (DCE, 5 mL) followed by ethyl propiolate (0.12 mL, 1.2 mmol).

  • Reaction: Seal the tube and heat the mixture at 80 °C for 12 hours.

  • Workup: Cool the reaction to room temperature. Filter the mixture through a pad of celite, washing with dichloromethane. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the target isoquinolone.

Step 2: Conversion to Ethyl 7-Bromoisoquinoline-3-carboxylate and Hydrolysis

  • Aromatization: The isoquinolone can be converted to the isoquinoline via a two-step process: conversion of the N-H lactam to an N-triflate (using Tf₂O and pyridine) followed by a reductive detriflation, or conversion to a 1-chloro derivative (using POCl₃) followed by reductive dehalogenation (e.g., H₂, Pd/C).

  • Hydrolysis: The resulting ethyl 7-bromoisoquinoline-3-carboxylate (0.5 g, 1.78 mmol) is dissolved in a mixture of ethanol (10 mL) and water (5 mL). Sodium hydroxide (0.14 g, 3.56 mmol) is added, and the mixture is stirred at 60 °C for 4 hours. After cooling, the ethanol is removed in vacuo, and the aqueous solution is acidified with 1 M HCl. The resulting precipitate is filtered, washed with water, and dried to afford 7-bromoisoquinoline-3-carboxylic acid.[6]

Route 3: The Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction is a cornerstone of isoquinoline synthesis, involving the acid-catalyzed cyclization of a benzalaminoacetal.[7] While historically significant, this route is often plagued by low yields and, crucially for this target, a lack of regioselectivity when using meta-substituted benzaldehydes.

Principle & Drawbacks

The reaction condenses a benzaldehyde with 2,2-diethoxyethylamine to form a Schiff base (a benzalaminoacetal), which then undergoes cyclization in strong acid.[7] When starting with a 4-halobenzaldehyde (which would be required to produce a 7-haloisoquinoline), the electrophilic cyclization can occur at either the C-2 or C-6 position of the benzene ring. This leads to a mixture of the desired 7-haloisoquinoline and the undesired 5-haloisoquinoline.

Crucial Field Insight: For the synthesis of 7-bromoisoquinoline, the Pomeranz-Fritsch reaction is known to produce an almost 1:1 mixture of the 7-bromo and 5-bromo isomers, which are very difficult to separate. The overall yield is often less than 20%, making this route inefficient and impractical for producing pure 7-haloisoquinoline derivatives.[8]

Due to these significant drawbacks, a detailed protocol is omitted in favor of more efficient and selective methods. This route should generally be avoided unless no other alternatives are feasible.

Comparative Analysis Summary

MetricRoute 1: Classical Thermal CyclizationRoute 2: Rh(III)-Catalyzed AnnulationRoute 3: Pomeranz-Fritsch
Overall Yield Moderate to Good (for quinoline analogs)Good to ExcellentVery Low (<20%)[8]
Regioselectivity High (pre-defined by starting material)High (directed by C-H activation)Poor (forms 5- and 7-isomers)[8]
Reaction Conditions Harsh (High Temp. >250 °C)[1]Mild to Moderate (40-100 °C)Harsh (Strong Acid, Heat)[7]
Starting Materials Simple, commercially availableRequires pre-synthesis of activated amideSimple, commercially available
Scalability Feasible, but requires specialized high-temp equipmentCatalyst cost can be a factor; feasiblePoor due to low yield and purification issues
Key Advantage Uses inexpensive bulk starting materialsHigh efficiency, selectivity, and functional group toleranceConceptually simple
Key Disadvantage Very high temperatures; potential for side reactionsExpensive catalyst; multi-step starting materialPoor regioselectivity and low yield

Conclusion and Recommendations

For researchers and drug development professionals seeking to synthesize 7-haloisoquinoline-3-carboxylic acids, the choice of synthetic route has profound implications for efficiency, purity, and scalability.

  • For Versatility and Efficiency: The Transition-Metal-Catalyzed C-H Annulation (Route 2) is the superior strategy. Its high regioselectivity completely avoids the isomer issues that plague classical methods like the Pomeranz-Fritsch reaction. While it requires a more complex starting material and an expensive rhodium catalyst, the mild conditions, high yields, and broad substrate scope make it the method of choice for medicinal chemistry applications where rapid analog synthesis and high purity are critical.

  • For Cost-Effective, Large-Scale Synthesis (with adaptation): The Classical Thermal Cyclization (Route 1) , by analogy to the Gould-Jacobs reaction, presents a viable, albeit challenging, path. Its reliance on inexpensive starting materials is a major advantage for scale-up. However, the extremely high temperatures pose significant engineering challenges, and the synthesis may require modification to directly yield the isoquinoline core rather than the quinoline.

  • To Be Avoided: The Pomeranz-Fritsch Reaction (Route 3) is not recommended for this specific target class due to its documented poor regioselectivity and low yields. The difficulty in separating the resulting 5- and 7-halo isomers makes it an impractical choice for producing pure, pharmaceutically relevant intermediates.

By carefully weighing these factors, scientists can select the most appropriate synthetic strategy to efficiently access these valuable 7-haloisoquinoline-3-carboxylic acid building blocks for their research programs.

References

  • Pomeranz–Fritsch reaction - Wikipedia. [URL: https://en.wikipedia.org/wiki/Pomeranz%E2%80%93Fritsch_reaction]
  • Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. ResearchGate. [URL: https://www.researchgate.net/publication/279854446_Synthesis_of_New_7-chloro-8-substituted-14-dihydro-4-oxo-quinolin-3-carboxylic_Acids]
  • Ethyl 3,7-dichloroquinoline-8-carboxylate - PMC - NIH. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3200843/]
  • Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. ResearchGate. [URL: https://www.researchgate.
  • 7-Bromoisoquinoline-3-carboxylic acid - MySkinRecipes. MySkinRecipes. [URL: https://www.myskinrecipes.com/shop/th/products/7-bromoisoquinoline-3-carboxylic-acid-146652.html]
  • Synthesis of ethyl 7-ethyl-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate. PrepChem.com. [URL: https://www.prepchem.
  • Synthesis of Functionalized Isoquinolone Derivatives via Rh(III)-Catalyzed [4+2]-Annulation of Benzamides with Internal Acetylene-Containing α-CF3-α-Amino Carboxylates - PMC - NIH. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9736025/]
  • Rh(III)-Catalyzed Defluorinative [4 + 2] Annulation of N -Sulfonylarylamides with Ethyl 2-Diazo-3,3,3-trifluoropropanoate: Synthesis of 1,3,4-Functionalized Isoquinolines - ResearchGate. ResearchGate. [URL: https://www.researchgate.net/publication/365922312_RhIII-Catalyzed_Defluorinative_4_2_Annulation_of_N-Sulfonylarylamides_with_Ethyl_2-Diazo-333-trifluoropropanoate_Synthesis_of_134-Functionalized_Isoquinolines]
  • Rh(III)-Catalyzed Defluorinative [4 + 2] Annulation of N-Sulfonylarylamides with Ethyl 2-Diazo-3,3,3-trifluoropropanoate: Synthesis of 1,3,4-Functionalized Isoquinolines - PubMed. National Institutes of Health. [URL: https://pubmed.ncbi.nlm.nih.gov/36454045/]
  • CN102875465A - Method for preparing 7-bromoisoquinoline - Google Patents. Google Patents. [URL: https://patents.google.
  • Mechanistic Studies on Rh(III)-Catalyzed Defluorinative Annulation of N-Sulfonylarylamides with Ethyl 2-Diazo-3,3,3-Trifluoropropanoates - ResearchGate. ResearchGate. [URL: https://www.researchgate.net/publication/365922312_RhIII-Catalyzed_Defluorinative_4_2_Annulation_of_N-Sulfonylarylamides_with_Ethyl_2-Diazo-333-trifluoropropanoate_Synthesis_of_134-Functionalized_Isoquinolines]
  • 4,7-dichloroquinoline - Organic Syntheses Procedure. Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=CV3P0272]
  • Derivatives of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid - ResearchGate. ResearchGate. [URL: https://www.researchgate.net/publication/232938814_Derivatives_of_1234-Tetrahydroisoquinoline-3-carboxylic_Acid]
  • Chloroquine synthesis - ChemicalBook. ChemicalBook. [URL: https://www.chemicalbook.
  • Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed. National Institutes of Health. [URL: https://pubmed.ncbi.nlm.nih.gov/27586520/]
  • Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules - NIH. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10228892/]
  • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. MDPI. [URL: https://www.mdpi.com/1422-0067/24/1/745]
  • 7-Bromoquinolin-8-ol | Request PDF - ResearchGate. ResearchGate. [URL: https://www.researchgate.net/figure/Scheme-1-Synthesis-of-7-bromo-8-hydroxyquinoline-I-and-5-7-dibromo-8-hydroxyquinoline_fig1_258169904]
  • CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid - Google Patents. Google Patents. [URL: https://patents.google.
  • Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re - UI Scholars Hub. University of Indonesia. [URL: https://scholarhub.ui.ac.id/science/vol25/iss3/1/]
  • Synthesis and crystal structure of 7-bromo-3,3-dibutyl-8-methoxy-5-phenyl-2,3-dihydrobenzo[ b ][4][7]thiazepin-4(5 H )-one - ResearchGate. ResearchGate. [URL: https://www.researchgate.net/publication/339795663_Synthesis_and_crystal_structure_of_7-bromo-33-dibutyl-8-methoxy-5-phenyl-23-dihydrobenzob14thiazepin-45H-one]

  • Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates - PMC - NIH. National Institutes ofH ealth. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8465431/]
  • CN112300073A - Preparation method of isoquinoline derivative - Google Patents. Google Patents. [URL: https://patents.google.
  • New Approach of Ethyl Substituted Isoquinoline-3-Carboxylate Synthesis. Jordan Journal of Chemistry. [URL: https://jjc.yu.edu.jo/index.php/jjc/article/view/311]
  • Indole-2-carboxylic acid, ethyl ester - Organic Syntheses Procedure. Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=CV4P0476]
  • Gould–Jacobs reaction - Wikipedia. Wikipedia. [URL: https://en.wikipedia.org/wiki/Gould%E2%80%93Jacobs_reaction]
  • Gould-Jacobs Reaction. Merck Index. [URL: https://www.rsc.org/Merck-Index/monograph/m2897/gould-jacobs%20reaction?q=authorize]
  • AN56 Gould Jacobs Quinoline forming reaction:SP1.qxd. Biotage. [URL: https://www.biotage.com/hubfs/Application%20Note_Microwave%20Synthesis/AN056.pdf]
  • Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent - MDPI. MDPI. [URL: https://www.mdpi.com/1420-3049/22/11/1981]
  • Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR - RSC Medicinal Chemistry (RSC Publishing). Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/md/d3md00392a]

Sources

A Strategic Guide to Assessing the Specificity of 7-Chloroisoquinoline-3-carboxylic Acid Derivatives as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a novel compound to a validated therapeutic candidate is both an art and a science. It demands a meticulous, evidence-based approach to understanding a molecule's biological activity. This guide provides an in-depth, technical framework for assessing the enzyme inhibitor specificity of a promising, yet uncharacterized, class of compounds: 7-Chloroisoquinoline-3-carboxylic acid and its derivatives.

The isoquinoline and quinoline-3-carboxylic acid scaffolds are recognized as "privileged structures" in medicinal chemistry. Their rigid, bicyclic nature provides a versatile framework for presenting functional groups in a defined three-dimensional space, leading to high-affinity interactions with a variety of biological targets. Derivatives of these core structures have been identified as inhibitors of crucial enzyme families, including protein kinases, dehydrogenases, and sirtuins, as well as antagonists for receptors like the N-methyl-D-aspartate (NMDA) receptor. The addition of a chloro group at the 7-position of the isoquinoline ring, coupled with the carboxylic acid at the 3-position, presents a unique chemical entity with the potential for novel and specific biological activities.

This guide eschews a rigid template, instead offering a logical, causality-driven workflow. We will not only detail the "how" of experimental protocols but also the critical "why" behind each strategic choice, ensuring a self-validating and scientifically rigorous assessment of your novel compounds.

The Rationale of Target Hypothesis: Where to Begin?

Given the novelty of this compound, a logical starting point is to hypothesize potential biological targets based on the known activities of structurally related compounds. This evidence-based approach allows for the design of an intelligent and cost-effective initial screening strategy.

  • Protein Kinases: The quinoline scaffold is a well-established pharmacophore in kinase inhibitors. For instance, derivatives of 3-quinoline carboxylic acid have been identified as inhibitors of Protein Kinase CK2, with some compounds exhibiting IC50 values in the low micromolar range.[1][2] The planar aromatic system of the isoquinoline core can engage in π-stacking and hydrogen bonding interactions within the ATP-binding pocket of many kinases.

  • Dehydrogenases: 4-hydroxyquinoline-3-carboxylic acids have been shown to inhibit malate dehydrogenase, a key enzyme in cellular respiration.[3][4] The carboxylic acid moiety is often crucial for interacting with catalytic residues or cofactors in the active site of these enzymes.

  • Sirtuins: Sirtuins, a class of NAD+-dependent deacetylases, have also been targeted by quinoline-based compounds. Specifically, 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives have been developed as potent and selective SIRT3 inhibitors.[5]

  • NMDA Receptors: While not enzymes, NMDA receptors are a critical class of ion channels involved in neurotransmission. Decahydroisoquinoline-3-carboxylic acids are known to be potent and selective NMDA receptor antagonists.[6] This suggests that the isoquinoline-3-carboxylic acid core has the potential to interact with the glutamate or glycine binding sites of these receptors.

Based on this landscape of related compounds, a primary screening panel for a novel this compound derivative should logically include representatives from each of these target classes.

A Phased Approach to Specificity Profiling: The Screening Cascade

A systematic, tiered approach is essential for efficiently characterizing the inhibitory profile of a new compound. This "screening cascade" begins with broad, primary assays and progressively narrows the focus to more detailed mechanistic studies for the most promising candidates.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Dose-Response & Potency cluster_2 Phase 3: Specificity Profiling cluster_3 Phase 4: Mechanism of Action Compound Library Compound Library Primary Assays Primary Assays Compound Library->Primary Assays Single high concentration Identify Hits Identify Hits Primary Assays->Identify Hits Activity threshold met? IC50 Determination IC50 Determination Identify Hits->IC50 Determination Yes Potent Compounds Potent Compounds IC50 Determination->Potent Compounds Potency confirmed? Broad Panel Screening Broad Panel Screening Potent Compounds->Broad Panel Screening Yes Selective Inhibitors Selective Inhibitors Broad Panel Screening->Selective Inhibitors Specificity confirmed? Enzyme Kinetics Enzyme Kinetics Selective Inhibitors->Enzyme Kinetics Yes Characterized Inhibitor Characterized Inhibitor Enzyme Kinetics->Characterized Inhibitor

Caption: A logical workflow for assessing inhibitor specificity.

Experimental Protocols: The Foundation of Reliable Data

The integrity of your findings rests on the quality of your experimental execution. The following are detailed, step-by-step protocols for primary assays against our hypothesized target classes. These protocols are based on established methodologies and are designed to be self-validating.

Protein Kinase CK2 Inhibition Assay (Radiometric)

This assay measures the incorporation of radiolabeled phosphate from [γ-³²P]ATP into a specific peptide substrate by CK2. A reduction in phosphate incorporation in the presence of the test compound indicates inhibition.

Materials:

  • Recombinant human Protein Kinase CK2

  • CK2-specific peptide substrate (e.g., RRRADDSDDDDD)

  • [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 200 mM NaCl, 1 mM DTT)

  • Test compound (this compound derivative) dissolved in DMSO

  • Positive control inhibitor (e.g., TBB)

  • 96-well filter plates (e.g., phosphocellulose)

  • Scintillation counter and fluid

Procedure:

  • Prepare Reagents: Dilute the CK2 enzyme, peptide substrate, and [γ-³²P]ATP to their final working concentrations in the kinase reaction buffer.

  • Compound Plating: In a 96-well plate, serially dilute the test compound to achieve a range of concentrations for IC50 determination. Include wells for a no-inhibitor control (DMSO only) and a positive control inhibitor.

  • Initiate Reaction: Add the CK2 enzyme to each well, followed by the peptide substrate. Allow a brief pre-incubation (e.g., 10 minutes at room temperature).

  • Start Phosphorylation: Initiate the kinase reaction by adding the [γ-³²P]ATP solution to each well.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction remains in the linear range.

  • Stop Reaction & Capture Peptide: Stop the reaction by adding a solution like phosphoric acid. Transfer the reaction mixture to the phosphocellulose filter plate. The phosphorylated peptide will bind to the filter, while the unincorporated [γ-³²P]ATP will be washed away.

  • Washing: Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove all unbound radioactivity.

  • Detection: Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Malate Dehydrogenase (MDH) Inhibition Assay (Spectrophotometric)

This assay measures the MDH-catalyzed oxidation of malate to oxaloacetate, which is coupled to the reduction of NAD⁺ to NADH. The increase in NADH is monitored by the change in absorbance at 340 nm.[7]

Materials:

  • Purified Malate Dehydrogenase

  • L-Malate (substrate)

  • NAD⁺ (cofactor)

  • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.5)

  • Test compound dissolved in DMSO

  • Positive control inhibitor

  • UV-transparent 96-well plate

  • Spectrophotometric plate reader

Procedure:

  • Prepare Reaction Mixture: In a microcentrifuge tube, prepare a master mix containing the assay buffer, L-malate, and NAD⁺.

  • Compound Plating: In the 96-well plate, add the test compound at various concentrations. Include no-inhibitor and positive control wells.

  • Initiate Reaction: Add the MDH enzyme solution to each well to start the reaction.

  • Kinetic Measurement: Immediately place the plate in the spectrophotometer and measure the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes).

  • Data Analysis: Determine the initial reaction velocity (V₀) for each well by calculating the slope of the linear portion of the absorbance vs. time plot. Calculate the percent inhibition for each compound concentration and determine the IC50 value as described for the kinase assay.

SIRT3 Inhibition Assay (Fluorometric)

This assay utilizes a fluorogenic substrate that becomes fluorescent upon deacetylation by SIRT3.[5][8]

Materials:

  • Recombinant human SIRT3

  • Fluorogenic SIRT3 substrate (e.g., a peptide with an acetylated lysine and a fluorophore/quencher pair)

  • NAD⁺

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

  • Developer solution (e.g., containing trypsin)

  • Test compound dissolved in DMSO

  • Positive control inhibitor (e.g., Suramin)

  • Black, opaque 96-well plate

  • Fluorescence plate reader

Procedure:

  • Prepare Reagents: Prepare working solutions of SIRT3, the fluorogenic substrate, and NAD⁺ in the assay buffer.

  • Compound Plating: Add serial dilutions of the test compound to the wells of the 96-well plate, along with appropriate controls.

  • Enzyme Reaction: Add the SIRT3 enzyme and NAD⁺ to each well and pre-incubate briefly.

  • Start Deacetylation: Add the fluorogenic substrate to initiate the reaction.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Develop Signal: Add the developer solution to each well and incubate for a further period (e.g., 15 minutes) to stop the enzymatic reaction and generate the fluorescent signal.

  • Detection: Measure the fluorescence intensity using an appropriate excitation and emission wavelength pair.

  • Data Analysis: Calculate the percent inhibition and determine the IC50 value.

Comparative Analysis: Benchmarking Against the Alternatives

A crucial aspect of this guide is the objective comparison of your novel compound's performance against existing alternatives. Once you have determined the IC50 values for your this compound derivatives against a panel of enzymes, this data should be tabulated for a clear comparison with known inhibitors.

Table 1: Hypothetical Specificity Profile of a this compound Derivative (Compound X)

Target EnzymeCompound X IC50 (µM)Alternative InhibitorAlternative Inhibitor IC50 (µM)Reference
Protein Kinase CK2 2.5 TBB0.8[1][2]
PIM1 Kinase> 50SGI-17760.007N/A
CDK2/cyclin A> 50Roscovitine0.2N/A
Malate Dehydrogenase 15.8 Quinalizarin10.2N/A
Lactate Dehydrogenase> 100Oxamate85N/A
SIRT3 > 100Nicotinamide50[5]
SIRT1> 100EX-5270.037N/A
NMDA Receptor (binding) 8.9 CGS-197550.024[3]

This table presents hypothetical data for illustrative purposes. The IC50 values for alternative inhibitors are based on published literature.

This structured presentation allows for a rapid assessment of both the potency and specificity of your compound. In this hypothetical example, "Compound X" shows moderate, and potentially selective, activity against Protein Kinase CK2 and the NMDA receptor, with weaker inhibition of malate dehydrogenase and no significant activity against the other tested enzymes.

Delving Deeper: Unraveling the Mechanism of Inhibition

For the most potent and selective "hits," understanding the mechanism of inhibition (MOI) is a critical next step. This provides invaluable insight into how the compound interacts with the enzyme and can guide future lead optimization efforts. The primary methods for determining MOI involve enzyme kinetic studies.[9]

By measuring the initial reaction velocity at various substrate concentrations in the presence of different, fixed concentrations of the inhibitor, you can determine if the inhibition is competitive, non-competitive, uncompetitive, or mixed.

  • Competitive Inhibition: The inhibitor binds to the active site of the enzyme, competing with the substrate. This increases the apparent Km (Michaelis constant) but does not affect the Vmax (maximum velocity).

  • Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site) and affects the enzyme's catalytic efficiency. This decreases the Vmax but does not change the Km.

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This decreases both the Vmax and the Km.

These different modes of inhibition can be visualized using a Lineweaver-Burk plot, which is a double reciprocal plot of 1/velocity versus 1/[Substrate].[10][11]

G Enzyme Assay Enzyme Assay Vary Substrate Concentration Vary Substrate Concentration Enzyme Assay->Vary Substrate Concentration Vary Inhibitor Concentration Vary Inhibitor Concentration Enzyme Assay->Vary Inhibitor Concentration Measure Initial Velocities Measure Initial Velocities Vary Substrate Concentration->Measure Initial Velocities Vary Inhibitor Concentration->Measure Initial Velocities Lineweaver-Burk Plot Lineweaver-Burk Plot Measure Initial Velocities->Lineweaver-Burk Plot Determine MOI Determine MOI Lineweaver-Burk Plot->Determine MOI

Caption: Workflow for determining the mechanism of inhibition.

Conclusion: A Roadmap to Confident Characterization

The assessment of enzyme inhibitor specificity for a novel chemical series like this compound derivatives requires a methodical and hypothesis-driven approach. By leveraging the known biological activities of structurally related compounds, a targeted and efficient screening strategy can be implemented. The combination of robust primary assays, comprehensive secondary screening, and detailed mechanistic studies, as outlined in this guide, provides a clear roadmap for elucidating the full pharmacological profile of these promising molecules. This rigorous, self-validating process is fundamental to building the trust and authority required for advancing a compound through the drug discovery and development pipeline.

References

  • Golub, A. G., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 160-169. [Link]

  • Cozza, G., et al. (2017). Recent Advances in the Discovery of CK2 Inhibitors. ACS Omega, 2(7), 3335-3343. [Link]

  • Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Khan Academy. [Link]

  • Jack Westin. (n.d.). Inhibition - Enzymes - MCAT Content. Jack Westin. [Link]

  • BioAssay Systems. (n.d.). EnzyChrom™ Malate Dehydrogenase Assay Kit. BioAssay Systems. [Link]

  • Murphy, D. E., et al. (1989). Characterization of the binding of [3H]-CGS 19755: a novel N-methyl-D-aspartate antagonist with nanomolar affinity in rat brain. British Journal of Pharmacology, 95(3), 932-938. [Link]

  • Zhang, Y., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry, 10, 864635. [Link]

  • Ornstein, P. L., et al. (1996). 6-substituted decahydroisoquinoline-3-carboxylic acids as potent and selective conformationally constrained NMDA receptor antagonists. Journal of Medicinal Chemistry, 39(11), 2232-2244. [Link]

  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. [Link]

  • Everse, J., et al. (1991). Substrate inhibition of the mitochondrial and cytoplasmic malate dehydrogenases. Journal of Biological Chemistry, 266(21), 13789-13793. [Link]

  • Madsen, A. S., et al. (2018). Mitochondria-targeted inhibitors of the human SIRT3 lysine deacetylase. Cell Chemical Biology, 25(9), 1144-1156.e10. [Link]

  • Shah, K. J., & Coats, E. A. (1977). Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration. Journal of Medicinal Chemistry, 20(8), 1001-1006. [Link]

Sources

in vivo efficacy studies of compounds derived from 7-Chloroisoquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Quinoline Scaffold

The quinoline ring system is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its rigid, planar structure and ability to intercalate with DNA and interact with various enzyme active sites make it a versatile starting point for the design of potent therapeutic agents.[3] Derivatives of quinoline carboxylic acids, including those with substitutions such as a chloro group at the 7-position, have demonstrated a broad spectrum of biological activities. This guide will delve into the in vivo experimental data that substantiates these claims, providing a comparative analysis to inform future research and development.

Comparative In Vivo Efficacy Data

The following tables summarize the in vivo efficacy of representative quinoline carboxylic acid derivatives across different therapeutic areas. It is important to note that direct comparison between studies should be approached with caution due to variations in animal models, dosing regimens, and endpoint measurements.

Anticancer Activity

Quinoline derivatives have shown significant promise as anticancer agents, primarily through mechanisms such as the inhibition of tyrosine kinases and the PI3K/Akt/mTOR signaling pathway.[1][4]

Table 1: In Vivo Anticancer Efficacy of Quinoline Derivatives

Compound/DerivativeAnimal ModelCancer TypeDosing RegimenKey Efficacy ResultsReference
Quinoline-Chalcone (12e)Nude Mice (Xenograft)Gastric (MGC-803 cells)Not SpecifiedSignificant tumor growth inhibition reported.[5]
5-Fluorouracil (5-FU) (Reference)Nude Mice (Xenograft)Gastric (SGC7901 cells)Metronomic, every other day~75% tumor growth inhibition (most effective schedule).[5]
Cisplatin (Reference)Nude Mice (Xenograft)Gastric (St-15, SC-l-NU cells)9 mg/kg, single dose77.8% efficacy rate.[5]
Quinoline-sulfonamide derivative (85)Solid Ehrlich Carcinoma (SEC) modelBreastNot SpecifiedReduced tumor volume and weight; decreased TNF-α and COX-2 levels. High safety margin (LD50 of 3000 mg/kg).[2]
PyrotinibMouse XenograftHER2-dependent breast and ovarian cancerNot SpecifiedPotent in vivo efficacy in HER2-dependent models.[1]
Anti-inflammatory Activity

Several 7-chloroquinoline derivatives have demonstrated potent anti-inflammatory effects in preclinical models.

Table 2: In Vivo Anti-inflammatory Efficacy of 7-Chloroquinoline Derivatives

Compound/DerivativeAnimal ModelInflammation ModelDosing RegimenKey Efficacy ResultsReference
7-chloro-4-(phenylselanyl) quinoline (4-PSQ)MiceCarrageenan-induced paw edema0.1-25 mg/kg, p.o.Reduced paw edema.[6]
7-chloro-4-phenylsulfonyl quinoline (PSOQ)MiceCroton oil-induced ear edema0.01-50 mg/kg, p.o.Diminished edema formation and myeloperoxidase activity.
Meloxicam (Reference)MiceCroton oil-induced ear edema50 mg/kg, p.o.Diminished edema formation and myeloperoxidase activity.
Neuroprotective Activity

Quinoline derivatives are being explored for their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's, often attributed to their antioxidant and enzyme-inhibiting properties.[7][8][9][10]

Table 3: In Vivo Neuroprotective Efficacy of Quinoline Derivatives

Compound/Derivative ClassAnimal ModelDisease ModelDosing RegimenKey Efficacy ResultsReference
Quinoline-based analogousCaenorhabditis elegans (transgenic model)Alzheimer's Disease (neurons expressing Aβ1-42)Not SpecifiedTendency towards neuroinflammatory protection.[9]
Selenium (as sodium selenite) with Quinolinic AcidRatsQuinolinic acid-induced neurotoxicityNot SpecifiedAttenuated circling behavior, striatal GABA depletion, and neuronal damage.

Key Mechanisms of Action

The diverse therapeutic effects of quinoline carboxylic acid derivatives stem from their ability to interact with multiple biological targets.

Inhibition of the PI3K/Akt/mTOR Signaling Pathway in Cancer

A critical pathway often deregulated in cancer is the PI3K/Akt/mTOR signaling cascade, which governs cell proliferation, survival, and growth.[4][11][12][13] Several quinoline derivatives have been identified as potent inhibitors of key kinases within this pathway, such as PI3K and mTOR.[1][4] By blocking this pathway, these compounds can induce apoptosis and inhibit tumor growth.

PI3K_Akt_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Quinoline Quinoline Derivative Quinoline->PI3K

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by quinoline derivatives.

Experimental Protocols

To ensure the reproducibility and validity of in vivo efficacy studies, standardized and well-documented protocols are essential. Below are detailed methodologies for key experimental models.

Murine Xenograft Model for Anticancer Efficacy

This protocol outlines the establishment of a subcutaneous xenograft model in immunodeficient mice to evaluate the in vivo efficacy of a test compound against human cancer.[5][14][15]

Step-by-Step Methodology:

  • Cell Culture: Human cancer cells (e.g., MGC-803 for gastric cancer) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

  • Animal Model: Male athymic nude mice (4-6 weeks old) are used and housed in a sterile environment with ad libitum access to autoclaved food and water.

  • Tumor Implantation:

    • Harvest cultured cancer cells during the exponential growth phase.

    • Wash cells with phosphate-buffered saline (PBS) and resuspend in a serum-free medium at a concentration of approximately 1 x 10^7 cells/mL.

    • Inject 0.1 mL of the cell suspension subcutaneously into the right flank of each mouse.

  • Treatment Protocol:

    • Monitor tumor growth regularly using calipers.

    • When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

    • Formulate the test compound (e.g., a quinoline derivative) in a suitable vehicle (e.g., DMSO, polyethylene glycol, and saline).

    • Administer the compound to the treatment group via a specified route (e.g., intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle only.

  • Efficacy Evaluation:

    • Measure tumor volume and mouse body weight at regular intervals.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

    • Calculate the tumor growth inhibition (TGI) percentage.

Xenograft_Workflow A 1. Cell Culture (e.g., MGC-803) B 2. Tumor Implantation (Subcutaneous injection in nude mice) A->B C 3. Tumor Growth Monitoring B->C D 4. Randomization into Groups (Treatment vs. Control) C->D E 5. Compound Administration D->E F 6. Efficacy Evaluation (Tumor volume, body weight) E->F G 7. Endpoint Analysis (Tumor excision, histology) F->G

Caption: Experimental workflow for a murine cancer xenograft model.

Carrageenan-Induced Paw Edema Model for Anti-inflammatory Activity

This is a widely used and reproducible model for evaluating the efficacy of acute anti-inflammatory agents.[16][17][18][19][20]

Step-by-Step Methodology:

  • Animal Model: Wistar or Sprague-Dawley rats are commonly used.

  • Compound Administration: Administer the test compound (e.g., a 7-chloroquinoline derivative) or vehicle to the animals via the desired route (e.g., oral gavage).

  • Induction of Inflammation: After a specific pre-treatment time (e.g., 60 minutes), inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Edema Measurement: Measure the paw volume using a plethysmometer at various time points (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the control group.

MPTP-Induced Mouse Model of Parkinson's Disease

This model is used to assess the neuroprotective effects of compounds by inducing parkinsonian symptoms through the administration of the neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine).[21][22][23][24][25]

Step-by-Step Methodology:

  • Animal Model: C57BL/6 mice are typically used due to their susceptibility to MPTP.

  • MPTP Administration:

    • Dissolve MPTP-HCl in saline.

    • Administer MPTP via intraperitoneal injection. A common regimen is four injections of 20 mg/kg at 2-hour intervals.[24]

  • Test Compound Treatment: The test compound can be administered before, during, or after MPTP administration to evaluate its prophylactic or therapeutic effects.

  • Behavioral Assessment: Conduct behavioral tests (e.g., rotarod, open field) to assess motor coordination and activity at different time points after MPTP injection.

  • Neurochemical and Histological Analysis:

    • At the end of the experiment, euthanize the animals and collect the brains.

    • Analyze the striatal levels of dopamine and its metabolites using HPLC.

    • Perform immunohistochemical staining of the substantia nigra to quantify the loss of dopaminergic neurons.

Conclusion and Future Directions

Derivatives of quinoline carboxylic acid represent a highly promising class of compounds with demonstrated in vivo efficacy in preclinical models of cancer, inflammation, and neurodegenerative diseases. The versatility of the quinoline scaffold allows for extensive structural modifications to optimize potency, selectivity, and pharmacokinetic properties. Future research should focus on head-to-head comparative studies of novel derivatives against current standards of care to identify lead candidates for clinical development. Furthermore, a deeper understanding of their mechanisms of action will be crucial for designing next-generation therapeutics with improved efficacy and safety profiles.

References

  • Jackson-Lewis, V., & Przedborski, S. (2007). Protocol for the MPTP mouse model of Parkinson's disease.
  • PubMed. (n.d.). Protocol for the MPTP mouse model of Parkinson's disease. Retrieved from [Link]

  • ResearchGate. (2009). Protocol for the MPTP mouse model of Parkinson's disease. Retrieved from [Link]

  • MDPI. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Carrageenan-Induced Paw Edema Model. Retrieved from [Link]

  • Bio-protocol. (n.d.). 4.5.1. The MPTP Mouse Model of Parkinson's Disease Induced by MPTP Neurotoxin. Retrieved from [Link]

  • PubMed. (n.d.). Rat paw oedema modeling and NSAIDs: Timing of effects. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Retrieved from [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]

  • PubMed Central. (n.d.). Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. Retrieved from [Link]

  • PubMed. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]

  • PubMed. (n.d.). Structure-Activity Relationship of 7-Chloro-4-(Phenylselanyl) Quinoline: Novel Antinociceptive and Anti-Inflammatory Effects in Mice. Retrieved from [Link]

  • Bio-protocol. (2021). 2.2. MPTP induction to generate PD mice model. Retrieved from [Link]

  • Bohrium. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Retrieved from [Link]

  • SlideShare. (n.d.). Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted. Retrieved from [Link]

  • PubMed Central. (2022). Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. Retrieved from [Link]

  • PubMed. (2021). Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity. Retrieved from [Link]

  • PubMed. (n.d.). PI3K/Akt signalling pathway and cancer. Retrieved from [Link]

  • protocols.io. (n.d.). LLC cells tumor xenograft model. Retrieved from [Link]

  • PubMed. (2014). PI3K/AKT signaling pathway and cancer: an updated review. Retrieved from [Link]

  • MDPI. (n.d.). The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review. Retrieved from [Link]

  • PubMed Central. (n.d.). Methods to study xenografted human cancer in genetically diverse mice. Retrieved from [Link]

  • RSC Publishing. (n.d.). First synthesis of novel 2,4-bis((E)-styryl)quinoline-3-carboxylate derivatives and their antitumor activity. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis and Evaluation of 2,4-Disubstituted Quinazoline Derivatives with Potent Anti-Angiogenesis Activities. Retrieved from [Link]

  • Austin Publishing Group. (2015). Design, Synthesis and Biological Screening of 2, 4-Disubstituted Quinolines. Retrieved from [Link]

  • PubMed Central. (n.d.). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Retrieved from [Link]

  • PubMed Central. (n.d.). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. Retrieved from [Link]

  • ResearchGate. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Retrieved from [Link]

Sources

A Comparative Guide to the Pharmacokinetic Properties of Chloro- vs. Fluoro-Substituted Isoquinolines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the isoquinoline scaffold is a privileged structure, forming the core of numerous bioactive compounds.[1] The strategic introduction of halogen atoms, particularly chlorine and fluorine, is a well-established method for modulating the physicochemical and pharmacokinetic properties of drug candidates to enhance their therapeutic potential.[2] This guide provides an in-depth, objective comparison of the pharmacokinetic profiles of chloro- and fluoro-substituted isoquinolines, supported by experimental data and detailed methodologies. As Senior Application Scientists, our goal is to offer not just data, but a foundational understanding of the underlying principles to guide your drug discovery and development efforts.

The Rationale for Halogenation in Isoquinoline Drug Design

The decision to introduce a chlorine or fluorine atom into an isoquinoline scaffold is driven by the desire to fine-tune its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[3] Halogenation can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to its biological target.[2]

Chlorine, being larger and more lipophilic than fluorine, can significantly increase the overall lipophilicity of an isoquinoline derivative. This can enhance membrane permeability and, in some cases, improve binding to hydrophobic pockets in target proteins.[3] Conversely, fluorine, the most electronegative element, can alter the electronic properties of the isoquinoline ring, potentially leading to improved metabolic stability by blocking sites susceptible to oxidative metabolism.[2] The choice between these two halogens is therefore a critical decision in the lead optimization process, with each offering a unique set of advantages and disadvantages.

Comparative Analysis of Pharmacokinetic Parameters

The following sections dissect the key pharmacokinetic parameters, comparing the expected and observed effects of chloro- and fluoro-substitution on the isoquinoline core.

Physicochemical Properties: The Foundation of Pharmacokinetics

A molecule's fundamental physicochemical properties dictate its behavior in a biological system. Here, we compare how chloro- and fluoro-substitution impacts these key characteristics in isoquinolines.

PropertyChloro-SubstitutionFluoro-SubstitutionRationale
Lipophilicity (LogP/LogD) Generally HigherGenerally LowerChlorine is larger and less electronegative than fluorine, contributing more to the molecule's overall lipophilicity.
Solubility Generally LowerGenerally HigherThe higher polarity of the C-F bond compared to the C-Cl bond often leads to improved aqueous solubility.
pKa Minor InfluenceCan decrease the basicity of nearby nitrogen atomsFluorine's strong electron-withdrawing nature can lower the pKa of the isoquinoline nitrogen, affecting its ionization state at physiological pH.
Absorption and Distribution: Getting to the Target

The ability of a drug to be absorbed into the systemic circulation and distribute to its site of action is paramount.

  • Permeability: Increased lipophilicity from chloro-substitution often leads to enhanced passive diffusion across biological membranes, such as the intestinal epithelium and the blood-brain barrier. However, this is not always a direct correlation, as other factors like molecular size and interactions with efflux transporters also play a significant role. Fluoro-substitution , while generally decreasing lipophilicity, can sometimes improve permeability through specific interactions with membrane components.

  • Plasma Protein Binding (PPB): The extent to which a drug binds to plasma proteins, such as albumin, influences its free concentration and, therefore, its pharmacological activity. Due to their typically higher lipophilicity, chloro-substituted isoquinolines are expected to exhibit a higher degree of plasma protein binding compared to their fluoro-substituted counterparts. This can lead to a longer half-life but may also reduce the concentration of free drug available to interact with the target.

Experimental Protocols

To provide a practical framework for your research, we outline the standard methodologies for assessing the key pharmacokinetic parameters discussed.

In Vitro Metabolic Stability Assay

This assay is crucial for predicting the in vivo clearance of a compound.

Objective: To determine the rate of metabolism of a test compound in a liver microsomal or hepatocyte system.

Methodology:

  • Preparation: A solution of the test compound (e.g., 1 µM) is prepared in a buffer system.

  • Incubation: The compound is incubated with liver microsomes (e.g., 0.5 mg/mL) or hepatocytes at 37°C. The reaction is initiated by the addition of NADPH (for Phase I metabolism).

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The reaction is stopped at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The percentage of the parent compound remaining at each time point is plotted, and the in vitro half-life (t½) and intrinsic clearance (Clint) are calculated.

Caption: Workflow for In Vitro Metabolic Stability Assay.

Plasma Protein Binding (PPB) Assay

This assay determines the fraction of a drug that is bound to plasma proteins.

Objective: To quantify the extent of binding of a test compound to plasma proteins.

Methodology:

  • Apparatus: A rapid equilibrium dialysis (RED) device is commonly used.

  • Preparation: The test compound is added to plasma (e.g., human, rat) in one chamber of the RED device. The other chamber contains a protein-free buffer.

  • Equilibration: The device is incubated at 37°C with shaking to allow the unbound drug to equilibrate across the semi-permeable membrane.

  • Sampling: After equilibration (typically 4-6 hours), samples are taken from both the plasma and buffer chambers.

  • Analysis: The concentration of the compound in both samples is determined by LC-MS/MS.

  • Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

G a Drug in Plasma Chamber Semi-permeable Membrane Buffer Chamber b Unbound Drug a:f1->b b->a:f1 c Bound Drug

Caption: Equilibrium Dialysis for Plasma Protein Binding.

Caco-2 Permeability Assay

This in vitro model is widely used to predict intestinal drug absorption.

Objective: To assess the bidirectional permeability of a compound across a Caco-2 cell monolayer.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on permeable supports in a transwell plate and cultured until they form a confluent monolayer.

  • Assay Initiation: The test compound is added to either the apical (A) or basolateral (B) side of the monolayer.

  • Incubation: The plate is incubated at 37°C.

  • Sampling: Samples are taken from the receiver compartment at specific time points.

  • Analysis: The concentration of the compound in the samples is quantified by LC-MS/MS.

  • Calculation: The apparent permeability coefficient (Papp) is calculated for both apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) transport. The efflux ratio (Papp B-to-A / Papp A-to-B) is also determined to identify potential active efflux.

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 7-Chloroisoquinoline-3-Carboxylic Acid-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The 7-Chloroisoquinoline-3-Carboxylic Acid Scaffold and the Imperative of Selectivity

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The this compound variant, in particular, represents a promising chemical starting point for the development of targeted therapeutics. Its structural features suggest potential as an inhibitor of protein-protein interactions or as a kinase inhibitor. Early research into related structures has pointed towards the inhibition of the IκB kinase (IKK) complex, a critical node in the NF-κB signaling pathway that governs inflammation, immunity, and cell survival.[1][2][3][4]

However, the promise of any new chemical scaffold is invariably linked to its selectivity. In the realm of kinase inhibitors, the highly conserved nature of the ATP-binding pocket across the human kinome makes off-target activity a significant challenge.[5][6] Cross-reactivity can lead to unforeseen toxicity or confound experimental results, making a thorough and early-stage selectivity profile not just advantageous, but essential for the successful development of a novel therapeutic or chemical probe.[7][8][9]

This guide provides a comprehensive framework for the cross-reactivity profiling of novel compounds derived from the this compound scaffold. We will delve into the mechanistic rationale behind experimental choices, provide detailed protocols for key assays, and offer a clear methodology for data interpretation, empowering researchers to build a robust and reliable selectivity profile for their compounds of interest.

Primary Target Context: The IKK Complex and NF-κB Signaling

A plausible and high-value target for isoquinoline-based compounds is the IκB kinase (IKK) complex, the master regulator of the canonical NF-κB pathway.[3][10] This complex consists of two catalytic subunits, IKKα and IKKβ, and a crucial regulatory subunit, NF-κB essential modulator (NEMO/IKKγ).[1][2] In response to pro-inflammatory stimuli like TNF-α or IL-1, the IKK complex becomes activated and phosphorylates the inhibitor of κB (IκB), targeting it for ubiquitination and proteasomal degradation.[2][10] This releases the NF-κB transcription factor (typically the p50/p65 dimer) to translocate to the nucleus and initiate the transcription of genes involved in inflammation and cell survival.

Compounds that disrupt the interaction between the catalytic subunits and the NEMO regulatory subunit are of particular interest as they can selectively inhibit this pathway.[11][12][13] The this compound scaffold could potentially be optimized to function as a NEMO-binding domain (NBD) mimetic, preventing the assembly of the active IKK complex.[11][12]

NF_kappaB_Pathway cluster_stimuli Pro-inflammatory Stimuli cluster_receptor Receptor Complex cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNFa IL1 IL1 TNFR TNFR IKK_Complex_Inactive IKKα / IKKβ / NEMO (Inactive) TNFR->IKK_Complex_Inactive activates IKK_Complex_Active IKKα / IKKβ / NEMO (Active) IKK_Complex_Inactive->IKK_Complex_Active phosphorylation IkB_NFkB IκB-p50/p65 IKK_Complex_Active->IkB_NFkB phosphorylates p_IkB P-IκB IkB_NFkB->p_IkB NFkB p50/p65 IkB_NFkB->NFkB releases Proteasome Proteasome p_IkB->Proteasome ubiquitination & degradation NFkB_nuc p50/p65 NFkB->NFkB_nuc translocates Compound 7-Cl-Isoquinoline Compound (NBD Mimetic) DNA Gene Promoters NFkB_nuc->DNA binds Transcription Inflammatory Gene Expression DNA->Transcription

Figure 1. The Canonical NF-κB Signaling Pathway and a potential point of inhibition for this compound-based NBD mimetics.

A Systematic Workflow for Cross-Reactivity Profiling

A tiered approach is the most efficient and cost-effective strategy for comprehensive selectivity profiling.[14] This begins with a broad, single-concentration screen to identify initial "hits" or off-targets, followed by more detailed dose-response studies to determine potency (e.g., IC₅₀ or Kᵢ).

Profiling_Workflow Start Novel 7-Cl-Isoquinoline Compound Primary_Screen Primary Screen (e.g., 1-10 µM single dose) Start->Primary_Screen Kinase_Panel Broad Kinase Panel (e.g., >100 kinases) Primary_Screen->Kinase_Panel Data_Analysis Data Analysis: Identify hits with >70% inhibition Kinase_Panel->Data_Analysis Dose_Response Secondary Screen: 10-point dose-response curve Data_Analysis->Dose_Response Confirmed Hits Selectivity_Profile Generate Selectivity Profile (e.g., Kinome Map, S-Score) Data_Analysis->Selectivity_Profile No Significant Hits IC50_Calc Calculate IC₅₀ values for all confirmed hits Dose_Response->IC50_Calc IC50_Calc->Selectivity_Profile Cell_Assay Cell-Based Target Engagement & Pathway Assays Selectivity_Profile->Cell_Assay Final_Report Comprehensive Profile: Biochemical + Cellular Data Cell_Assay->Final_Report

Figure 2. A tiered experimental workflow for kinase inhibitor cross-reactivity profiling.

Key Methodologies for Profiling

A multi-faceted approach combining biochemical and cell-based assays provides the most robust and physiologically relevant data.[15][16]

Biochemical Assays: Direct Target Interaction

These assays measure the direct interaction between the compound and a purified enzyme, providing clean data on inhibition or binding affinity.[14][17]

  • Radiometric Assays: Long considered the "gold standard," these assays measure the transfer of ³²P or ³³P from ATP to a substrate. They are highly sensitive and reliable but require handling of radioactive materials.[18]

  • Fluorescence-Based Assays (TR-FRET): Time-Resolved Fluorescence Resonance Energy Transfer assays, such as LanthaScreen® or Z'-LYTE®, are homogenous, high-throughput-friendly alternatives.[19] They measure either inhibitor binding directly or the enzymatic phosphorylation of a fluorescently labeled substrate.

  • Mobility Shift Assays: These assays, often performed on a microfluidics platform, measure the change in charge of a peptide substrate upon phosphorylation, allowing for electrophoretic separation of the product and substrate.[6]

Cell-Based Assays: Target Engagement in a Physiological Context

Cell-based assays are critical for confirming that a compound can enter a cell, engage its target, and exert a functional effect on a signaling pathway.[20][21]

  • Target Engagement Assays (e.g., NanoBRET™): These assays measure compound binding to a specific target protein within living cells. The target protein is fused to a NanoLuc® luciferase, and a fluorescent tracer that binds the target is added. A test compound that engages the target will displace the tracer, leading to a loss of Bioluminescence Resonance Energy Transfer (BRET).[20]

  • Cellular Phosphorylation Assays (ELISA/AlphaLISA): These immunoassays quantify the phosphorylation of a specific downstream substrate of the target kinase.[16][20] A decrease in substrate phosphorylation upon compound treatment indicates inhibition of the upstream kinase.

  • Cell Proliferation/Viability Assays: In cancer cell lines driven by a specific oncogenic kinase, inhibition of that kinase can lead to decreased cell proliferation or death. This provides a phenotypic readout of inhibitor activity.[20]

Illustrative Data Presentation

Clear and concise data presentation is crucial for comparing the selectivity profiles of different compounds. A table summarizing IC₅₀ values against a panel of key kinases is a standard and effective method.

Table 1: Illustrative Cross-Reactivity Profile of this compound Analogs (IC₅₀ values in nM)

Kinase TargetCompound A (Parent)Compound B (Analog 1)Compound C (Analog 2)
IKKβ 15 8 250
IKKα350210>10,000
PKA1,2005,500>10,000
ROCK18504,3009,800
CDK22,500>10,000>10,000
SRC9806,700>10,000
p38α (MAPK14)4,100>10,000>10,000
JNK13,3008,900>10,000
EGFR>10,000>10,000>10,000
VEGFR2 (KDR)7,500>10,000>10,000

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results. It serves as a template for presenting comparative profiling data.

Experimental Protocols: A Practical Guide

Here, we provide detailed, self-validating protocols for two key assays.

Protocol 1: TR-FRET Biochemical Kinase Assay (Z'-LYTE® Platform)

This protocol describes a universal, fluorescence-based method to measure kinase inhibition by quantifying the non-phosphorylated substrate remaining after an enzymatic reaction.

Causality and Rationale: This assay is chosen for its high-throughput capability, non-radioactive format, and broad applicability across many kinases.[19] The core principle is that a specific protease only cleaves the non-phosphorylated peptide substrate. Cleavage separates a FRET pair (Coumarin donor and Fluorescein acceptor), disrupting energy transfer and yielding a high donor emission signal. Inhibition of the kinase results in more non-phosphorylated substrate, more cleavage, and a higher signal.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare 4X kinase solution in the appropriate kinase buffer.

    • Prepare 4X peptide substrate/ATP solution in kinase buffer. The ATP concentration should be at the Kₘ for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.

    • Prepare a 2.5% DMSO stock of the this compound test compounds. Serially dilute in 2.5% DMSO to create a 10-point concentration curve (4X final concentration). Include DMSO-only (negative control) and a known potent inhibitor (positive control).

  • Kinase Reaction:

    • Add 2.5 µL of the 4X compound dilutions (or controls) to the wells of a low-volume 384-well plate.

    • Add 2.5 µL of the 4X kinase solution to all wells.

    • Initiate the reaction by adding 5 µL of the 4X peptide substrate/ATP solution. The final volume is 10 µL.

    • Incubate at room temperature for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range (typically <30% substrate consumption).

  • Development and Detection:

    • Add 5 µL of the Development Reagent (containing the site-specific protease) to each well.

    • Incubate at room temperature for 60 minutes to allow for substrate cleavage.

    • Add 5 µL of the Stop Reagent.

    • Read the plate on a fluorescence plate reader capable of TR-FRET, measuring the emission from both the Coumarin donor (445 nm) and the Fluorescein acceptor (520 nm) following excitation at 400 nm.

  • Data Analysis:

    • Calculate the Emission Ratio (445 nm / 520 nm).

    • Calculate the percent inhibition relative to the DMSO (0% inhibition) and "no kinase" (100% inhibition) controls.

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cell-Based Target Engagement Assay (NanoBRET™)

This protocol measures the ability of a compound to bind to its intended target (e.g., IKKβ) inside living cells.

Causality and Rationale: Biochemical IC₅₀ values do not always translate to cellular activity due to factors like cell permeability and efflux. This assay directly confirms target engagement in a physiological environment.[20] It provides a quantitative measure of affinity (IC₅₀) at the intracellular target.

Step-by-Step Methodology:

  • Cell Preparation:

    • Transfect HEK293 cells with a plasmid encoding the target kinase (e.g., IKKβ) fused to NanoLuc® luciferase.

    • Plate the transfected cells in a 96-well white assay plate and incubate for 24 hours to allow for protein expression.

  • Assay Procedure:

    • Prepare serial dilutions of the test compounds in Opti-MEM® I Reduced Serum Medium. Include DMSO as a negative control.

    • Prepare the NanoBRET™ Tracer and Extracellular NanoLuc® Inhibitor in Opti-MEM®. The tracer concentration should be optimized for the specific target.

    • Remove the culture medium from the cells.

    • Add 80 µL of the compound dilutions (or DMSO control) to the appropriate wells.

    • Add 20 µL of the tracer/inhibitor mix to all wells.

    • Incubate for 2 hours at 37°C in a CO₂ incubator. This allows the compound and tracer to reach binding equilibrium within the cells.

  • Detection:

    • Prepare the NanoBRET™ Nano-Glo® Substrate by diluting it in Opti-MEM® according to the manufacturer's protocol.

    • Add 25 µL of the substrate solution to each well.

    • Read the plate within 10 minutes on a luminometer equipped with two filters to measure donor (460 nm) and acceptor (610 nm) emission.

  • Data Analysis:

    • Calculate the raw BRET ratio by dividing the acceptor emission by the donor emission.

    • Convert the raw BRET ratios to milliBRET units (mBU) by multiplying by 1000.

    • Plot the mBU values versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the cellular IC₅₀ value.

Conclusion

A comprehensive cross-reactivity profile is a cornerstone of modern drug discovery. For novel scaffolds like this compound, a systematic and multi-pronged profiling strategy is essential to validate on-target activity, identify potential off-target liabilities, and guide structure-activity relationship (SAR) studies toward compounds with superior selectivity. By combining robust biochemical assays with physiologically relevant cell-based methods, researchers can build a high-confidence data package that illuminates the true biological activity of their compounds and paves the way for their successful development as either precise research tools or safe and effective therapeutics.

References

  • The IKK Complex, a Central Regulator of NF-κB Activation - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors - ACS Publications. (2012). ACS Publications. [Link]

  • IKK Complex, NF-kB, and Inflammation – An Intricate Relationship - BellBrook Labs. (2021). BellBrook Labs. [Link]

  • Development of novel NEMO-binding domain mimetics for inhibiting IKK/NF-κB activation. (2018). PLOS ONE. [Link]

  • Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors - PubMed. (2012). PubMed. [Link]

  • The IκB kinase complex: master regulator of NF-κB signaling - PMC - PubMed Central. (n.d.). National Center for Biotechnology Information. [Link]

  • The IκB kinase complex in NF-κB regulation and beyond - PMC - PubMed Central. (n.d.). National Center for Biotechnology Information. [Link]

  • Development of novel NEMO-binding domain mimetics for inhibiting IKK/NF-κB activation. (2018). PLOS Biology. [Link]

  • Control of canonical NF-κB activation through the NIK–IKK complex pathway - PNAS. (n.d.). Proceedings of the National Academy of Sciences. [Link]

  • Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors | Journal of Chemical Information and Modeling - ACS Publications. (2012). ACS Publications. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • How to Choose the Right Biochemical Assay for Drug Discovery - BellBrook Labs. (n.d.). BellBrook Labs. [Link]

  • Development of novel NEMO-binding domain mimetics for inhibiting IKK/NF-κB activation. (2018). PubMed. [Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PubMed Central. (n.d.). National Center for Biotechnology Information. [Link]

  • Spotlight: Cell-based kinase assay formats. - Reaction Biology. (2022). Reaction Biology. [Link]

  • Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling - ACS Publications. (n.d.). ACS Publications. [Link]

  • Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs. (n.d.). Creative Biolabs. [Link]

  • The IkappaB kinase (IKK) inhibitor, NEMO-binding domain peptide, blocks osteoclastogenesis and bone erosion in inflammatory arthritis - PubMed. (n.d.). PubMed. [Link]

  • NEMO-binding domain peptide inhibition of inflammatory signal-induced NF-κB activation in vivo - PubMed. (2015). PubMed. [Link]

  • Protein kinase profiling assays: A technology review | Request PDF - ResearchGate. (n.d.). ResearchGate. [Link]

  • Biochemical suppression of small molecule inhibitors: a new strategy to identify inhibitor targets and signaling pathway components - PubMed Central. (n.d.). National Center for Biotechnology Information. [Link]

  • Inhibitor Screening Kits - Biocompare. (n.d.). Biocompare. [Link]

  • Evaluation of Kinase Inhibitor Selectivity Using Cell-based Profiling Data - PubMed. (2018). PubMed. [Link]

  • Kinase Strips for routine creations of inhibitor selectivity profiles: A novel approach to targeted and flexible kinase profiling - ResearchGate. (n.d.). ResearchGate. [Link]

Sources

The Isoquinoline-3-Carboxylic Acid Scaffold: A Comparative Guide to Its Biological Targets

Author: BenchChem Technical Support Team. Date: January 2026

The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and synthetic molecules with a wide array of biological activities.[1] Among its many derivatives, isoquinoline-3-carboxylic acids have emerged as a particularly interesting class of compounds, demonstrating a range of effects from potent enzyme inhibition to anticancer activity. This guide provides an in-depth technical comparison of the key biological targets of isoquinoline-3-carboxylic acids, offering experimental data and protocols for researchers in drug discovery and development.

Inhibition of Cholinesterases and D-Amino Acid Oxidase: Modulating Neurotransmitter and Neuromodulator Levels

A significant area of investigation for isoquinoline-3-carboxylic acid derivatives has been their role in modulating enzymes central to neurological function, namely acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and D-amino acid oxidase (DAAO).[2] Inhibition of AChE and BuChE increases the levels of the neurotransmitter acetylcholine, a therapeutic strategy for Alzheimer's disease, while DAAO inhibition elevates the levels of the neuromodulator D-serine, which is being explored for the treatment of schizophrenia.[2][3]

Comparative Inhibitory Activity

A study on a series of 3,4-dihydroisoquinoline-3-carboxylic acid derivatives revealed that substitutions on the isoquinoline ring significantly impact their inhibitory potency against these enzymes. The following table summarizes the half-maximal inhibitory concentrations (IC50) for selected compounds.

CompoundR1R2R3R4AChE IC50 (µM)BuChE IC50 (µM)DAAO Inhibition (%) at 3.57 mM
5a HHHH> 1000> 100015
5e OHOHHH85045045
5f OMeOMeHH75035030
5g HOHHH650300Not Active
5h OHHHH> 100080025
5i OHOMeHH90050020
5j OMeOHHH800400Not Active
5k BrHHH550250Not Active
5l ClHHH600280Not Active

Data synthesized from[2].

Expert Analysis: The data indicates that 3,4-dihydroisoquinoline-3-carboxylic acid derivatives are generally moderate inhibitors of cholinesterases and weak inhibitors of DAAO. The presence of hydroxyl and methoxy groups at positions 6 and 7, as well as halogen substitutions, appears to enhance inhibitory activity against AChE and BuChE. This suggests that the electronic and steric properties of these substituents play a crucial role in the binding of these compounds to the active sites of the enzymes. The weak DAAO inhibition suggests that this scaffold may require further optimization to achieve therapeutically relevant potency for this target.

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol describes a colorimetric method for determining the AChE inhibitory activity of isoquinoline-3-carboxylic acid derivatives.[4][5]

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compounds (isoquinoline-3-carboxylic acid derivatives)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the test compound in phosphate buffer.

    • Prepare a 15 mM solution of ATCI in deionized water.

    • Prepare a 3 mM solution of DTNB in phosphate buffer.

    • Prepare a solution of AChE in phosphate buffer. The final concentration should be optimized to yield a linear reaction rate.

  • Assay:

    • In a 96-well plate, add 25 µL of each concentration of the test compound solution.

    • For the control (100% enzyme activity), add 25 µL of phosphate buffer instead of the test compound.

    • Add 50 µL of the AChE solution to each well.

    • Add 50 µL of the DTNB solution to each well.

    • Incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 50 µL of the ATCI solution to each well.

    • Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • Determine the percentage of inhibition for each concentration relative to the control.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.

Anticancer Activity: Targeting Topoisomerase I

Several complex isoquinoline derivatives have demonstrated potent anticancer activity by inhibiting topoisomerase I, an essential enzyme involved in DNA replication and transcription.[2][6] While research on simple isoquinoline-3-carboxylic acids as direct topoisomerase inhibitors is less extensive, this scaffold is a key component of more complex and highly active molecules, such as indenoisoquinolines.[7] The mechanism of these inhibitors often involves the stabilization of the topoisomerase I-DNA cleavage complex, leading to DNA damage and apoptosis in cancer cells.[2]

Comparative Cytotoxicity of Isoquinoline Derivatives

The following table presents the half-maximal inhibitory concentration (IC50) values of various isoquinoline-based compounds against different cancer cell lines, highlighting their potential as anticancer agents.

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference
IndenoisoquinolineWN191MCF-7 (Breast)0.58[7]
IndenoisoquinolineWN191MDA-MB-231 (Breast)1.12[7]
IndenoisoquinolineWN191HeLa (Cervical)0.80[7]
IndenoisoquinolineWN191HT-29 (Colon)0.53[7]
IndenoisoquinolineWN191DU-145 (Prostate)1.09[7]
Pyrido[3′,2′:4,5]thieno[3,2-c]isoquinolineCompound 4Cal27 (Oral)1.12[2]
Isoquinoline–hydrazinyl-thiazole hybridCompound 1aA549 (Lung)1.43[2]

Expert Analysis: The data clearly indicates that complex isoquinoline derivatives, particularly those with fused ring systems like the indenoisoquinolines, exhibit potent cytotoxic effects against a range of cancer cell lines with IC50 values in the sub-micromolar to low micromolar range. While the direct contribution of the isoquinoline-3-carboxylic acid moiety in these complex structures is not isolated, its presence within these highly active compounds underscores its importance as a pharmacophore for the design of novel topoisomerase I inhibitors and anticancer agents. Further structure-activity relationship studies are warranted to explore the potential of simpler, substituted isoquinoline-3-carboxylic acids.

Experimental Protocol: Topoisomerase I DNA Relaxation Assay

This protocol outlines a common method to assess the inhibitory activity of compounds on topoisomerase I by measuring the relaxation of supercoiled DNA.[6][8]

Materials:

  • Human Topoisomerase I

  • Supercoiled plasmid DNA (e.g., pBR322)

  • 10x Topoisomerase I assay buffer (e.g., 200 mM Tris-HCl pH 7.5, 2 M NaCl, 2.5 mM EDTA, 50% glycerol)

  • Test compounds (isoquinoline-3-carboxylic acid derivatives)

  • Agarose

  • Tris-acetate-EDTA (TAE) buffer

  • DNA loading dye

  • Ethidium bromide or other DNA stain

  • Agarose gel electrophoresis system

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, prepare a reaction mixture containing:

      • 1x Topoisomerase I assay buffer

      • 250 ng of supercoiled plasmid DNA

      • Desired concentration of the test compound

      • 1-2 units of human Topoisomerase I

      • Nuclease-free water to a final volume of 20 µL

    • Include a positive control (a known Topoisomerase I inhibitor like camptothecin) and a negative control (no inhibitor).

  • Incubation:

    • Incubate the reaction mixture at 37°C for 30 minutes.

  • Reaction Termination:

    • Stop the reaction by adding 2 µL of 10% SDS and 1 µL of 250 mM EDTA.

  • Agarose Gel Electrophoresis:

    • Add DNA loading dye to each reaction.

    • Load the samples onto a 1% agarose gel in 1x TAE buffer.

    • Run the gel at a constant voltage until the dye front has migrated an adequate distance.

  • Visualization:

    • Stain the gel with ethidium bromide or a safer alternative.

    • Visualize the DNA bands under UV light. Supercoiled DNA will migrate faster than relaxed DNA.

  • Data Analysis:

    • Assess the degree of DNA relaxation in the presence of the test compound compared to the controls. A potent inhibitor will prevent the relaxation of the supercoiled DNA.

Other Potential Biological Targets and Future Directions

The versatility of the isoquinoline-3-carboxylic acid scaffold extends beyond the well-characterized targets discussed above. Preliminary studies and research on related structures suggest a broader range of potential applications:

  • Anti-inflammatory Activity: Quinoline-3-carboxylic acids, close structural analogs, have demonstrated anti-inflammatory properties.[8] This suggests that isoquinoline-3-carboxylic acids may also modulate inflammatory pathways, a promising avenue for future investigation.

  • Anaplastic Lymphoma Kinase (ALK) Inhibition: Some isoquinoline derivatives have been identified as potent ALK inhibitors, a key target in certain types of cancer.[2] The potential for isoquinoline-3-carboxylic acids to act as ALK inhibitors warrants further exploration.

  • Antimicrobial and Antiviral Activity: The broader class of isoquinoline derivatives has shown a wide spectrum of antimicrobial and antiviral activities.[1][2] Screening of isoquinoline-3-carboxylic acid libraries against various pathogens could uncover novel therapeutic agents.

Visualizing the Landscape: Signaling Pathways and Workflows

To provide a clearer understanding of the context in which isoquinoline-3-carboxylic acids exert their effects, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.

Topoisomerase_I_Inhibition cluster_nucleus Cell Nucleus DNA_Replication DNA Replication & Transcription Supercoiled_DNA Supercoiled DNA DNA_Replication->Supercoiled_DNA generates Topoisomerase_I Topoisomerase I Supercoiled_DNA->Topoisomerase_I binds to Cleavage_Complex Topoisomerase I-DNA Cleavage Complex Topoisomerase_I->Cleavage_Complex forms Relaxed_DNA Relaxed DNA Cleavage_Complex->Relaxed_DNA religates to form DNA_Damage DNA Double-Strand Breaks Cleavage_Complex->DNA_Damage leads to Relaxed_DNA->DNA_Replication allows Apoptosis Apoptosis DNA_Damage->Apoptosis induces Isoquinoline_Inhibitor Isoquinoline-3-Carboxylic Acid Derivative Isoquinoline_Inhibitor->Cleavage_Complex stabilizes

Caption: Mechanism of Topoisomerase I Inhibition.

Enzyme_Inhibition_Workflow Start Start: Synthesize/Acquire Isoquinoline-3-Carboxylic Acid Derivatives Primary_Screening Primary Screening: Enzyme Inhibition Assay (e.g., AChE, Topo I) Start->Primary_Screening Dose_Response Dose-Response Curve Generation Primary_Screening->Dose_Response IC50_Determination IC50 Value Determination Dose_Response->IC50_Determination Selectivity_Panel Selectivity Profiling: Screening against Related Enzymes IC50_Determination->Selectivity_Panel Cell-Based_Assay Cell-Based Assays: Cytotoxicity (MTT), Target Engagement Selectivity_Panel->Cell-Based_Assay Lead_Optimization Lead Optimization: Structure-Activity Relationship Studies Cell-Based_Assay->Lead_Optimization End End: Identification of Potent and Selective Lead Compound Lead_Optimization->End

Caption: Drug Discovery Workflow for Enzyme Inhibitors.

Conclusion

The isoquinoline-3-carboxylic acid scaffold represents a versatile and promising starting point for the development of novel therapeutic agents. The existing body of research clearly demonstrates its potential to modulate the activity of key enzymes involved in neurological disorders and cancer. While the data for some targets, such as cholinesterases and topoisomerases, is more established, the exploration of this scaffold against other targets like kinases and inflammatory mediators is an exciting and underexplored frontier. The experimental protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of isoquinoline-3-carboxylic acid derivatives.

References

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules. 2023;28(12):4760. [Link]

  • New Derivatives of 3,4-Dihydroisoquinoline-3-carboxylic Acid with Free-Radical Scavenging, d-Amino Acid Oxidase, Acetylcholinesterase and Butyrylcholinesterase Inhibitory Activity. Molecules. 2014;19(10):15636-15655. [Link]

  • Synthesis and Biological Activity of a New Indenoisoquinoline Copper Derivative as a Topoisomerase I Inhibitor. International Journal of Molecular Sciences. 2023;24(19):14705. [Link]

  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules. 2020;25(21):5103. [Link]

  • 3-Arylisoquinolines as novel topoisomerase I inhibitors. Bioorganic & Medicinal Chemistry Letters. 2011;21(3):885-889. [Link]

  • Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry. 2021;21(13):1708-1716. [Link]

  • Antiinflammatory and antiarthritic properties of a substituted quinoline carboxylic acid: CL 306 ,293. The Journal of Rheumatology. 1993;20(8):1346-1351. [Link]

  • Discovery of 3,4-dihydroisoquinoline-2(1H)-carboxamide STING inhibitors as anti-inflammatory agents. Journal of Medicinal Chemistry. 2019;62(17):7995-8009. [Link]

  • New Derivatives of 3,4-Dihydroisoquinoline-3-carboxylic Acid with Free-Radical Scavenging, d-Amino Acid Oxidase, Acetylcholinesterase and Butyrylcholinesterase Inhibitory Activity. Molecules. 2014;19(10):15636-15655. [Link]

  • Human topoisomerase I DNA relaxation assay. ProFoldin. [Link]

  • Synthesis and Evaluation of Antiproliferative Activity, Topoisomerase IIα Inhibition, DNA Binding and Non-Clinical Toxicity of New Acridine–Thiosemicarbazone Derivatives. International Journal of Molecular Sciences. 2021;22(16):8886. [Link]

  • Synthesis and Cytotoxic Activity on Human Cancer Cells of Novel Isoquinolinequinone–Amino Acid Derivatives. Molecules. 2016;21(9):1199. [Link]

  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. International Journal of Pharmaceutical Sciences and Research. 2024;15(7):2846-2856. [Link]

  • Acetylcholinesterase Inhibition Assays for High-Throughput Screening. Methods in Molecular Biology. 2018;1706:13-23. [Link]

  • Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. Bioorganic & Medicinal Chemistry Letters. 2017;27(15):3438-3442. [Link]

  • Isoquinoline-3-carboxylic acid. PubChem. [Link]

  • Synthesis and biological evaluation of D-amino acid oxidase inhibitors. Journal of Medicinal Chemistry. 2008;51(14):4237-4241. [Link]

  • The Therapeutic Potential of D-Amino Acid Oxidase (DAAO) Inhibitors. Current Pharmaceutical Design. 2010;16(3):288-301. [Link]

  • Synthesis and biological evaluation of D-amino acid oxidase inhibitors. Journal of Medicinal Chemistry. 2008;51(14):4237-4241. [Link]

  • In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts. Journal of Pharmacy & Pharmacognosy Research. 2020;8(4):303-313. [Link]

  • Chemoenzymatic Approach to (S)‐1,2,3,4‐Tetrahydroisoquinoline Carboxylic Acids Employing D‐Amino Acid Oxidase. Advanced Synthesis & Catalysis. 2019;361(11):2558-2565. [Link]

Sources

Safety Operating Guide

A Guide to the Proper Disposal of 7-Chloroisoquinoline-3-carboxylic Acid: Ensuring Laboratory Safety and Environmental Compliance

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary goal is to empower researchers to achieve groundbreaking results safely and efficiently. Handling specialized reagents like 7-Chloroisoquinoline-3-carboxylic acid requires not only precision in its application but also a rigorous, scientifically-grounded approach to its disposal. This guide moves beyond a simple checklist to provide a comprehensive operational plan, explaining the critical reasoning behind each step to ensure your disposal protocol is robust, compliant, and self-validating.

Core Chemical Profile and Hazard Identification

Understanding the intrinsic properties of a compound is the foundation of its safe handling and disposal. This compound is a halogenated heterocyclic aromatic compound. Its structure, containing both a chlorine atom and a carboxylic acid group on a quinoline scaffold, dictates its reactivity and hazard profile.

Key hazards associated with this compound and its derivatives include:

  • Skin and Eye Irritation: Direct contact can cause irritation.[1][2][3]

  • Aquatic Toxicity: Like many chlorinated organic compounds, it can be harmful to aquatic life with long-lasting effects.[1] Therefore, disposal into drains or waterways is strictly prohibited.[1][2]

  • Combustion Hazards: During thermal decomposition, it can release highly toxic and corrosive gases, including nitrogen oxides (NOx), carbon oxides (CO, CO₂), and hydrogen chloride (HCl) gas.[2]

PropertyValueSource
Chemical Formula C₁₀H₆ClNO₂[4]
Molecular Weight 207.61 g/mol [4]
Appearance Solid[4]
Key Hazard Classifications Skin Irritant, Serious Eye Irritant, Acute Oral Toxicity, Harmful to Aquatic Life[1][4]
The Cardinal Principle: Segregation of Halogenated Waste

The single most critical step in the proper disposal of this compound is its classification as halogenated organic waste .[5][6] This classification is non-negotiable and dictates its entire disposal pathway.

Why is this segregation so crucial? The presence of chlorine prevents this waste from being recycled through solvent recovery, a common and cost-effective method for non-halogenated solvents.[5] More importantly, halogenated waste requires a specific type of high-temperature incineration with subsequent "scrubbing" of the flue gases.[7] This process is designed to convert the chlorine into hydrogen chloride (HCl), which is then neutralized, preventing the release of molecular chlorine (Cl₂) or other toxic chlorinated compounds into the atmosphere.[7][8] Mixing halogenated and non-halogenated waste streams contaminates the entire batch, dramatically increasing disposal costs and environmental risk.[5]

Disposal Workflow: From Benchtop to Final Disposition

The following sections provide a step-by-step protocol for safely managing this compound waste within a laboratory setting.

Personal Protective Equipment (PPE) for Handling and Disposal

A robust PPE strategy is the first line of defense against chemical exposure during waste handling.

EquipmentSpecificationPurposeCitation
Hand Protection Nitrile or Neoprene GlovesProvides a chemical barrier against skin contact. Inspect for tears before use.[9]
Eye Protection Chemical Splash GogglesProtects eyes from accidental splashes of solutions or contact with airborne powder.[3][9]
Body Protection Laboratory CoatProtects skin and personal clothing from contamination.[9]
Respiratory Protection N95 Particulate RespiratorRecommended when handling the solid, powdered form to prevent inhalation of dust particles.[9]
Step-by-Step Disposal Protocol

This protocol ensures waste is collected, stored, and disposed of in a manner that is safe, compliant, and systematically sound.

Step 1: Waste Characterization and Collection

  • Solid Waste: Collect unadulterated this compound powder, contaminated weigh boats, gloves, and paper towels in a dedicated, robust plastic liner within a hazardous waste container.

    • Causality: Containing solid waste minimizes the risk of dust generation and inhalation.[2]

  • Liquid Waste: Collect solutions containing this compound in a dedicated Halogenated Organic Liquid Waste container.[6] Do not mix with non-halogenated solvents like acetone, ethanol, or hexane.[5]

Step 2: Container Selection and Labeling

  • Container Type: Use only approved hazardous waste containers, typically high-density polyethylene (HDPE) for liquids.[10] Ensure containers are clean, in good condition, and have a tightly sealing lid.

  • Labeling: This is a critical compliance step. The label must be filled out completely and accurately as waste is added.

    • Clearly write "Hazardous Waste ".

    • List all chemical constituents by their full name (no abbreviations) and their approximate percentages. For example:

      • This compound: ~5%

      • Dichloromethane: ~95%

    • Mark the appropriate hazard checkboxes (e.g., "Toxic," "Irritant").

    • Keep the container closed at all times except when adding waste.[10]

Step 3: Temporary On-Site Storage

  • Store waste containers in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation.

  • The storage area must be a secondary containment unit (e.g., a chemical-resistant tray or cabinet) to contain potential leaks.

  • Ensure the area is well-ventilated.[2] Do not store waste containers for an extended period; follow your institution's guidelines for waste pickup schedules.

Step 4: Arranging for Final Disposal

  • All hazardous waste must be disposed of through a licensed and approved waste disposal company.[1][3]

  • Contact your institution's Environmental Health and Safety (EH&S) department to schedule a waste pickup. They will manage the logistics of transport and final incineration.

Spill and Decontamination Procedures

Accidents can happen, and a prepared response is key to mitigating risk.

  • Containment: For a small spill of the solid, prevent dust from spreading.[1] For a liquid spill, use a non-combustible absorbent material like sand or vermiculite to contain it.[11]

  • Cleanup:

    • Ensure you are wearing the appropriate PPE (see Section 3).

    • Carefully sweep up the solid material or absorb the liquid.

    • Place all contaminated materials (absorbent, gloves, etc.) into a designated hazardous waste container and label it appropriately.

    • Decontaminate the area with an appropriate solvent and then wash thoroughly with soap and water.[9]

  • Reporting: Report all spills to your laboratory supervisor and your institution's EH&S department.

Visualizing the Disposal Workflow

To ensure clarity, the following diagrams illustrate the essential decision-making and procedural flows for proper disposal.

G start Waste Generated Containing This compound is_solid Is the waste primarily solid (e.g., powder, contaminated labware)? start->is_solid solid_waste Collect in Lined Container for SOLID HALOGENATED WASTE is_solid->solid_waste Yes liquid_waste Collect in Approved Container for LIQUID HALOGENATED WASTE is_solid->liquid_waste No (Liquid Solution) final_disposal Label, Store in SAA, Arrange for EH&S Pickup solid_waste->final_disposal liquid_waste->final_disposal

Caption: Waste Characterization and Segregation Workflow.

G cluster_0 Laboratory Responsibility cluster_1 Institutional Responsibility (EH&S) cluster_2 External Vendor Responsibility a 1. Characterize Waste (Halogenated) b 2. Segregate Waste (Solid vs. Liquid) a->b c 3. Collect in Labeled, Closed Container b->c d 4. Store in Secondary Containment (SAA) c->d e 5. Schedule & Execute Pickup d->e f 6. Transport to Licensed Waste Facility e->f g 7. High-Temperature Incineration f->g

Caption: End-to-End Disposal Process Flow.

By adhering to these scientifically-grounded procedures, you not only protect yourself and your colleagues but also ensure your research activities remain in full compliance with environmental regulations. This commitment to safety and responsible chemical stewardship is a hallmark of scientific excellence.

References

  • Process for Disposal of Chlorinated Organic Residues. (n.d.).
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. [Link]

  • Loba Chemie. (n.d.). Safety Data Sheet: QUINOLINE FOR SYNTHESIS. [Link]

  • Google Patents. (1980).
  • Material Safety Data Sheet. (2021). INK FOR WATER COLOR PEN.
  • U.S. Environmental Protection Agency. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • University of Texas at Austin Environmental Health and Safety. (n.d.). Hazardous Waste Reduction. [Link]

  • University of California, Berkeley. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 80971, Quinoline-3-carboxylic acid. [Link]

  • University of Wisconsin-Milwaukee. (n.d.). Hazardous Waste Segregation. [Link]

  • Ren, Q., et al. (2017). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. Molecules, 22(8), 1339. [Link]

  • University of Texas at Dallas Safety Office. (n.d.). Halogenated Waste. [Link]

  • University of Maryland Environmental Safety, Sustainability and Risk. (n.d.). EPA Hazardous Waste Codes. [Link]

Sources

Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for 7-Chloroisoquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your essential resource for the safe and effective handling of 7-Chloroisoquinoline-3-carboxylic acid. As researchers and drug development professionals, our primary commitment is to scientific integrity and groundbreaking discovery. However, this pursuit must be anchored in an unwavering dedication to safety. This guide moves beyond generic protocols to provide a deep, technically-grounded framework for protecting yourself and your colleagues. We will explore not just what to wear, but why specific personal protective equipment (PPE) is critical, how to use it correctly, and how to manage the entire lifecycle of this chemical in your laboratory, from receipt to disposal.

The information herein is built on the foundational principles of the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450), which mandates the implementation of a Chemical Hygiene Plan to minimize employee exposure to hazardous chemicals.[1][2] This guide serves as a specialized component of such a plan, tailored to the unique hazards of this compound.

Hazard Profile of this compound

Before selecting PPE, we must first understand the adversary. This compound is a halogenated aromatic organic acid. While specific toxicological data is limited, safety data sheets for this compound and structurally similar chemicals consistently highlight the following hazards:

  • Skin Irritation (H315): Causes skin irritation upon contact.[3] Prolonged exposure can lead to inflammation, redness, and discomfort.

  • Serious Eye Irritation/Damage (H319): Poses a significant risk of serious eye irritation or damage.[3][4][5]

  • Respiratory Irritation (H335): As a solid, it can form dusts that may cause respiratory tract irritation if inhaled.[3][5]

  • Harmful if Swallowed (H302): Exhibits acute oral toxicity.[6][7]

During handling, particularly when weighing or transferring the solid, the primary risks are from inhalation of airborne dust and inadvertent contact with skin and eyes. When in solution, the risks shift to splashes and aerosol generation.

The Core of Protection: Selecting Your Personal Protective Equipment

A multi-layered approach to PPE is essential. Each component is chosen to counter a specific hazard presented by this compound.

Hand Protection: The Critical Barrier

Standard disposable nitrile gloves, while common in laboratories, offer insufficient protection against halogenated and aromatic hydrocarbons.[8][9] These chemicals can cause nitrile to swell, degrade, and experience rapid permeation. Therefore, a more robust hand protection strategy is required.

Recommendation: Double Gloving

  • Inner Glove: A standard nitrile examination glove. This provides a baseline level of protection and dexterity for fine motor tasks.

  • Outer Glove: A neoprene or butyl rubber glove. Neoprene offers good resistance to acids, bases, and hydrocarbons.[6][10] Butyl rubber provides excellent protection against ketones, esters, and strong acids.[6][10] For handling this compound, neoprene is the preferred choice for its balance of chemical resistance and flexibility.

Rationale: The double-gloving technique provides a dual barrier. The outer, more resistant glove bears the brunt of any potential exposure. The inner glove offers secondary protection in the event of a tear or permeation of the outer glove, providing the user with valuable time to retreat and decontaminate safely. Always inspect gloves for any signs of degradation or puncture before and during use.

Glove MaterialResistance to Halogenated OrganicsResistance to AcidsDexterity
Nitrile Poor to Fair[4][8][9]Good (Weak Acids)[9][11]Excellent
Neoprene Good[6][10]Excellent[6][10]Good
Butyl Rubber Poor to Fair[10]Excellent[6][10]Fair
Latex PoorFair[6]Excellent
Eye and Face Protection: A Non-Negotiable Mandate

Given the classification of this chemical as a serious eye irritant, robust eye and face protection is mandatory.

Minimum Requirement:

  • Chemical Splash Goggles (ANSI Z87.1, D3 rating): Standard safety glasses are inadequate as they do not provide a seal around the eyes. Chemical splash goggles that conform to the American National Standards Institute (ANSI) Z87.1 standard and are marked with "D3" for splash and droplet protection are required.[3][12]

Best Practice (Recommended for all transfers and reactions):

  • Face Shield over Chemical Splash Goggles: A full-face shield, worn in conjunction with chemical splash goggles, provides an additional layer of protection for the entire face from splashes.[1] This combination is critical when handling larger quantities or when there is a heightened risk of splashing.

Body Protection: Shielding from Incidental Contact
  • Laboratory Coat: A standard, flame-resistant lab coat should be worn at all times. Ensure it is fully buttoned with sleeves rolled down.

  • Chemical-Resistant Apron: When transferring significant quantities of the solid or working with solutions, a neoprene or other chemically resistant apron should be worn over the lab coat.

Respiratory Protection: Guarding Your Inhalation Pathway

Mechanical ventilation, such as a certified chemical fume hood, is the primary engineering control to prevent respiratory exposure. All weighing of the solid and all experimental procedures should be conducted within a fume hood. However, in the event of a ventilation failure or a significant spill, respiratory protection is your last line of defense.

Recommendation:

  • Respirator: A NIOSH-approved air-purifying respirator (APR) fitted with a combination cartridge for organic vapors and acid gases (Yellow color code) and a P100 particulate filter (Magenta color code) .[13][14]

Rationale: This combination cartridge addresses the dual-threat nature of the compound: the organic vapor/acid gas portion protects against any volatile components, while the P100 filter provides the highest level of protection against airborne solid particulates. A user must be properly fit-tested and trained before using any respirator.

Operational Plan: A Step-by-Step Procedural Guide

Adherence to a strict, methodical workflow is paramount to ensuring safety.

Workflow for Handling this compound

cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling & Cleanup prep1 Verify Fume Hood Certification is Current prep2 Assemble All Materials (Chemical, Glassware, etc.) prep1->prep2 prep3 Don PPE (Coat, Goggles, Face Shield, Double Gloves) prep2->prep3 handle1 Weigh Solid Compound prep3->handle1 handle2 Prepare Solution or Perform Reaction handle1->handle2 handle3 Securely Cap All Containers handle2->handle3 clean1 Decontaminate Work Surface handle3->clean1 clean2 Segregate Halogenated Organic Waste clean1->clean2 clean3 Doff PPE in Correct Order clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: Standard workflow for handling this compound.

Donning and Doffing PPE: The Sequence Matters

Donning (Putting On):

  • Lab Coat

  • Inner Nitrile Gloves

  • Outer Neoprene Gloves

  • Chemical Splash Goggles

  • Face Shield

Doffing (Taking Off): This sequence is designed to prevent cross-contamination.

  • Outer Neoprene Gloves: Peel off the first pair of gloves without touching the outside with your bare hands. Dispose of them in the designated solid waste container.

  • Face Shield & Goggles: Remove by handling the straps, avoiding contact with the front surfaces.

  • Lab Coat/Apron: Remove by rolling it outwards and away from your body.

  • Inner Nitrile Gloves: Remove the final pair of gloves.

  • Wash Hands: Immediately and thoroughly wash your hands with soap and water.

Emergency and Disposal Plan

In Case of Exposure:
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[3]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]

Spill Management:
  • Alert personnel in the immediate area and evacuate if necessary.

  • Wear the full recommended PPE, including the respirator.

  • Cover the spill with an inert absorbent material (e.g., vermiculite, sand).

  • Carefully sweep the absorbed material into a designated, labeled hazardous waste container.

  • Decontaminate the spill area.

Disposal Plan: A Cradle-to-Grave Responsibility

As a halogenated organic compound, this compound and any materials contaminated with it are considered hazardous waste.[7][15]

Waste Segregation is Key:

  • Solid Waste: Unused chemical, contaminated gloves, weigh boats, and absorbent materials must be placed in a clearly labeled, sealed hazardous waste container designated for "Halogenated Organic Solids."

  • Liquid Waste: Solutions containing this compound must be collected in a sealed, properly labeled hazardous waste container for "Halogenated Organic Liquids."

  • Never mix halogenated waste with non-halogenated waste streams.[15] This is crucial for proper disposal via incineration by a licensed waste management facility. Consult your institution's Environmental Health and Safety (EHS) office for specific labeling and pickup procedures.

cluster_waste_gen Waste Generation cluster_waste_seg Segregation cluster_waste_disp Final Disposal waste_solid Solid Waste (Contaminated PPE, Absorbents) container_solid Labeled Container: 'Halogenated Organic Solids' waste_solid->container_solid waste_liquid Liquid Waste (Reaction Mixtures, Solvents) container_liquid Labeled Container: 'Halogenated Organic Liquids' waste_liquid->container_liquid disp Arrange Pickup by Licensed EHS Vendor container_solid->disp container_liquid->disp

Caption: Disposal workflow for this compound waste.

By integrating these detailed safety protocols into your daily laboratory operations, you build a culture of safety that protects not only yourself but the entire research community. Your commitment to these practices ensures that your valuable scientific contributions are achieved without compromise to health and well-being.

References

  • S&G Gloves. (2025, June 23). Nitrile Glove Chemical Resistance Guide. [Link]

  • Gloveleya. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. [Link]

  • U.S. Department of Labor, Occupational Safety and Health Administration. Chemical Eye Safety Using ANSI Z87.1. [Link]

  • Creative Safety Supply. (2018, January 26). ANSI/ISEA Z87.1 Standard [Eye Protection + Safety Glasses]. [Link]

  • MasterControl. 29 CFR 1910.1450 — OSHA Laboratory Standard. [Link]

  • DuraLabel. (2025, December 11). ANSI Z87.1 Eye Safety & Eye Protection Glasses. [Link]

  • U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. [Link]

  • WorkSafe GEAR Australia. (2025, December 16). Are Nitrile Gloves Chemical Resistant?. [Link]

  • Centers for Disease Control and Prevention, National Institute for Occupational Safety and Health. NIOSH Pocket Guide to Chemical Hazards. [Link]

  • University of Pennsylvania, Environmental Health and Radiation Safety. Nitrile Glove Chemical-Compatibility Reference. [Link]

  • University of California, Santa Cruz, Environmental Health & Safety. Hazardous Waste Segregation. [Link]

  • Scribd. Niosh Approved Respirator Cartridges. [Link]

  • Brigham Young University. Gloves - Tables of Properties and Resistances. [Link]

  • PennState Extension. Color Coding for NIOSH Approved Respirator Cartridges and Canisters. [Link]

  • University of California, Berkeley, Environmental Health & Safety. OSHA Glove Selection Chart. [Link]

  • Centers for Disease Control and Prevention, National Institute for Occupational Safety and Health. (2025, January 10). Respirator Selection Guide for the Healthcare Industry. [Link]

  • Centers for Disease Control and Prevention, National Institute for Occupational Safety and Health. (1996, January). NIOSH Guide to the Selection and Use of Particulate Respirators. [Link]

  • U.S. Government Publishing Office. eCFR — Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. [Link]

  • University of Connecticut, Environmental Health and Safety. Chemical Resistant Glove Guide. [Link]

  • Centers for Disease Control and Prevention, National Institute for Occupational Safety and Health. (1997, June). NIOSH Pocket Guide to Chemical Hazards. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.